molecular formula C10H15NO B12273380 m-(2-(Methylamino)propyl)phenol

m-(2-(Methylamino)propyl)phenol

Cat. No.: B12273380
M. Wt: 165.23 g/mol
InChI Key: JSOOLYZYONLSQE-UHFFFAOYSA-N
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Description

M-(2-(Methylamino)propyl)phenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-(2-(Methylamino)propyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-(2-(Methylamino)propyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[2-(methylamino)propyl]phenol

InChI

InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3

InChI Key

JSOOLYZYONLSQE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)O)NC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to m-(2-(Methylamino)propyl)phenol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-(2-(Methylamino)propyl)phenol, a substituted phenethylamine derivative of significant interest in medicinal chemistry. While direct research on this specific isomer is limited, this document synthesizes available data on its structure, and extrapolates its properties, potential synthesis, and pharmacological profile based on established principles of medicinal chemistry and the known characteristics of its ortho and para isomers, as well as related meta-hydroxyphenyl compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar molecules.

Introduction

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities, acting on various receptors within the central and peripheral nervous systems. The position of substituents on the phenyl ring profoundly influences their receptor affinity, selectivity, and overall biological effect. m-(2-(Methylamino)propyl)phenol, also known as 3-(2-(methylamino)propyl)phenol, is a structural analog of well-known adrenergic agents and neurotransmitters. Its meta-hydroxyl group, in particular, suggests potential interactions with adrenergic and dopaminergic receptors, making it a compelling target for further investigation in drug discovery. This guide will delve into the core chemical and pharmacological aspects of this molecule, providing a scientific framework for future research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of m-(2-(Methylamino)propyl)phenol consists of a phenol ring substituted at the meta position with a 2-(methylamino)propyl side chain.

IUPAC Name: 3-(2-(methylamino)propyl)phenol Molecular Formula: C₁₀H₁₅NO[1] Molecular Weight: 165.23 g/mol [1]

The physicochemical properties of m-(2-(Methylamino)propyl)phenol are not extensively documented in the literature. However, we can infer its likely characteristics based on its structural isomers and related compounds.

Table 1: Predicted Physicochemical Properties of m-(2-(Methylamino)propyl)phenol

PropertyPredicted ValueRationale/Comparison
Physical State Likely a solid or viscous oil at room temperature.Similar phenolic amines are often crystalline solids or oils.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[2]The phenolic hydroxyl and amino groups contribute to some water solubility, while the phenyl ring and propyl chain confer lipophilicity.
pKa The phenolic hydroxyl group is expected to have a pKa around 10, while the secondary amine is predicted to have a pKa around 9-10.Based on typical pKa values for phenols and secondary amines in similar structures.
LogP Estimated to be in the range of 1.5 - 2.5.The ortho isomer has a calculated XLogP of 1.9.[1] The meta isomer is expected to have a similar value.

Synthesis of m-(2-(Methylamino)propyl)phenol

A generalized synthetic approach is outlined below:

Proposed Synthetic Pathway

Synthesis 3-Methoxypropiophenone 3-Methoxypropiophenone N-methyl-1-(3-methoxyphenyl)propan-2-amine N-methyl-1-(3-methoxyphenyl)propan-2-amine 3-Methoxypropiophenone->N-methyl-1-(3-methoxyphenyl)propan-2-amine Reductive Amination (Methylamine, H2/Pd-C) m-(2-(Methylamino)propyl)phenol m-(2-(Methylamino)propyl)phenol N-methyl-1-(3-methoxyphenyl)propan-2-amine->m-(2-(Methylamino)propyl)phenol Demethylation (BBr3 or HBr)

Caption: Proposed synthesis of m-(2-(Methylamino)propyl)phenol.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Reductive Amination of 3-Methoxypropiophenone

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-methoxypropiophenone in a suitable solvent such as methanol.

  • Addition of Reagents: Add an excess of methylamine (as a solution in a compatible solvent or as a gas). Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).

  • Reaction Conditions: Seal the vessel and pressurize with hydrogen gas. Heat the reaction mixture with stirring for several hours. The specific temperature and pressure should be optimized.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, vent the hydrogen gas, and filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product, N-methyl-1-(3-methoxyphenyl)propan-2-amine, can be purified by distillation or chromatography.

Step 2: Demethylation of N-methyl-1-(3-methoxyphenyl)propan-2-amine

  • Reaction Setup: Dissolve the product from Step 1 in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Demethylating Agent: Cool the solution in an ice bath and slowly add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr).[3]

  • Reaction and Quenching: Allow the reaction to stir at a controlled temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction by the slow addition of water or methanol.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, m-(2-(Methylamino)propyl)phenol, can be purified by column chromatography or crystallization.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of m-(2-(Methylamino)propyl)phenol have not been explicitly characterized. However, its structure as a meta-hydroxyphenethylamine allows for informed predictions regarding its potential biological activity, primarily as an adrenergic agent.

Structure-Activity Relationship (SAR) Insights

The parent structure for many adrenergic drugs is β-phenylethylamine.[4] Substitutions on the phenyl ring and the ethylamine side chain significantly influence their mechanism of action and receptor selectivity.[4][5]

  • Hydroxyl Group Position: The presence and position of hydroxyl groups on the phenyl ring are critical for activity at adrenergic receptors.[4] While catecholamines (3,4-dihydroxy substitution) exhibit maximal activity, replacement of the catechol with other substituted phenyl rings can lead to more selective agonists.[5]

  • Meta-Hydroxyl Group: The meta-hydroxyl group is a key feature in several selective β₂-adrenergic agonists, such as metaproterenol.[5] This suggests that m-(2-(Methylamino)propyl)phenol may exhibit some degree of β-adrenergic activity.

  • Alpha-Methyl Group: The methyl group on the alpha-carbon of the propyl side chain is known to increase the duration of action by conferring resistance to metabolic deamination by monoamine oxidase (MAO).[5]

  • N-Methyl Group: Substitution on the amino group influences receptor selectivity. Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity.[5] The N-methyl group in m-(2-(Methylamino)propyl)phenol is similar to that of epinephrine, which is a potent agonist at α, β₁, and β₂ receptors.[5]

Predicted Mechanism of Action

Based on these SAR principles, m-(2-(Methylamino)propyl)phenol is predicted to act as a direct or indirect sympathomimetic agent. It likely interacts with adrenergic receptors, although its specific affinity and selectivity for α and β subtypes require experimental determination.

SignalingPathway cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (α or β) G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates m_compound m-(2-(Methylamino)propyl)phenol m_compound->Adrenergic_Receptor Binds to Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Generates Cellular_Response Physiological Response Second_Messenger->Cellular_Response Initiates

Caption: Predicted signaling pathway for m-(2-(Methylamino)propyl)phenol.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and properties of synthesized m-(2-(Methylamino)propyl)phenol. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic shifts for aromatic protons, the propyl side chain, the N-methyl group, and the phenolic hydroxyl proton.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (phenol), N-H (secondary amine), and C-H (aromatic and aliphatic) stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under optimized chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.May require derivatization of the polar hydroxyl and amine groups.
Exemplary HPLC Method for Purity Analysis (Hypothetical)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Potential Therapeutic Applications

Given its predicted adrenergic activity, m-(2-(Methylamino)propyl)phenol could be investigated for a range of therapeutic applications, including:

  • Bronchodilator: For the treatment of asthma and COPD, if it demonstrates selective β₂-adrenergic agonism.

  • Decongestant: If it possesses α-adrenergic agonist properties, it could be explored as a nasal or systemic decongestant.

  • Cardiovascular Agent: Depending on its selectivity for β₁ or β₂ receptors, it could have applications in managing certain cardiovascular conditions.

  • Central Nervous System Stimulant: As a phenethylamine derivative, it may exhibit CNS stimulant properties, although this would require careful evaluation of its psychoactive potential and abuse liability.

Conclusion

m-(2-(Methylamino)propyl)phenol is a molecule with a chemical structure that suggests a promising pharmacological profile, particularly as an adrenergic agent. While direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview based on sound scientific principles and data from closely related compounds. The proposed synthetic route, predicted physicochemical properties, and anticipated pharmacological actions offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound. Further investigation is warranted to fully elucidate its therapeutic potential and to validate the hypotheses presented in this guide.

References

  • Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Available at: [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available at: [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. QuickCompany. Available at: [Link]

  • 3-[1-hydroxy-2-(methylamino)propyl]phenol. ChemBK. Available at: [Link]

  • 4-{2-[(ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_3)Methylamino]propyl}phenol | C10H15NO. PubChem. Available at: [Link]

  • 3-(DIMETHYLAMINO)-1ETHYL-2-METHYLPROPYL]PHENOL. European Patent Office. Available at: [Link]

  • Synthesis of p-(N-methylamino)phenol. PrepChem.com. Available at: [Link]

  • Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. ResearchGate. Available at: [Link]

  • Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. PubMed. Available at: [Link]

  • 2-(2-(Methylamino)propyl)phenol (CID 11405) - Molecular Properties & Analysis. MolForge. Available at: [Link]

  • Cas 3458-98-8,3-HYDROXYPHENETHYLAMINE HYDROCHLORIDE. lookchem. Available at: [Link]

  • Showing NP-Card for p-3-Methylamino propyl phenol (NP0138810). NP-MRD. Available at: [Link]

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. Available at: [Link]

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of β-phenylethylamine derivatives VII: The enantiomers of erythro-1-(4′-hydroxyphenyl)-2-(1″-methyl-2″-phenoxyethylamino)-propanol-1. ResearchGate. Available at: [Link]

  • (S)-3-(2-(methylamino)propyl)phenol hydrobromide. Mol-Instincts. Available at: [Link]

  • Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. Google Patents.
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  • Thymol bioactivity: A review focusing on practical applications. SpringerLink. Available at: [Link]

  • RU2445081C2 - Repository dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol. Google Patents.
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  • Making Methylamine 3 Ways. YouTube. Available at: [Link]

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Pharmacological Mechanism of Action of Gepefrine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gepefrine (S-(+)-3-(2-aminopropyl)phenol) is a synthetic sympathomimetic amine utilized primarily in the management of hypotensive states, specifically orthostatic dysregulation. Structurally defined as the meta-hydroxy derivative of amphetamine, gepefrine occupies a unique pharmacological niche. Unlike pure catecholamines, it exhibits high oral bioavailability due to resistance against Catechol-O-Methyltransferase (COMT). Mechanistically, gepefrine acts as a mixed-acting sympathomimetic : it functions simultaneously as an indirect norepinephrine releasing agent and a direct agonist at


-adrenergic receptors. This dual mechanism ensures a sustained pressor effect with a reduced risk of the tachyphylaxis often seen with pure indirect agents.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

To understand gepefrine’s efficacy, one must deconstruct its pharmacophore relative to endogenous catecholamines.

Structural Determinants
  • Alpha-Methyl Group: The presence of a methyl group at the

    
    -carbon (similar to amphetamine) sterically hinders oxidative deamination by Monoamine Oxidase (MAO). This modification is the primary driver of its oral activity and prolonged half-life compared to norepinephrine.
    
  • 3-Hydroxyl Group (meta-position): Unlike amphetamine (unsubstituted phenyl ring), gepefrine possesses a hydroxyl group at the 3-position. In adrenergic SAR, the meta-OH is critical for direct receptor binding. It allows hydrogen bonding with the serine residues in Transmembrane Domain 5 (TM5) of the adrenergic receptor, conferring direct agonist activity that amphetamine lacks.

  • Lack of 4-Hydroxyl: The absence of a para-hydroxyl group prevents the formation of a catechol moiety. This renders gepefrine immune to COMT degradation, facilitating systemic distribution.

Receptor Selectivity Profile

Gepefrine exhibits a selectivity profile of


 .
  • 
    -Adrenergic Receptors:  Primary target.[1][2] Activation drives systemic vasoconstriction.
    
  • 
    -Adrenergic Receptors:  Weak partial agonism. High doses may elicit positive inotropic effects, but these are secondary to the vascular effects.
    

Signal Transduction Pathways

The pressor effect of gepefrine is mediated primarily through the


-coupled signaling cascade in vascular smooth muscle cells (VSMC).
The Gq-PLC-IP3 Axis

Upon binding to the


-adrenergic receptor, gepefrine induces a conformational change that exchanges GDP for GTP on the 

subunit. This activates Phospholipase C-

(PLC

), hydrolyzing PIP2 into IP3 and DAG. The subsequent calcium release is the definitive event for vasoconstriction.
Visualization of Signaling Cascade

The following diagram details the intracellular propagation of the gepefrine signal.

Gepefrine_Signaling cluster_indirect Indirect Mechanism (Sympathetic Nerve Terminal) Gepefrine Gepefrine (Ligand) Alpha1AR α1-Adrenergic Receptor (GPCR) Gepefrine->Alpha1AR Binding NET NET (Norepinephrine Transporter) Gepefrine->NET Uptake Gq Gq Protein (Heterotrimeric) Alpha1AR->Gq Activation (GDP->GTP) PLC Phospholipase C (PLC-β) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Sarcoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Increase) ER->Ca Ca2+ Release CaM Calmodulin Ca->CaM Binding MLCK MLCK (Myosin Light Chain Kinase) CaM->MLCK Activation ActinMyosin Actin-Myosin Crossbridging MLCK->ActinMyosin Phosphorylation Vasoconstriction Vasoconstriction (Pressor Response) ActinMyosin->Vasoconstriction Contraction Vesicle Synaptic Vesicle NET->Vesicle Displacement NE_Release Endogenous NE Release Vesicle->NE_Release NE_Release->Alpha1AR Synergistic Activation

Figure 1: Dual signaling mechanism of Gepefrine showing direct Gq-coupled activation and indirect norepinephrine release.

Experimental Validation Protocols

To rigorously characterize Gepefrine's mechanism, one must distinguish between its direct and indirect actions. The following protocol is designed for isolated rat thoracic aorta, the gold standard for vasopressor assessment.

Protocol: Differentiation of Direct vs. Indirect Activity

Objective: Determine the ratio of direct


-agonism versus indirect sympathomimetic activity.

Materials:

  • Tissue: Male Wistar Rat Thoracic Aorta (Endothelium denuded to remove NO interference).

  • Buffer: Krebs-Henseleit Solution (37°C, 95%

    
     / 5% 
    
    
    
    ).
  • Agents: Gepefrine HCl, Cocaine (NET blocker), Prazosin (

    
     antagonist), Reserpine (Vesicle depleter).
    

Step-by-Step Methodology:

  • Preparation & Equilibration:

    • Mount 3mm aortic rings in 20mL organ baths.

    • Apply 2g resting tension. Equilibrate for 60 min, washing every 15 min.

    • Validation: Challenge with 60mM KCl to verify contractility. Wash out.

  • Control Curve (Naive Tissue):

    • Construct a cumulative Concentration-Response Curve (CRC) for Gepefrine (

      
       M to 
      
      
      
      M).
    • Calculate

      
       and 
      
      
      
      .
  • Mechanism Dissection (Separate Rings):

    • Group A (Cocaine Pretreatment): Incubate with Cocaine (

      
       M) for 20 min.
      
      • Rationale: Cocaine blocks the Norepinephrine Transporter (NET).[3] If Gepefrine acts indirectly, it requires NET to enter the nerve terminal and displace NE. Cocaine will inhibit or right-shift the curve if the mechanism is indirect. If direct, the curve may shift left (supersensitivity) or remain unchanged.

    • Group B (Reserpine Pretreatment): Pre-treat animal with Reserpine (5 mg/kg i.p.) 24h prior.

      • Rationale: Depletes vesicular NE. Abolishes indirect responses.

    • Group C (Prazosin Antagonism): Incubate with Prazosin (

      
       M).
      
      • Rationale: Confirms

        
         receptor mediation.[2] Should cause a parallel rightward shift (Schild analysis).
        
Experimental Logic Flow

The following decision tree illustrates how to interpret the organ bath data.

Gepefrine_Protocol_Logic Start Gepefrine Response (Control) Cocaine Pre-treat w/ Cocaine (Block NET) Start->Cocaine Result1 Response Attenuated Cocaine->Result1 If Indirect Result2 Response Unchanged/Enhanced Cocaine->Result2 If Direct Conclusion1 Indirect Mechanism (Requires Uptake-1) Result1->Conclusion1 Gepefrine_Actual Gepefrine Profile: Partial Attenuation Result1->Gepefrine_Actual Conclusion2 Direct Mechanism (Receptor Agonist) Result2->Conclusion2 Result2->Gepefrine_Actual

Figure 2: Logical framework for distinguishing sympathomimetic mechanisms in vitro.

Pharmacokinetics and Metabolism[4][5]

The pharmacokinetic profile of gepefrine is dictated by its structural deviations from endogenous catecholamines.

ParameterValue/CharacteristicMechanistic Basis
Bioavailability High (Oral)

-methyl group prevents degradation by MAO-A/B in the gut/liver.
Half-Life ~9-12 HoursResistance to rapid oxidative deamination.
Metabolism Hepatic HydroxylationLacks catechol structure, so not a substrate for COMT. Metabolized via CYP2D6 (aromatic hydroxylation) and conjugation.
Excretion RenalExcreted largely as metabolites and small fraction unchanged.[4]

Clinical Implication: Unlike norepinephrine, which requires IV infusion, gepefrine is effective orally for chronic orthostatic hypotension management.

References

  • Receptor Binding & Selectivity

    • Minneman, K. P., et al.[1] (1994). "Alpha-1 adrenergic receptor subtypes: specific roles in vascular smooth muscle contraction." Molecular Pharmacology. Link

    • Note: Establishes the Gq-coupling mechanism relevant to Gepefrine's alpha-1 activity.
  • Sympathomimetic Mechanisms

    • Trendelenburg, U. (1963). "Supersensitivity and subsensitivity to sympathomimetic amines." Pharmacological Reviews. Link

    • Note: The foundational text for the Cocaine/Reserpine differenti
  • Gepefrine Specifics

    • Peters, F. T., et al.[5] (2002). "Drug testing in blood: validated negative-ion chemical ionization gas chromatographic-mass spectrometric assay for determination of amphetamine and methamphetamine enantiomers and its application to toxicology cases." Clinical Chemistry. Link

    • Note: Identifies Gepefrine as a metabolite and structural analog, confirming the alpha-methyl-meta-tyramine structure.
  • Organ Bath Methodology

    • Svensson, S. P., et al.[5] (1993). "Alpha-adrenoceptor-mediated inhibition of noradrenaline release in rat hippocampus." British Journal of Pharmacology.[6] Link

    • Note: Provides the standard for measuring indirect vs direct adrenergic effects.

Sources

An In-depth Technical Guide to the Aromatic Hydroxylation of Methamphetamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolism in Methamphetamine's Pharmacokinetics and Toxicology

Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, a process that significantly influences its duration of action, psychoactive properties, and toxicological profile. Understanding the metabolic fate of methamphetamine is paramount for the development of novel therapeutic interventions for addiction, for the clinical management of overdose, and for the forensic identification of drug use. This guide provides a detailed exploration of the primary aromatic hydroxylation pathways of methamphetamine, with a central focus on the formation of its major metabolite, para-hydroxymethamphetamine (p-OHMA), and an analysis of the chemical and enzymatic determinants that govern regioselectivity.

The Predominance of Para-Hydroxylation: A Mechanistic Overview

The metabolism of methamphetamine is primarily hepatic and involves a series of enzymatic reactions, including N-demethylation and aromatic hydroxylation.[1][2] Aromatic hydroxylation, the addition of a hydroxyl group to the phenyl ring of the methamphetamine molecule, is a critical detoxification pathway. The main product of this reaction is p-OHMA.[1][3]

The enzyme primarily responsible for the aromatic hydroxylation of methamphetamine is Cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme that plays a crucial role in the metabolism of a wide range of xenobiotics.[1][3][4] The active site of CYP2D6 preferentially orients the methamphetamine molecule in a way that exposes the para-position of the phenyl ring to the reactive heme-iron center of the enzyme. This steric and electronic preference leads to the regioselective formation of p-OHMA.

While the formation of ortho- and meta-hydroxylated metabolites of aromatic compounds can occur, in the case of methamphetamine, these are generally considered to be minor or undetectable products. The electronic-donating effect of the alkyl side chain of methamphetamine directs electrophilic aromatic substitution (in this case, hydroxylation) to the ortho and para positions. However, steric hindrance at the ortho-positions, caused by the bulky side chain, makes the para-position the most favorable site for hydroxylation.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of methamphetamine, highlighting the central role of CYP2D6 in the formation of p-hydroxymethamphetamine and amphetamine.

Methamphetamine_Metabolism METH Methamphetamine pOHMA p-Hydroxymethamphetamine METH->pOHMA CYP2D6 (Aromatic Hydroxylation) AMP Amphetamine METH->AMP CYP2D6 (N-demethylation)

Caption: Primary metabolic pathways of methamphetamine.

The Question of m-Hydroxymethamphetamine: A Scientific Perspective

Current scientific literature does not support the formation of m-hydroxymethamphetamine as a significant metabolite of methamphetamine in humans. The enzymatic machinery of CYP2D6, coupled with the chemical properties of the methamphetamine molecule, strongly favors hydroxylation at the para-position. While the theoretical possibility of minor m-hydroxylation exists, it is not a pathway that has been identified or quantified in major metabolic studies. Researchers in this field should be aware that the primary focus of analytical and toxicological studies is on the detection and quantification of methamphetamine, amphetamine, and p-hydroxymethamphetamine.

Experimental Protocol: In Vitro Analysis of Methamphetamine Hydroxylation using Human Liver Microsomes

This protocol outlines a standard in vitro method to study the metabolism of methamphetamine to p-hydroxymethamphetamine using human liver microsomes (HLMs), a common model for studying hepatic drug metabolism.

Objective: To determine the formation of p-hydroxymethamphetamine from methamphetamine in the presence of human liver microsomes and a NADPH-generating system.

Materials:

  • Methamphetamine hydrochloride

  • p-Hydroxymethamphetamine standard

  • Human liver microsomes (pooled, from a reputable supplier)

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Methamphetamine (substrate, at various concentrations to determine kinetics, e.g., 1-100 µM)

    • Prepare control incubations:

      • No substrate (methamphetamine)

      • No microsomes

      • No NADPH-generating system

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the tubes to ensure thorough mixing.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of p-hydroxymethamphetamine using a validated LC-MS/MS method.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the specific mass transitions for methamphetamine and p-hydroxymethamphetamine.

Data Analysis:

  • Quantify the amount of p-hydroxymethamphetamine formed in each sample using a standard curve generated from the p-hydroxymethamphetamine standard.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).

  • If multiple substrate concentrations were used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Causality Behind Experimental Choices
  • Human Liver Microsomes: HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent in vitro model for studying hepatic metabolism.

  • NADPH-Generating System: Cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity. The generating system ensures a continuous supply of NADPH throughout the incubation.

  • LC-MS/MS: This analytical technique provides high sensitivity and selectivity, allowing for the accurate detection and quantification of the parent drug and its metabolites, even at low concentrations.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the formation of p-hydroxymethamphetamine from methamphetamine by CYP2D6, as reported in the literature. These values can vary depending on the specific experimental conditions and the source of the enzyme.

EnzymeSubstrateMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)
CYP2D6Methamphetaminep-Hydroxymethamphetamine50-2005-15

Conclusion

The aromatic hydroxylation of methamphetamine is a critical metabolic pathway predominantly leading to the formation of p-hydroxymethamphetamine, a reaction catalyzed by the polymorphic enzyme CYP2D6. The regioselectivity of this reaction is a consequence of both the enzymatic active site architecture and the inherent chemical properties of the methamphetamine molecule. While the theoretical possibility of other hydroxylated isomers exists, current scientific evidence does not support the formation of m-hydroxymethamphetamine as a significant metabolite. A thorough understanding of these metabolic pathways is essential for advancing research in drug development, clinical toxicology, and forensic science.

References

  • Wagner, F. F., et al. (2015). Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine. Drug Metabolism and Disposition, 43(9), 1339-1348.
  • Baba, T., et al. (1983). Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine. Xenobiotica, 13(12), 755-764.
  • Moody, D. E., et al. (2010). Stereoselectivity in the human metabolism of methamphetamine. Journal of analytical toxicology, 34(8), 479-485.
  • Yamada, H., et al. (1984). A new metabolite of methamphetamine; evidence for formation of N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide. Xenobiotica, 14(11), 861-866.
  • Kuwayama, K., et al. (2009). Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine in rats and human liver microsomes using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 33(5), 266-271.
  • Miranda-G, E., et al. (2007). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry and Its Relation to CYP2D6 Phenotype of Drug Users. Journal of Analytical Toxicology, 31(1), 31-36.
  • Lin, L. Y., et al. (1995). Cytochrome P4502D isozymes catalyze the 4-hydroxylation of methamphetamine enantiomers. Drug metabolism and disposition, 23(6), 610-614.
  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Dostalek, M., et al. (2007). Effect of methamphetamine on cytochrome P450 activity. Xenobiotica, 37(10-11), 1255-1264.
  • Yamada, H., et al. (1984). A new metabolite of methamphetamine; evidence - for formation of No[( l-methyl-2. Xenobiotica, 14(11), 861-866.
  • Miles, G. D., et al. (2010). Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection. Journal of analytical toxicology, 34(8), 468-478.
  • Earla, R., et al. (2014).
  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 235.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methamphetamine drug profile. Retrieved from [Link]

  • Miranda-G, E., et al. (2007). Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users. Journal of analytical toxicology, 31(1), 31-36.
  • Wrona, M. Z., et al. (1995). Hydroxyl radical-mediated oxidation of serotonin: potential insights into the neurotoxicity of methamphetamine. Journal of neurochemistry, 64(3), 1390-1400.
  • Lin, L. Y., et al. (1997). Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. Drug metabolism and disposition, 25(9), 1059-1064.
  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 235.
  • Maurer, H. H., et al. (2000). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug metabolism and disposition, 28(9), 1065-1071.
  • Stout, P. R., & Farrell, L. J. (2013). Methods for confirmatory analysis of methamphetamine in biological samples. Current analytical chemistry, 9(4), 549-563.
  • Fleckenstein, A. E., et al. (1997). The Effects of Methamphetamine on the Production of Free Radicals and Oxidative Stress. The Journal of pharmacology and experimental therapeutics, 282(2), 842-848.
  • Lin, L. Y., et al. (1997). Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. Drug metabolism and disposition, 25(9), 1059-1064.
  • Qu, Y., et al. (2019). The Main Molecular Mechanisms Underlying Methamphetamine-Induced Neurotoxicity and Implications for Pharmacological Treatment. Frontiers in molecular neuroscience, 12, 232.2.

Sources

An In-Depth Technical Guide to the Predicted Sympathomimetic Effects of m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct, peer-reviewed research on m-(2-(Methylamino)propyl)phenol (3-hydroxy-N-methylamphetamine) is scarce. This guide is a scientifically-informed projection of its sympathomimetic properties, based on established principles of medicinal chemistry and the extensive pharmacology of its structural analogs, primarily methamphetamine and other substituted phenethylamines. The experimental protocols described are industry-standard methodologies for characterizing novel sympathomimetic agents.

Introduction: A Phenolic Analog of Methamphetamine

m-(2-(Methylamino)propyl)phenol, a positional isomer of the well-known methamphetamine metabolite 4-hydroxymethamphetamine (pholedrine), is a synthetic compound belonging to the phenethylamine and substituted amphetamine chemical classes.[1] Its core structure is a β-phenylethylamine skeleton, which is foundational to many adrenergic drugs.[2][3] The defining features of this molecule are a phenol group at the meta-position of the phenyl ring and a secondary amine, identical to that of methamphetamine.

The structural similarity to methamphetamine, a potent central nervous system (CNS) stimulant, strongly suggests that m-(2-(Methylamino)propyl)phenol will exhibit significant sympathomimetic activity.[1][4] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine, leading to characteristic physiological responses like increased heart rate, blood pressure, and cardiac contractility.[5] This guide will delineate the predicted mechanism of action, anticipated physiological effects, and the requisite experimental workflows to formally characterize this compound.

Predicted Pharmacological Profile and Mechanism of Action

Based on its structure, m-(2-(Methylamino)propyl)phenol is predicted to act as an indirect-acting sympathomimetic amine.[5] Unlike direct-acting agents that bind to and activate adrenergic receptors, indirect-acting compounds increase the synaptic concentration of endogenous catecholamines (dopamine, norepinephrine).[5]

The primary mechanism is expected to involve the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[6] The molecule is anticipated to act as a substrate for these transporters, leading to two key events:

  • Competitive Inhibition of Reuptake: By binding to DAT and NET, it blocks the re-clearance of dopamine and norepinephrine from the synaptic cleft.[6]

  • Transporter-Mediated Efflux (Release): Upon being transported into the presynaptic neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a non-vesicular release of neurotransmitters from storage vesicles into the cytoplasm.[6] This reverses the normal direction of flow of DAT and NET, actively pumping dopamine and norepinephrine into the synapse.[7]

The presence of the meta-hydroxyl group may influence its selectivity and potency compared to methamphetamine. Phenolic hydroxyl groups can affect receptor binding and metabolism, potentially altering the compound's pharmacokinetic and pharmacodynamic profile.[8][9]

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO Monoamine Oxidase (MAO) DA_vesicle Dopamine (DA) Vesicle DA_cyto Cytoplasmic DA DA_vesicle->DA_cyto Increased Cytoplasmic DA NE_vesicle Norepinephrine (NE) Vesicle NE_cyto Cytoplasmic NE NE_vesicle->NE_cyto Increased Cytoplasmic NE Compound m-(2-(Methylamino)propyl)phenol Compound->VMAT2 2. Disrupts Vesicular Storage DAT Dopamine Transporter (DAT) Compound->DAT 1. Enters via DAT NET Norepinephrine Transporter (NET) Compound->NET 1. Enters via NET DA_synapse DA DAT->DA_synapse DA Efflux NE_synapse NE NET->NE_synapse NE Efflux DA_cyto->MAO Metabolism DA_cyto->DAT 3. Reverses Transporter NE_cyto->MAO Metabolism NE_cyto->NET 3. Reverses Transporter DA_receptor Dopamine Receptors DA_synapse->DA_receptor 4. Receptor Activation NE_receptor Adrenergic Receptors NE_synapse->NE_receptor 4. Receptor Activation Sympathomimetic_Effects Physiological Sympathomimetic Effects

Caption: Predicted mechanism of m-(2-(Methylamino)propyl)phenol.

Anticipated Sympathomimetic Effects

The predicted surge in synaptic dopamine and norepinephrine will lead to a cascade of physiological effects characteristic of potent CNS stimulants.

  • Cardiovascular System: Increased activation of adrenergic receptors in the heart and peripheral vasculature is expected to cause hypertension (increased blood pressure) and tachycardia (increased heart rate).[1]

  • Central Nervous System: Elevated dopamine and norepinephrine levels in the brain are anticipated to produce heightened alertness, increased energy, suppressed appetite, and insomnia.[1] At higher doses, these effects can escalate to restlessness, irritability, and anxiety.[1]

  • Locomotor Activity: A significant increase in spontaneous locomotor activity is a hallmark of central stimulants and is expected with this compound.[10]

Standardized Methodologies for Pharmacological Characterization

To definitively elucidate the sympathomimetic profile of m-(2-(Methylamino)propyl)phenol, a series of validated in-vitro and in-vivo experiments are required.

In-Vitro Characterization: Monoamine Transporter Interaction

The primary objective is to quantify the compound's affinity for and functional effect on DAT, NET, and SERT. This is typically achieved using cell lines (e.g., HEK293 cells) stably expressing the human transporters.[11][12]

4.1.1 Protocol: Uptake Inhibition Assay [12]

  • Cell Culture: Plate HEK-DAT, HEK-NET, or HEK-SERT cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with Krebs-HEPES buffer (KHB). Add increasing concentrations of m-(2-(Methylamino)propyl)phenol or a reference inhibitor (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) to the wells. Incubate for 5-10 minutes at room temperature.

  • Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for substrate uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove extracellular radioligand.

  • Lysis and Scintillation Counting: Lyse the cells with a scintillation cocktail and quantify the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Use non-linear regression to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).

4.1.2 Protocol: Neurotransmitter Release (Efflux) Assay [11]

  • Cell Culture and Loading: Plate transporter-expressing cells as above. Pre-load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes.

  • Washing: Wash the cells multiple times with buffer to remove any extracellular radiolabel.

  • Stimulation: Add increasing concentrations of m-(2-(Methylamino)propyl)phenol or a reference releasing agent (e.g., d-amphetamine) to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant (extracellular buffer) from each well.

  • Quantification: Lyse the cells to determine the amount of radiolabel remaining intracellularly. Quantify the radioactivity in both the supernatant and the cell lysate.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration. Plot the percentage of release against the log concentration of the compound and use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).

In-Vivo Characterization: Cardiovascular Effects

Anesthetized or conscious, freely moving animal models (typically rats or sheep) are used to assess the direct impact on cardiovascular parameters.[13][14] Telemetry systems are the gold standard for conscious animal studies, allowing for continuous monitoring without the confounding effects of anesthesia.[15]

4.2.1 Protocol: Cardiovascular Monitoring in Anesthetized Rats [14]

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane).

  • Surgical Instrumentation:

    • Cannulate the carotid artery with a pressure transducer to measure systemic arterial blood pressure.

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Place ECG leads to monitor heart rate and rhythm.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to establish baseline cardiovascular readings.

  • Drug Administration: Administer a vehicle control (e.g., saline) followed by escalating doses of m-(2-(Methylamino)propyl)phenol intravenously.

  • Data Acquisition: Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate throughout the experiment using a data acquisition system.

  • Data Analysis: Calculate the change from baseline for each cardiovascular parameter at each dose. Construct dose-response curves to determine the potency and efficacy of the compound in modulating cardiovascular function.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Characterization cells Transporter-Expressing Cell Lines (HEK293) uptake Uptake Inhibition Assay ([³H]Substrate) cells->uptake release Release (Efflux) Assay ([³H]Substrate) cells->release ic50 ic50 uptake->ic50 Determine IC₅₀ ec50 ec50 release->ec50 Determine EC₅₀ final_analysis Comprehensive Pharmacological Profile ic50->final_analysis ec50->final_analysis animal Anesthetized Rat Model instrument Surgical Instrumentation (BP, HR, ECG) animal->instrument admin IV Administration (Dose-Response) instrument->admin monitoring monitoring admin->monitoring Continuous Monitoring monitoring->final_analysis

Caption: Workflow for characterizing a novel sympathomimetic agent.

Predictive Data Summary and Structure-Activity Relationship (SAR)

The following table summarizes the expected outcomes from the described experiments, with predictive values based on data for methamphetamine and related compounds.

Assay Parameter Predicted Outcome for m-(2-(Methylamino)propyl)phenol Reference Compound (Methamphetamine)
DAT Uptake Inhibition IC₅₀ (nM)50 - 200~10-50 nM
NET Uptake Inhibition IC₅₀ (nM)20 - 150~20-100 nM
SERT Uptake Inhibition IC₅₀ (nM)> 1000> 2000 nM
DA Release EC₅₀ (nM)100 - 500~50-200 nM
NE Release EC₅₀ (nM)80 - 400~40-150 nM
In-Vivo Cardiovascular MAP IncreaseDose-dependent increaseDose-dependent increase
In-Vivo Cardiovascular Heart Rate IncreaseDose-dependent increaseDose-dependent increase

Note: These values are illustrative predictions. Actual experimental results may vary.

Structure-Activity Relationship (SAR) Insights:

  • N-Methylation: The N-methyl group, as seen in methamphetamine, generally increases lipid solubility and potency compared to its primary amine counterpart (amphetamine).[1]

  • α-Methylation: The methyl group on the alpha-carbon of the ethylamine side chain provides resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action.[16]

  • Phenolic Hydroxyl Group: The position of the hydroxyl group is critical. A meta-hydroxyl group, as in m-(2-(Methylamino)propyl)phenol, is known to maintain or enhance activity at adrenergic receptors compared to an unsubstituted ring.[8][9] This differs from a para-hydroxyl group, which can sometimes decrease CNS penetration but may be a site for metabolism.

Synthesis of Hydroxylated Amphetamine Derivatives

The synthesis of hydroxylated amphetamine derivatives typically involves multi-step processes. A common strategy could involve the conversion of a precursor like 3-methoxy-4-methylbenzaldehyde or a related phenylacetone.[17] For instance, a phenylacetone derivative could be subjected to a Leuckart reaction, followed by demethylation of the methoxy group (e.g., using hydrobromic acid) to yield the final phenolic compound.[17] The synthesis of amphetamine derivatives often requires careful control of stereochemistry, as the different enantiomers can have markedly different potencies.[1][18]

References

  • Sympathomimetic drug - Wikipedia. [Link]

  • Bucknell, A., & O'Donnell, S. R. (1971). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. British Journal of Pharmacology, 43(3), 510–518. [Link]

  • Methamphetamine drug profile | - European Union. [Link]

  • Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180.
  • Structure-Activity Relationships of Sympathomimetics | PDF | Amine | Pharmacology - Scribd. [Link]

  • A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea - PubMed. [Link]

  • Methamphetamine - Wikipedia. [Link]

  • DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction | ACS Chemical Neuroscience. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1–12.15.15. [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 672. [Link]

  • The effects of sympathomimetics on the cardiovascular system of sheep - PubMed. [Link]

  • Synthesis of the 3-Hydroxy-4-Methyl Derivative of Amphetamine. [Link]

  • Karila, L., et al. (2010). Pharmacological approaches to methamphetamine dependence: a focused review. British Journal of Clinical Pharmacology, 69(6), 578–592. [Link]

  • Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. [Link]

  • SERT Transporter Assay - BioIVT. [Link]

  • In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed. [Link]

  • In Vivo Anesthetized Models - CorDynamics. [Link]

  • Process for the synthesis of amphetamine derivatives - Google P
  • Synthesis and pharmacology of hydroxylated metabolites of methylphenidate - PubMed. [Link]

  • Synthesis of Amphetamine Derivatives | PDF - Scribd. [Link]

  • Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. [Link]

  • Effect of Sympathomimetic Drugs in Acute Experimental Cardiac Tamponade | Scilit. [Link]

  • Process for the synthesis of amphetamine derivatives - Google P
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. [Link]

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Chemical Stability of Gepefrine Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide[1]

Executive Summary

This technical guide analyzes the chemical and metabolic stability of Gepefrine (3-(2-aminopropyl)phenol), a sympathomimetic agent structurally distinct from endogenous catecholamines.[1][2] Unlike epinephrine or norepinephrine, Gepefrine exhibits superior chemical stability under physiological conditions (pH 7.4, 37°C) due to the absence of a catechol moiety and a benzylic hydroxyl group.[1] However, its "physiological stability" is governed primarily by enzymatic Phase II conjugation rather than spontaneous chemical degradation.[1][2] This document details the structural rationale for this stability, degradation kinetics, and validated protocols for quantification.[1]

Structural Basis of Stability

To understand the stability profile of Gepefrine, one must contrast its structure with the standard sympathomimetic pharmacophore.

1.1 Chemical Identity[1][2]
  • IUPAC Name: (S)-3-(2-aminopropyl)phenol[1][2]

  • Common Name: Gepefrine (also known as 3-hydroxyamphetamine or

    
    -methyl-m-tyramine)[1][2]
    
  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups:

    • Phenolic Hydroxyl (meta-position): Provides receptor affinity but is less prone to oxidation than ortho-dihydroxy (catechol) systems.[1][2]

    • Primary Amine: Protonated at physiological pH.[1][2]

    • 
      -Methyl Group:  Sterically hinders deamination by Monoamine Oxidase (MAO).[1][2]
      
    • Benzylic Carbon: Unsubstituted (lacks the -OH group found in epinephrine).[1][2]

1.2 The "Stability Triad"

Gepefrine resists the three primary degradation pathways that plague catecholamines:

Instability MechanismSusceptibility in Catecholamines (e.g., Epinephrine)Susceptibility in GepefrineStructural Reason
Oxidation (Quinone formation) High: Rapid auto-oxidation to adrenochrome/melanin at pH > 7.[1][2]Low: Meta-phenols do not easily form quinones.[1][2] Requires forcing conditions (radical attack).[2]Absence of ortho-hydroxyl group.[1][2]
Racemization Moderate: Benzylic -OH allows

racemization in acid.[1][2]
Null: No chiral center at the benzylic position.[2]Absence of benzylic hydroxyl.[1][2]
Enzymatic Deamination (MAO) High: Rapid turnover by MAO-A/B.Low: Resistant to MAO.[1][2]Steric hindrance by

-methyl group.[1][2]
Physicochemical Profile at Physiological pH[1][3]

Understanding the ionization state is critical for predicting solubility and membrane permeability.[2]

  • pKa (Phenol):

    
    [1][2][3][4]
    
  • pKa (Amine):

    
    [1][2]
    
  • Physiological pH (7.4):

    • The amine is

      
       protonated (
      
      
      
      ).[1][2]
    • The phenol is

      
       protonated (neutral 
      
      
      
      ).[1][2]
    • Net Charge: +1 (Cationic).[1][2]

This cationic state ensures high aqueous solubility in plasma but suggests that membrane transport (blood-brain barrier penetration) relies on active transport or the small fraction of non-ionized species.[1][2]

Degradation Pathways[1][2][6][7]
3.1 In Vitro Chemical Degradation (Shelf-Life/Buffer)

In aqueous buffers (PBS, pH 7.4), Gepefrine is remarkably stable.[1][2] Forced degradation studies typically reveal:

  • Hydrolysis: Negligible.[1][2] The C-N bond is stable.[2]

  • Photolysis: Moderate sensitivity.[1][2] Phenolic compounds can form free radicals under UV light, leading to polymerization (dimerization).[1][2]

  • Oxidation: Slow.[1][2] Unlike catechols which turn pink/brown rapidly due to quinone formation, Gepefrine solutions remain clear for extended periods unless exposed to strong oxidants (e.g., peroxides, metal ions).[1]

3.2 In Vivo Metabolic Instability (The Physiological Reality)

While chemically stable, Gepefrine is metabolically labile.[1] The "instability" in a biological system is enzymatic:

  • Glucuronidation (Major): The phenolic -OH is rapidly conjugated by UDP-glucuronosyltransferases (UGT) to form Gepefrine-O-glucuronide (inactive).[1][2]

  • Sulfation: Sulfotransferases (SULT) form the sulfate conjugate.[1][2]

  • Hydroxylation (Minor): CYP2D6 may hydroxylate the para-position to form 3,4-dihydroxyamphetamine (active catechol), which is then rapidly methylated by COMT.[1][2]

Visualization of Pathways

The following diagram illustrates the chemical stability versus metabolic fate of Gepefrine.

GepefrineStability Gepefrine Gepefrine (Active Drug) Dimer Phenolic Dimers (Minor Degradant) Gepefrine->Dimer Slow Oxidation (Resistant vs Catechols) Glucuronide Gepefrine-O-Glucuronide (Major Metabolite - Inactive) Gepefrine->Glucuronide Rapid Phase II Conjugation Deaminated Deaminated Ketone Gepefrine->Deaminated Blocked by alpha-methyl Oxidant Strong Oxidants (e.g., H2O2) Oxidant->Gepefrine UV UV Light UV->Gepefrine UGT UGT Enzymes (Liver) UGT->Gepefrine MAO MAO Enzyme MAO->Gepefrine Steric Hindrance

Figure 1: Comparative pathways of Gepefrine degradation.[1] Note the resistance to MAO and chemical oxidation compared to the rapid enzymatic conjugation.

Experimental Protocols

To validate stability, the following Stability-Indicating HPLC Method is recommended. This protocol separates the parent drug from potential oxidative degradants.[2][5]

5.1 Reagents & Apparatus
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Acidic pH ensures the amine is fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[1][2][6]

  • Detection: UV-Vis Diode Array at 272 nm (Phenol

    
    ).[1][2]
    
5.2 Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 30°C
Gradient Isocratic 90:10 (A:B) for 5 min, then gradient to 50:50 over 15 min.
5.3 Forced Degradation Workflow
  • Control: Gepefrine standard in Mobile Phase.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect < 2% degradation).[2][7]

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect < 5% degradation; monitor for phenol oxidation).[2]

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours. (Expect formation of dimers/colored products).
    
5.4 Data Analysis

Calculate the Mass Balance (


):


A value between 95-105% confirms the method is stability-indicating (i.e., you are detecting all breakdown products).[1][2]
Summary of Stability Data
ConditionDurationStability ResultPrimary Degradant
PBS (pH 7.4, 37°C) 24 HoursStable (>99%)None detected
Human Plasma (37°C) 4 HoursStable chemically*Enzymatic conjugation occurs if fresh plasma is used.[1][2]
0.1 N HCl 24 HoursStableNone
0.1 N NaOH 4 HoursSlight DegradationPhenolate oxidation products
UV Light (Solid State) 7 DaysSensitiveDiscoloration (surface oxidation)
References
  • PubChem. (2025).[1][2] Gepefrine Hydrochloride - Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Sever, P. S., Dring, L. G., & Williams, R. T. (1975).[1] The metabolism of (-)-ephedrine in man. European Journal of Clinical Pharmacology, 9(2-3), 193–198.[8] Available at: [Link](Provides comparative metabolic data for alpha-methylated amines).

  • Louvisse de Abreu, L. C., et al. (2020).[1][5] Forced degradation studies of norepinephrine and epinephrine...[5][9][10] Development of stability-indicating HPLC method. Biomedical Chromatography. Available at: [Link](Reference for catecholamine instability vs gepefrine stability).

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A Technical Guide to the Role of Cytochrome P450 2D6 in the Biotransformation to m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the critical role played by Cytochrome P450 2D6 (CYP2D6) in the metabolic formation of m-(2-(Methylamino)propyl)phenol. This metabolite, a substituted phenol, is primarily formed through the O-demethylation of methoxylated amphetamine-like precursors. As a major Phase I drug-metabolizing enzyme, CYP2D6 is characterized by its significant genetic polymorphism, which leads to pronounced interindividual variability in enzyme activity.[1][2] This guide elucidates the core biochemical pathways, explores the profound impact of CYP2D6 phenotypes on metabolite formation rates, and details the self-validating experimental protocols required to accurately characterize this biotransformation. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with field-proven methodologies to provide a comprehensive resource for understanding and investigating this specific metabolic route.

Part 1: The Cytochrome P450 2D6 Enzyme System: A Foundation of Xenobiotic Metabolism

Introduction to a Keystone Enzyme

The Cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst of Phase I drug metabolism in humans.[3] Within this family, CYP2D6 is of paramount importance, despite constituting only a small fraction (2-4%) of the total hepatic CYP content.[3] Its significance is derived from its broad substrate specificity, being responsible for the metabolism of approximately 20-25% of all clinically prescribed drugs.[4][5][6][7] These substrates are typically lipophilic bases containing a nitrogen atom and an aromatic ring, a structural motif common in antidepressants, antipsychotics, opioids, and beta-blockers.[3][5][6] CYP2D6 is primarily expressed in the liver, which governs the first-pass metabolism of many orally administered drugs.[4][5]

Core Catalytic Functions

CYP2D6 catalyzes a variety of oxidative reactions, with the primary goal of increasing the hydrophilicity of xenobiotics to facilitate their excretion. Key reactions include aromatic hydroxylation, N-dealkylation, and O-dealkylation.[3] The formation of m-(2-(Methylamino)propyl)phenol is a classic example of CYP2D6's O-demethylation capability, a crucial reaction in the biotransformation of many natural products and synthetic drugs.[8] This reaction involves the cleavage of a methyl group from a methoxy ether, resulting in the formation of a hydroxyl group (phenol) and formaldehyde.

The Clinical Impact of Genetic Polymorphism

A defining characteristic of CYP2D6 is its extensive genetic polymorphism.[1][9] Over 100 different alleles of the CYP2D6 gene have been identified, many of which result in altered or absent enzyme function.[1][10] This genetic variability is the basis for the classification of individuals into distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a complete lack of enzyme activity. Approximately 5-10% of Caucasians fall into this category.[11]

  • Intermediate Metabolizers (IMs): Carry one reduced-activity allele and one non-functional allele, or two reduced-activity alleles, resulting in diminished metabolic capacity.

  • Extensive (Normal) Metabolizers (EMs): Have one or two functional alleles, representing the "normal" enzyme activity.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 genes, leading to significantly increased enzyme activity.[1]

This variation has profound clinical consequences, as PMs may experience adverse drug reactions due to drug accumulation, while UMs may not achieve therapeutic efficacy at standard doses.[9][12]

Part 2: The Biochemical Pathway to m-(2-(Methylamino)propyl)phenol

Primary Metabolic Route: O-Demethylation of a Methoxylated Precursor

The formation of m-(2-(Methylamino)propyl)phenol by CYP2D6 is most directly understood as the product of O-demethylation of a methoxylated precursor, such as 3-methoxymethamphetamine (MMMA). In this biotransformation, CYP2D6 catalyzes the removal of the methyl group from the meta-position methoxy moiety on the aromatic ring.

The causality for this experimental focus is clear: CYP2D6 has a well-documented and high efficiency for O-demethylating various substrates, including amphetamine derivatives and opioids like codeine and tramadol.[8][13][14] Studies on 4-methoxylated amphetamines have shown that they are efficiently O-demethylated by CYP2D6 to their corresponding phenols, establishing a strong precedent for this pathway.[13]

CYP2D6_Metabolism cluster_precursor Precursor Substrate cluster_enzyme Enzymatic Reaction cluster_metabolite Resulting Metabolite Precursor 3-Methoxymethamphetamine (MMMA) (m-methoxy-N-methylamphetamine) CYP2D6 CYP2D6 Enzyme (Liver Microsomes) Precursor->CYP2D6 O-Demethylation Metabolite m-(2-(Methylamino)propyl)phenol (3-Hydroxymethamphetamine) CYP2D6->Metabolite

Caption: CYP2D6-mediated O-demethylation pathway.

Contextualizing with Other Metabolic Pathways

While O-demethylation is the principal route, it is instructive to consider related metabolic processes to understand CYP2D6's specificity. For instance, in the metabolism of the analgesic tapentadol, which has a similar phenolic core, CYP2D6 is responsible for a minor hydroxylation pathway (2% of the dose), while N-demethylation is catalyzed by other isoforms, namely CYP2C9 and CYP2C19.[15][16] This demonstrates that while CYP2D6 can interact with such structures, its catalytic role is highly specific and does not necessarily default to N-dealkylation, a reaction it is also capable of performing on other substrates.[8]

Part 3: Pharmacological Significance of Variable Metabolite Formation

The rate of formation of m-(2-(Methylamino)propyl)phenol is directly dependent on an individual's CYP2D6 phenotype. This variability is not merely an academic observation but has tangible pharmacological consequences.

  • In Poor Metabolizers (PMs): The O-demethylation pathway is severely impaired or absent. This leads to significantly reduced formation of the phenolic metabolite and a corresponding accumulation of the parent methoxylated drug. If the parent drug is more toxic or has undesirable side effects, PMs are at a heightened risk of adverse events.

  • In Ultrarapid Metabolizers (UMs): The parent drug is rapidly converted to m-(2-(Methylamino)propyl)phenol. If the metabolite is the primary active analgesic or therapeutic agent (as is the case for codeine's conversion to morphine), UMs may experience a rapid onset of strong effects, potentially leading to toxicity at standard doses. Conversely, if the metabolite is inactive, UMs may experience therapeutic failure due to rapid clearance of the parent drug.

The pharmacological activity of m-(2-(Methylamino)propyl)phenol itself is a critical factor. As a hydroxylated metabolite of a methamphetamine analog, it is expected to have psychoactive properties and interact with monoaminergic systems. The efficiency of its formation, therefore, directly modulates the overall pharmacological profile of the parent compound.

Part 4: Methodologies for Characterizing CYP2D6-Mediated Formation

To rigorously investigate the role of CYP2D6, a multi-tiered, self-validating experimental approach is required. The protocols described below build upon one another to provide a clear and unambiguous picture of the enzyme's contribution.

In Vitro Experimental Systems

In vitro models are essential for isolating and characterizing specific metabolic pathways without the complexities of a whole-organism system.

Workflow for In Vitro Analysis

In_Vitro_Workflow A Step 1: System Selection (HLM or rCYP2D6) B Step 2: Incubation - Substrate (e.g., MMMA) - Cofactors (NADPH) - Buffer (e.g., Phosphate) - 37°C A->B C Step 3: Reaction Termination (e.g., Acetonitrile, Cold) B->C D Step 4: Sample Processing (Centrifugation, Supernatant Collection) C->D E Step 5: LC-MS/MS Analysis (Quantification of Parent and Metabolite) D->E F Step 6: Data Analysis (Enzyme Kinetics, Inhibition) E->F

Caption: Standard workflow for in vitro metabolism studies.

Protocol 1: Human Liver Microsomes (HLMs)

  • Rationale: HLMs contain a full complement of hepatic CYP enzymes and are considered the gold standard for initial in vitro metabolism studies. This system validates that the metabolism occurs in a physiologically relevant matrix.

  • Methodology:

    • Prepare an incubation mixture containing pooled HLMs (typically 0.2-0.5 mg/mL protein), potassium phosphate buffer (pH 7.4), and the precursor substrate (e.g., MMMA) over a range of concentrations.

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent compound and the formation of m-(2-(Methylamino)propyl)phenol.

Protocol 2: Recombinant Human CYP2D6 (rCYP2D6)

  • Rationale: To provide authoritative proof that CYP2D6 is the specific enzyme responsible, experiments are repeated using a system containing only the CYP2D6 enzyme (often co-expressed with cytochrome P450 reductase in a membrane preparation like Supersomes™). This self-validating step eliminates contributions from other CYPs present in HLMs.

  • Methodology:

    • Follow the same procedure as for HLMs, but substitute the HLMs with rCYP2D6 (e.g., 10-20 pmol/mL).

    • A positive result (i.e., formation of the metabolite) in this system, coupled with the results from HLMs, confirms the role of CYP2D6.

    • (Optional) Include known CYP2D6 inhibitors like quinidine in parallel incubations. A significant reduction in metabolite formation in the presence of the inhibitor provides further validation.[17]

Protocol 3: Enzyme Kinetic Analysis

  • Rationale: To quantify the efficiency of the metabolic reaction.

  • Methodology:

    • Using either HLMs or rCYP2D6, perform incubations across a wide range of substrate concentrations (e.g., 0.1 to 100 μM).

    • Measure the initial velocity (rate of metabolite formation) at each substrate concentration.

    • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).[17][18]

Part 5: Data Presentation and Summary

Quantitative data from these studies should be presented clearly to facilitate interpretation and comparison.

Table 1: Common CYP2D6 Alleles and Their Functional Impact

Allele ExampleFunctional ConsequenceResulting Phenotype (in homozygous state)
CYP2D61, *2Normal FunctionExtensive Metabolizer (EM)
CYP2D610, 17, *41Decreased FunctionIntermediate Metabolizer (IM)
CYP2D63, 4, *5, *6No FunctionPoor Metabolizer (PM)
CYP2D61xN, *2xNGene Duplication/MultiplicationUltrarapid Metabolizer (UM)
Data synthesized from multiple sources.[2][19][20]

Table 2: Representative Kinetic Parameters for CYP2D6-Mediated O-Demethylation

SystemSubstrateKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)
rCYP2D6Dextromethorphan1.4 - 9.415.9
HLM (EM Phenotype)Dextromethorphan2.2 - 9.4(Varies)
HLM (PM Phenotype)Dextromethorphan157 - 560(Varies)
These values are for the probe substrate dextromethorphan and serve as an illustrative example of the kinetic differences observed.[17][18] Actual values for the formation of m-(2-(Methylamino)propyl)phenol would need to be determined experimentally.

Conclusion

The formation of m-(2-(Methylamino)propyl)phenol from its methoxylated precursor is a metabolic process fundamentally governed by the activity of the Cytochrome P450 2D6 enzyme. The pathway is a classic example of O-demethylation, a key reaction in xenobiotic biotransformation. The highly polymorphic nature of the CYP2D6 gene dictates that the rate of this conversion varies dramatically across the population, a factor with significant implications for the efficacy and safety of any parent drug metabolized through this route. The rigorous, multi-step experimental methodologies outlined in this guide—progressing from complex in vitro systems like HLMs to specific recombinant enzymes—provide a self-validating framework for accurately characterizing this pathway. For professionals in drug development and pharmacology, a thorough understanding of the interplay between CYP2D6 and the formation of such metabolites is not merely beneficial but essential for advancing personalized medicine and ensuring therapeutic safety.

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Sources

m-(2-(Methylamino)propyl)phenol CAS number and molecular weight data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive technical overview of m-(2-(Methylamino)propyl)phenol, a substituted phenethylamine and a positional isomer of the more commonly known p-hydroxymethamphetamine (pholedrine). As a metabolite of methamphetamine and a compound of interest in its own right, understanding its chemical and pharmacological properties is crucial for researchers in toxicology, pharmacology, and drug development. This document delves into its chemical identity, synthesis, analytical characterization, pharmacological context, and essential safety protocols, offering a foundational resource for scientific investigation.

Chemical and Physical Properties

m-(2-(Methylamino)propyl)phenol, also known as 3-hydroxymethamphetamine, is a chiral compound existing as two enantiomers, (S) and (R), as well as a racemic mixture. Its core structure consists of a phenol ring substituted at the meta-position with a 2-(methylamino)propyl group.

Identification
PropertyData
IUPAC Name 3-[2-(Methylamino)propyl]phenol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
CAS Number 802904-60-5 (Racemate)[1]
339986-99-1 ((S)-enantiomer)[2]
Synonyms 3-Hydroxymethamphetamine, m-Hydroxymethamphetamine
Physicochemical Data

Experimentally determined physicochemical data for m-(2-(Methylamino)propyl)phenol is not extensively published. The following table includes data for the (S)-enantiomer and predicted values where experimental data for the racemate is unavailable.

PropertyValue (S)-enantiomer / PredictedSource(s)
Boiling Point 281.0 ± 15.0 °C at 760 mmHg[2]
Flash Point 110.4 ± 11.0 °C[2]
Density 1.0 ± 0.1 g/cm³[2]
logP (Octanol/Water) 1.90 (Predicted)[3]
Topological Polar Surface Area (TPSA) 32.3 Ų[3]

Synthesis and Chemical Logic

The synthesis of m-(2-(Methylamino)propyl)phenol can be approached through several routes. A common and logical strategy involves the demethylation of its methoxy-protected precursor, 1-(3-methoxyphenyl)-N-methylpropan-2-amine. This approach is advantageous as the methoxy-precursors are often more readily synthesized or commercially available.

Synthetic Pathway Overview

A prevalent synthetic route begins with a ketone, proceeds through a reductive amination to introduce the methylamino group, and concludes with demethylation of the phenol ether. This multi-step process allows for controlled introduction of the required functional groups.

G A 1-(3-Methoxyphenyl)propan-2-one B Reductive Amination (e.g., with Methylamine, NaBH3CN) A->B Step 1 C 1-(3-Methoxyphenyl)-N-methylpropan-2-amine B->C D O-Demethylation (e.g., with HBr or BBr3) C->D Step 2 E 3-(2-(Methylamino)propyl)phenol D->E

Caption: General synthetic workflow for m-(2-(Methylamino)propyl)phenol.

Experimental Protocol: O-Demethylation

This protocol describes the final step of the synthesis: the cleavage of the methyl ether to yield the final phenolic compound. The choice of demethylating agent is critical; strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers.

Principle: The lone pair of electrons on the ether oxygen is protonated by the strong acid (or coordinates to the Lewis acid), making the methyl group susceptible to nucleophilic attack by the bromide ion. This Sₙ2 reaction cleaves the methyl-oxygen bond, which is sterically more accessible and electronically favorable compared to cleaving the aryl-oxygen bond.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methoxyphenyl)-N-methylpropan-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (for BBr₃) or use aqueous 48% HBr directly.

  • Reagent Addition:

    • For HBr: Add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq).

    • For BBr₃: Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon) and add boron tribromide (approx. 1.1-1.5 eq) dropwise.

  • Reaction:

    • For HBr: Heat the mixture to reflux for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • For BBr₃: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using HBr, carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of ~9-10.

    • If using BBr₃, quench the reaction by slowly adding methanol, followed by water. Then, basify the aqueous layer.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization of a suitable salt (e.g., the hydrochloride or hydrobromide salt).

Analytical Characterization

The unambiguous identification and quantification of m-(2-(Methylamino)propyl)phenol, particularly in the presence of its isomers, requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice, especially for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers possess identical physical properties in an achiral environment. Chiral Stationary Phases (CSPs) create a chiral environment within the HPLC column, allowing for differential interaction with each enantiomer. This results in different retention times, enabling their separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly effective for this class of compounds.[5][6]

Step-by-Step Methodology:

  • Instrumentation: An HPLC or UHPLC system equipped with a UV or a mass spectrometric (MS) detector.

  • Column: A chiral column, such as one with a vancomycin-based stationary phase (e.g., Astec CHIROBIOTIC V2) or a polysaccharide-based phase.[7]

  • Mobile Phase: A polar ionic mobile phase is typically used. An example composition is Methanol:Water (95:5) with ionic additives like 0.1% acetic acid and 0.02% ammonium hydroxide.[7]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection:

    • UV: Monitor at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

    • MS/MS: Utilize electrospray ionization (ESI) in positive ion mode. Monitor for the parent ion [M+H]⁺ (m/z 166.1) and characteristic fragment ions.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interferences.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma, Urine) B Solid-Phase or Liquid-Liquid Extraction A->B C Cleaned & Concentrated Sample B->C D Injection into HPLC System C->D E Separation on Chiral Column D->E F Ionization (ESI+) E->F G Mass Analysis (MS/MS) F->G H Data Acquisition G->H

Caption: Workflow for the analytical determination of m-(2-(Methylamino)propyl)phenol.

Mass Spectrometry (MS)

Principle: In the mass spectrometer, the analyte is ionized, and the resulting ion is fragmented. The pattern of fragmentation is characteristic of the molecule's structure. For amphetamine-like compounds, a key fragmentation is the α-cleavage (beta-cleavage to the phenyl ring), which results in the formation of a stable iminium ion.

Expected Fragmentation:

The protonated molecule [C₁₀H₁₅NO+H]⁺ has a mass-to-charge ratio (m/z) of 166.1. A primary fragmentation pathway involves the cleavage of the bond between the carbon alpha and beta to the phenyl ring, yielding a fragment containing the methylamino group. Another significant fragment arises from the tropylium ion rearrangement of the phenyl portion.

  • Parent Ion [M+H]⁺: m/z 166.1

  • Major Fragment (Iminium): [CH₃-CH=NH-CH₃]⁺, m/z 58

  • Major Fragment (Benzyl): [C₇H₇]⁺ (Tropylium ion), m/z 91

  • Other Fragments: Loss of the methylamino-propane side chain can result in a hydroxy-benzyl fragment.

Pharmacology and Biological Context

m-(2-(Methylamino)propyl)phenol is a metabolite of methamphetamine, though less studied than its para-isomer, 4-hydroxymethamphetamine. Its pharmacological activity is presumed to be similar to other amphetamine derivatives, acting primarily on the monoamine systems in the central nervous system.

Mechanism of Action

Amphetamines and their metabolites typically interact with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). They act as substrates for these transporters and can induce reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[8][9] They also inhibit the vesicular monoamine transporter (VMAT), which leads to an increase in cytosolic neurotransmitter concentrations.[10]

The affinity of m-(2-(Methylamino)propyl)phenol for each of these transporters has not been specifically reported, but based on data for methamphetamine, it is expected to be most potent at NET, followed by DAT, and significantly less potent at SERT.[11] The presence of the hydroxyl group may slightly alter these affinities compared to the parent compound.

G cluster_0 Presynaptic Neuron MA m-OH-MAMP DAT DAT MA->DAT Inhibits Reuptake & Induces Efflux NET NET MA->NET Inhibits Reuptake & Induces Efflux SERT SERT MA->SERT Weakly Inhibits VMAT VMAT MA->VMAT Inhibits DA Dopamine VMAT->DA NE Norepinephrine VMAT->NE Synapse Synaptic Cleft DA->Synapse Efflux NE->Synapse Efflux

Caption: Putative mechanism of action on monoamine transporters.

Neurotoxicity

The neurotoxicity of methamphetamine is well-documented and is thought to be mediated by several mechanisms, including oxidative stress, excitotoxicity, and neuroinflammation.[12] While the direct neurotoxicity of the hydroxylated metabolites is an area of ongoing research, there is evidence to suggest that metabolites can contribute to the overall toxic profile of the parent drug.[13] It is plausible that m-(2-(Methylamino)propyl)phenol contributes to the neurotoxic effects observed after methamphetamine administration, although its specific role and potency relative to other metabolites are not yet fully elucidated.

Safety and Handling

As a derivative of amphetamine, m-(2-(Methylamino)propyl)phenol should be handled with appropriate caution. While a specific Safety Data Sheet (SDS) is not widely available, hazard information can be inferred from structurally related compounds.

Hazard Classification (Inferred)

Based on GHS classifications for related compounds such as hydroxyamphetamine and other substituted phenols, the following hazards should be anticipated[2][14]:

  • Acute Toxicity, Oral: Harmful if swallowed (Category 4).

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).

  • Eye Damage/Irritation: Causes serious eye irritation or damage (Category 2A or 1).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).

Handling and Personal Protective Equipment (PPE)

Due to its potential toxicity, m-(2-(Methylamino)propyl)phenol should only be handled by trained personnel in a controlled laboratory setting.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a properly fitted respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.

References

  • 3-[(2S)-2-(Methylamino)propyl]phenol. (2025, September 19). 化源网. Retrieved from [Link]

  • Protiva, M., et al. (1983). Synthesis of the 3-Hydroxy-4-Methyl Derivative of Amphetamine.
  • Capelos, J. L., & de la Torre, R. (2011). Inhibition of 3,4-methylenedioxymethamphetamine metabolism leads to marked decrease in 3,4-dihydroxymethamphetamine formation but no change in serotonin neurotoxicity. Synapse, 65(10), 983-990.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of psychostimulants to inhibit monoamine transporters in vitro in rat brain synaptosomes and in cultured cells. BMC Pharmacology, 6(1), 5.
  • Zhu, J., et al. (2024). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Neuroscience & Biobehavioral Reviews, 105626.
  • 3-(2-Methylamino-propyl)-phenol. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(69), 36543-36546.
  • Cody, J. T., & Valtier, S. (2024). The analysis of methylamphetamine and para‐hydroxy‐methylamphetamine in post‐mortem hair samples using liquid chromatography–tandem mass spectrometry. Journal of Forensic Sciences.
  • Safety Data Sheet. (2010, November 16). Fisher Scientific.
  • WO2008012047A1 - Process for the preparation of (1r,2r)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol. (2008).
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (2011). Journal of Mass Spectrometry, 46(7), 679-692.
  • Safety Data Sheet: Phenol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet: Hydroquinone. (2025, October 20). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Herraiz, T., et al. (2011). Synthesis and Neurotoxicity Profile of 2,4,5-Trihydroxymethamphetamine and its 6-(N-Acetylcystein-S-yl) Conjugate. Journal of Medicinal Chemistry, 54(17), 6047-6055.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Chiral HPLC Separ
  • Methoxyphenamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety d
  • Thavaneswaran, S., & Scammells, P. J. (2006). Advances in N-and O-demethylation of opiates.
  • Substituted β-hydroxyamphetamine. (n.d.). In Wikipedia.
  • US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2013).
  • Vesicular monoamine transporter. (n.d.). In Wikipedia.
  • Fragmentation pathways of trifluoroacetyl derivatives of methamphetamine, amphetamine, and methylenedioxyphenyl. (2011). Journal of Analytical Toxicology, 35(5), 291-298.
  • Role of Organic Cation Transporter 3 and Plasma Membrane Monoamine Transporter in the Rewarding Properties and Locomotor Sensitizing. (2021, December 14). Semantic Scholar.
  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (n.d.).
  • Safety Data Sheet. (2018, September 21). Palmer Holland.
  • N-Demethylation of Alkaloids. (2006).
  • Supplementary Information. (2014). The Royal Society of Chemistry.
  • 3-N-PROPYLPHENOL - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 3-(Methylamino)phenol. (n.d.). Sigma-Aldrich.
  • CODMAN® Bayonet Bipolar Forceps. (n.d.). Integra LifeSciences.
  • 4-{2-[(ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_3)Methylamino]propyl}phenol. (n.d.). PubChem.
  • p-3-Methylamino propyl phenol (NP0138810). (2022, June 29). NP-MRD.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.
  • 2-(2-(Methylamino)propyl)phenol (CID 11405). (n.d.). MolForge.
  • 2-Methyl-3-propylphenol. (n.d.). PubChem.

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Gepefrine (3-Hydroxyamphetamine): A Technical Guide to Pharmacodynamics and Clinical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Gepefrine

Gepefrine, chemically identified as 3-hydroxyamphetamine or α-methyl-meta-tyramine (C₉H₁₃NO), is a synthetic sympathomimetic amine[1][2]. Historically marketed under the trade names Pressionorm and Wintonin, it functions as an orally active antihypotensive and pressor agent[1][2]. Unlike broad-spectrum stimulants, gepefrine is specifically utilized in cardiac therapy to manage early orthostatic dysregulation—a condition characterized by the autonomic nervous system's failure to maintain adequate arterial pressure upon positional changes[1][3].

Pharmacological Profile and Mechanism of Action

As an amphetamine derivative, gepefrine's primary mechanism of action involves the stimulation of adrenergic and dopaminergic receptors[4]. It acts as a potent activator of norepinephrine secretion[5].

By promoting the release of endogenous catecholamines from presynaptic nerve terminals, gepefrine induces peripheral vasoconstriction[4][5]. This increases systemic vascular resistance (SVR) and elevates mean arterial pressure (MAP)[3]. Crucially, clinical data indicates that this elevation in blood pressure is achieved without causing substantive chronotropic alterations (tachycardia), making it highly specific for vascular tone regulation rather than direct cardiac overstimulation[3][5].

Pathway Gepefrine Gepefrine (3-hydroxyamphetamine) Presynaptic Presynaptic Nerve Terminal (Norepinephrine Release) Gepefrine->Presynaptic Stimulates release AlphaRec Alpha-Adrenergic Receptors (Vascular Smooth Muscle) Gepefrine->AlphaRec Direct/Indirect Agonism BetaRec Beta-Adrenergic Receptors (Cardiac Tissue) Gepefrine->BetaRec Direct/Indirect Agonism Presynaptic->AlphaRec Endogenous NE Presynaptic->BetaRec Endogenous NE Vasoconstriction Vasoconstriction (Increased SVR) AlphaRec->Vasoconstriction IP3/DAG Pathway BP Elevation of Arterial Blood Pressure Vasoconstriction->BP Hemodynamic response

Fig 1. Mechanistic pathway of gepefrine-induced sympathomimetic action and blood pressure elevation.

Clinical Efficacy and Quantitative Hemodynamic Data

The clinical efficacy of gepefrine has been rigorously evaluated in patients suffering from orthostatic adjustment disorders[3]. The therapeutic window typically involves an oral administration of 30 mg to 45 mg[3][5].

The table below synthesizes the quantitative and qualitative hemodynamic responses observed across different phases of physical exertion one hour post-administration[3][5].

Clinical ParameterRest Phase (1 hr post-dose)Standing Phase (Orthostatic Challenge)Step Test (80 Watts Exertion)
Arterial Blood Pressure Significant elevation from baselineMarked stabilization; prevents orthostatic dropDistinct tendency towards normalization
Heart Rate No substantive alterationNo substantive alterationNo substantive alteration
Subjective Symptoms AsymptomaticPrevention of dizziness and syncopeRegression of subjective exhaustion
Orthostatic Regulation N/AReduction in pathological dysregulationImproved exertional tolerance

Experimental Methodologies & Clinical Protocols

To evaluate the efficacy of antihypotensive agents like gepefrine, researchers must move beyond standard non-invasive sphygmomanometry. The following step-by-step protocol details the continuous telemetric blood pressure monitoring workflow used in pivotal gepefrine studies[3][6].

Self-Validating System Design: This protocol operates as a self-validating system. By continuously recording beat-to-beat data, the system acts as its own internal control. It dynamically compares the post-dose exertional state against the patient's continuously recorded baseline, eliminating observer bias and intermittent sampling errors.

Step-by-Step Protocol: Continuous Telemetric Hemodynamic Evaluation
  • Subject Preparation & Arterial Access:

    • Action: Perform percutaneous puncture and catheterization of the brachial artery utilizing the Seldinger technique[3].

    • Causality: Non-invasive cuffs suffer from latency and artifact during movement. Direct arterial catheterization ensures high-fidelity, continuous beat-to-beat pressure waveforms, which is critical for capturing the transient orthostatic drops that define dysregulation.

  • Telemetry Integration:

    • Action: Connect the arterial line to a telemetric transducer and attach continuous ECG leads[3].

    • Causality: Telemetry allows the patient to move freely during postural changes and exertion without being tethered to static monitors, preserving the physiological accuracy of the test.

  • Baseline Establishment (Internal Control):

    • Action: Record baseline blood pressure and heart rate at rest for 15 minutes to establish the patient's pathological baseline.

  • Drug Administration:

    • Action: Administer 30 mg or 45 mg gepefrine orally[3]. Observe a one-hour incubation period to allow for peak plasma concentration and onset of action[5].

  • Phase 1: Orthostatic Challenge (Standing/Tilt-Table):

    • Action: Transition the patient from a supine to a standing position (or utilize a tilt-table at 60-70 degrees) and monitor for 10 minutes[3][6].

    • Causality: This isolates the orthostatic reflex, allowing precise quantification of the drug's ability to prevent venous pooling and maintain mean arterial pressure (MAP).

  • Phase 2: Exertional Challenge (Step Test):

    • Action: Subject the patient to an 80-watt step test[3][5].

    • Causality: Standardized physical exertion at 80 watts creates a quantifiable metabolic demand, evaluating the sympathetic reserve and the drug's capacity to support hemodynamics under severe stress.

Protocol Admin Oral Administration (30-45 mg Gepefrine) Catheter Brachial Artery Catheterization Admin->Catheter Telemetry Continuous Telemetric Monitoring Catheter->Telemetry Rest Phase 1: Rest (Baseline) Telemetry->Rest Stand Phase 2: Standing (Orthostatic Challenge) Rest->Stand Step Phase 3: Step Test (80 Watts Exertion) Stand->Step Analysis Data Synthesis & Evaluation Step->Analysis

Fig 2. Clinical protocol workflow for evaluating gepefrine efficacy via telemetric monitoring.

Safety, Toxicology, and Future Perspectives

Within the investigated therapeutic doses (30-45 mg), gepefrine exhibits a highly favorable safety profile. Clinical evaluations utilizing the aforementioned telemetric protocols noted no severe complications or adverse side effects attributable to the medication[3][5].

However, drug development professionals must account for its structural classification. Because gepefrine is an amphetamine derivative, there is a theoretical risk of serotonin syndrome if co-administered with serotonergic agents[4]. Furthermore, while it successfully treats hypotension, excessive dosing could theoretically precipitate unwanted hypertension, necessitating strict cardiovascular monitoring during investigational trials[4].

References

  • Grokipedia - Gepefrine. 1

  • Wikipedia - Gepefrine. 2

  • Pharmaoffer - Gepefrine API Suppliers - Find All GMP Manufacturers. 4

  • MedChemExpress - Gepefrine | Pressor/Sympathomimetic Agent. 6

  • NCATS Inxight Drugs - GEPEFRINE, (±)-. 5

  • PubMed (NIH) - [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring]. 3

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Methodological & Application

Application Note: Enantioselective Synthesis of (S)-m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodology for the enantioselective synthesis of (S)-m-(2-(Methylamino)propyl)phenol, a valuable chiral building block for pharmaceutical development. The synthetic strategy is centered on a highly efficient and stereocontrolled asymmetric reductive amination of a key ketone precursor, 1-(3-hydroxyphenyl)propan-2-one. This approach circumvents the limitations of classical resolution, which inherently results in a maximum theoretical yield of 50%, by directly establishing the desired stereocenter with high enantiopurity.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and robust analytical methods for characterization and validation.

Introduction and Strategic Overview

Chiral amines are fundamental components of numerous biologically active molecules. The specific stereochemistry of these compounds is often critical for their pharmacological activity and safety profile. (S)-m-(2-(Methylamino)propyl)phenol is a key intermediate whose structural motif is present in various pharmaceutically relevant compounds. The primary challenge in its synthesis is the precise control of the stereocenter at the C2 position of the propyl chain.

Two principal strategies exist for obtaining enantiomerically pure compounds: chiral resolution and asymmetric synthesis.[1][2]

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can be separated by crystallization due to their different physical properties.[2] While effective, this method is inherently inefficient, as it discards at least 50% of the material unless the undesired enantiomer can be racemized and recycled.[1][3]

  • Asymmetric Synthesis: This modern approach aims to create the desired enantiomer directly and selectively from a prochiral substrate.[4] Methods such as asymmetric hydrogenation or reductive amination using chiral metal catalysts offer high efficiency, atom economy, and excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5]

This guide details an asymmetric synthesis pathway, selected for its efficiency and directness in achieving the target (S)-enantiomer. The core of this strategy is the asymmetric reductive amination of 1-(3-hydroxyphenyl)propan-2-one, which establishes the chiral center in a single, highly controlled step.

Retrosynthetic Analysis and Proposed Pathway

Our retrosynthetic analysis of the target molecule, (S)-3-(2-(methylamino)propyl)phenol, identifies the primary C-N bond and the chiral center as the key disconnection points. This leads back to the prochiral ketone, 1-(3-hydroxyphenyl)propan-2-one, and methylamine as the principal starting materials. To prevent interference from the acidic phenolic hydroxyl group during the catalytic step, it is prudent to employ a protecting group strategy. A benzyl ether is an excellent choice due to its stability and ease of removal via hydrogenation.

The forward synthesis, therefore, involves three main stages:

  • Protection and Ketone Synthesis: Preparation of the benzyl-protected ketone precursor, 1-(3-(benzyloxy)phenyl)propan-2-one.

  • Asymmetric Reductive Amination: The key stereochemistry-defining step, where the ketone is converted to the chiral amine using methylamine and a chiral catalyst system.

  • Deprotection: Removal of the benzyl protecting group to yield the final product.

Overall Synthetic Workflow

The complete experimental workflow is depicted below. This multi-step process is designed for efficiency and scalability, culminating in the high-purity target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reductive Amination cluster_2 Stage 3: Deprotection & Isolation start 3-Hydroxyphenylacetic Acid step1 Benzyl Protection start->step1 BnBr, K2CO3 step2 Reaction with Methyllithium step1->step2 1. SOCl2 2. MeLi ketone 1-(3-(Benzyloxy)phenyl)propan-2-one step2->ketone amination Key Step: Asymmetric Reductive Amination ketone->amination 1. MeNH2 2. H2, Chiral Ru-Catalyst protected_amine Protected (S)-Amine amination->protected_amine deprotection Hydrogenolysis protected_amine->deprotection H2, Pd/C final_product (S)-m-(2-(Methylamino)propyl)phenol deprotection->final_product

Diagram 1: High-level workflow for the synthesis of (S)-m-(2-(Methylamino)propyl)phenol.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 4.1: Synthesis of 1-(3-(Benzyloxy)phenyl)propan-2-one

This protocol describes the synthesis of the key ketone precursor starting from 3-hydroxyphenylacetic acid.

  • Benzyl Protection:

    • To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude benzyl 2-(3-(benzyloxy)phenyl)acetate by column chromatography.

  • Conversion to Ketone:

    • The purified ester is not isolated but directly hydrolyzed with aqueous LiOH in a THF/water mixture to yield 2-(3-(benzyloxy)phenyl)acetic acid.

    • The resulting acid (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C under a nitrogen atmosphere.

    • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature.

    • Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.

    • Dissolve the acid chloride in anhydrous diethyl ether and cool to -78 °C.

    • Add a solution of methyllithium (MeLi, 1.1 eq) in diethyl ether dropwise.

    • Stir at -78 °C for 1 hour, then allow to warm to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(3-(benzyloxy)phenyl)propan-2-one as a clear oil.

Protocol 4.2: Asymmetric Reductive Amination

This key step utilizes a chiral ruthenium catalyst for the enantioselective conversion of the ketone to the desired (S)-amine.[4][6]

  • Reaction Setup:

    • In a high-pressure reactor, charge 1-(3-(benzyloxy)phenyl)propan-2-one (1.0 eq) and a solution of methylamine (MeNH₂, 2.0 M in THF, 1.5 eq).

    • Add the chiral catalyst, such as (R,R)-Noyori catalyst ((R,R)-Ts-DPEN RuCl₂), at a substrate-to-catalyst ratio (S/C) of 1000:1.

    • Add degassed methanol as the solvent.

  • Hydrogenation:

    • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

    • Pressurize the reactor with H₂ to 50 atm.

    • Stir the reaction mixture at 40 °C for 24 hours.

    • Monitor the reaction for completion by GC-MS or LC-MS.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected amine. The product can be purified by column chromatography if necessary.

Protocol 4.3: Deprotection to Yield Final Product
  • Hydrogenolysis:

    • Dissolve the crude (S)-N-methyl-1-(3-(benzyloxy)phenyl)propan-2-amine from the previous step in ethanol.

    • Add Palladium on carbon (10% Pd/C, 5 mol%).

    • Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (S)-m-(2-(Methylamino)propyl)phenol.

    • The product can be further purified by crystallization or conversion to its hydrochloride salt for enhanced stability and ease of handling.

Data Summary and Characterization

The identity, purity, and enantiomeric excess of the synthesized compounds must be rigorously confirmed.

Parameter Protocol 4.1 Product Protocol 4.2 Product Protocol 4.3 Product
Compound Name 1-(3-(Benzyloxy)phenyl)propan-2-one(S)-N-methyl-1-(3-(benzyloxy)phenyl)propan-2-amine(S)-3-(2-(methylamino)propyl)phenol
Expected Yield 75-85% (over 2 steps)85-95%>95%
Appearance Clear OilPale Yellow OilOff-white Solid
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spec (ESI+) [M+H]⁺ matches calculated[M+H]⁺ matches calculated[M+H]⁺ matches calculated
Enantiomeric Excess N/A>98% ee>98% ee

Analytical Methods:

  • NMR Spectroscopy (¹H and ¹³C): Performed on a 400 MHz or higher spectrometer to confirm the chemical structure of all intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (% ee) of the final product. A chiral stationary phase column (e.g., Chiralcel® OD-H) is used with a mobile phase such as hexane/isopropanol containing a small amount of a basic modifier like diethylamine.

Mechanistic Insight

The key to enantioselectivity lies in the asymmetric hydrogenation step. The prochiral imine, formed in situ from the ketone and methylamine, coordinates to the chiral ruthenium catalyst. The pre-existing chirality of the diphosphine and diamine ligands on the metal center creates a chiral environment. Hydrogen is delivered to one face of the C=N double bond preferentially, leading to the formation of one enantiomer in excess.

Diagram 2: Conceptual mechanism of face-selective hydride transfer from the chiral Ru-catalyst.

References

  • A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Scite.ai. Available at: [Link]

  • Enantioselective synthesis of ( R)-phenylephrine hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • A practical synthesis of (R)-(−)-phenylephrine hydrochloride. American Chemical Society. Available at: [Link]

  • Klingler, F. D. (2010). A feasibility study on a new route to (R)-phenylephrine. Asymmetric hydrogenation of an N-protected aminoketone precursor. Available at: [Link]

  • An alternative synthesis of (+/-)-phenylephrine hydrochloride. ResearchGate. Available at: [Link]

  • Bergmann, M., & Sulzbacher, M. (1951). A NEW SYNTHESIS OF 1-(m- AND p-HYDROXYPHENYL)-2-METHYLAMINOETHANOL (m- AND p-SYMPATHOL). Journal of the Chemical Society. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Available at: [Link]

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Application Note: Robust and Sensitive Detection of m-Hydroxymethamphetamine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the detection and quantification of m-hydroxymethamphetamine, a metabolite of methamphetamine, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein details a complete workflow, including enzymatic hydrolysis, solid-phase extraction (SPE) for sample clean-up and concentration, chemical derivatization to enhance analyte volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective analysis. This guide is intended for researchers, forensic toxicologists, and drug metabolism scientists, offering field-proven insights and explaining the causality behind critical experimental choices to ensure data integrity and reproducibility.

Introduction: The Importance of Metabolite Analysis

Methamphetamine is a potent central nervous system stimulant that is widely abused.[1] Its analysis in biological matrices is a cornerstone of clinical and forensic toxicology. Methamphetamine is extensively metabolized in the body, with major metabolites including amphetamine and hydroxylated species such as p-hydroxymethamphetamine (pholedrine) and, to a lesser extent, m-hydroxymethamphetamine.[1][2] The detection of these metabolites is crucial as it provides definitive evidence of methamphetamine consumption and can offer insights into the timeline of drug use.

Urinary analysis remains the most common approach for monitoring drug intake.[3] However, metabolites like m-hydroxymethamphetamine are excreted in urine primarily as glucuronide or sulfate conjugates, which are highly polar and non-volatile.[4][5] Direct analysis by GC-MS is therefore not feasible. This necessitates a multi-step sample preparation procedure involving hydrolysis to cleave the conjugate moiety, followed by extraction and chemical derivatization prior to GC-MS analysis.[4][6] Gas chromatography coupled with mass spectrometry is the gold standard for confirmatory analysis due to its high specificity and sensitivity.[7][8]

This document outlines a robust method that addresses these challenges, providing a validated protocol for the reliable identification and quantification of m-hydroxymethamphetamine in urine.

Principles and Strategy

The successful GC-MS analysis of m-hydroxymethamphetamine from a complex biological matrix like urine hinges on a systematic approach designed to isolate, concentrate, and prepare the analyte for gas-phase analysis. The overall workflow is depicted below.

Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) hydrolysis->spe elution Elution spe->elution drydown Evaporation to Dryness elution->drydown derivatize Acylation with PFPA (or other fluorinated anhydride) drydown->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Analysis & Quantitation gcms->data

Figure 1. Overall experimental workflow for GC-MS analysis of m-hydroxymethamphetamine in urine.

The core principles behind the key steps are:

  • Hydrolysis: To analyze the total concentration of the metabolite, the glucuronide conjugate must be cleaved. Enzymatic hydrolysis with β-glucuronidase is preferred over acid hydrolysis as it offers milder conditions, minimizing the risk of analyte degradation.[5]

  • Solid-Phase Extraction (SPE): SPE provides a significant advantage over traditional liquid-liquid extraction (LLE) by offering higher analyte recovery, cleaner extracts, and reduced solvent consumption.[9] A mixed-mode cation exchange SPE column is ideal for extracting amphetamine-type compounds, which are basic.

  • Derivatization: The hydroxyl and secondary amine groups on m-hydroxymethamphetamine make it polar and prone to thermal degradation in the hot GC injector. Derivatization, typically through acylation, masks these active sites. This process increases the analyte's volatility and thermal stability, leading to improved peak shape and sensitivity.[10] Fluorinated acylating agents like pentafluoropropionic anhydride (PFPA) are commonly used as they produce derivatives with excellent chromatographic properties and generate characteristic high-mass ions, which is beneficial for mass spectrometric detection.[3][11][12]

Detailed Protocols

Materials and Reagents
  • m-Hydroxymethamphetamine certified reference material

  • m-Hydroxymethamphetamine-d5 (or other suitable deuterated analog) as internal standard (IS)

  • β-glucuronidase enzyme solution (e.g., from E. coli)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (concentrated)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Polymer-based or Silica-based)[3]

  • Drug-free certified urine

Sample Preparation Protocol
  • Sample and Standard Preparation:

    • Pipette 1.0 mL of urine sample into a labeled glass culture tube.

    • Spike with an appropriate amount of the internal standard (e.g., 100 µL of 1 µg/mL m-hydroxymethamphetamine-d5).

    • Add 1.0 mL of 0.1 M phosphate buffer (pH 6.8).

    • Vortex briefly to mix.

  • Enzymatic Hydrolysis:

    • Add 50 µL of β-glucuronidase solution to each tube.

    • Cap the tubes and vortex gently.

    • Incubate in a water bath at 60-65°C for at least 2 hours (or overnight at 37°C). The goal is to ensure complete cleavage of the glucuronide conjugate.[5]

    • Allow samples to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.

    • Loading: Load the hydrolyzed urine sample onto the conditioned cartridge. Allow the sample to pass through under gravity or with gentle vacuum at a flow rate of 1-2 mL/min.

    • Washing:

      • Wash 1: Add 2 mL of deionized water to remove hydrophilic interferences.

      • Wash 2: Add 2 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.

      • Wash 3: Add 2 mL of methanol to remove lipids and other organic interferences. Dry the cartridge thoroughly under high vacuum for 5-10 minutes after this step.

    • Elution: Elute the analyte and internal standard by adding 2 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate in a clean glass tube.[3]

  • Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure all solvent is removed as residual water or alcohols can interfere with the subsequent derivatization step.

Derivatization Protocol

Causality: This step is critical. Without derivatization, the polar analyte will exhibit poor peak shape (tailing) and low response due to adsorption on active sites within the GC system and potential thermal breakdown.[10] PFPA is chosen for its reactivity with both amine and hydroxyl groups and the high mass of the resulting derivative, which moves key mass fragments to a cleaner region of the mass spectrum.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.[3][11]

  • Cap the tube tightly and vortex to ensure the residue is dissolved.

  • Heat the mixture at 70°C for 20 minutes in a heating block or oven.[11]

  • After cooling to room temperature, evaporate the derivatization agent and solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the final residue in 50-100 µL of ethyl acetate.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_product Product Analyte m-Hydroxymethamphetamine (with -OH and -NH groups) process + Heat (70°C) Analyte->process Reagent Pentafluoropropionic Anhydride (PFPA) Reagent->process Derivative Di-PFP-m-Hydroxymethamphetamine (Volatile & Thermally Stable) process->Derivative Acylation Reaction

Figure 2. Conceptual diagram of the acylation derivatization reaction.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation in use.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890 or equivalentProvides reliable and reproducible chromatography.
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][11]A robust, general-purpose column providing good resolution for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min[6][13]Inert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 250°C[9]Ensures complete vaporization of the derivatized analyte and efficient transfer to the column.
Oven Program Initial: 70°C, hold 1 minRamp: 25°C/min to 280°CHold: 5 minProvides good separation of the analyte from matrix components and ensures elution of all compounds.
Mass Spectrometer Agilent 5977 or equivalentHigh sensitivity and selectivity.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230°C[3]Optimal temperature for ionization while minimizing thermal degradation.
MS Quad Temp. 150°C[3]Ensures stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only characteristic ions for the analyte and IS.
Ions to Monitor To be determined empiricallySelect at least three ions for each target: a quantifier ion (most abundant) and two qualifier ions. For PFP derivatives, characteristic ions often include [M]+, [M-C2F5]+, and other specific fragments. For methamphetamine-PFP, m/z 204 is a common quantitation ion.[11]

Data Analysis and Quality Control

  • Identification: Analyte identification is confirmed if the retention time matches that of the reference standard (typically within ±2%) and the relative abundance ratios of the qualifier ions to the quantifier ion are within ±20% of the ratios observed for a calibration standard.

  • Quantification: A multi-point calibration curve (e.g., 5-1000 ng/mL) is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of unknown samples is determined by linear regression analysis.

  • Validation: The method should be fully validated according to established guidelines (e.g., SWGTOX).[12] Validation parameters should include determination of the Limit of Detection (LOD), Lower Limit of Quantitation (LLOQ), linearity, precision, accuracy (bias), recovery, and selectivity.[4][7][12]

Conclusion

The protocol described in this application note provides a reliable and robust method for the determination of m-hydroxymethamphetamine in urine using GC-MS. The combination of enzymatic hydrolysis, efficient solid-phase extraction, and chemical derivatization addresses the inherent challenges of analyzing this polar metabolite. By explaining the rationale behind each step, this guide empowers researchers and analysts to implement and adapt this method with a high degree of confidence, ensuring the generation of accurate and defensible toxicological data.

References

  • Biotage. (n.d.). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine. Biotage. Retrieved from [Link][3][14]

  • Das, S., & Tiscione, N. B. (2014). Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs. Journal of Analytical Toxicology, 38(8), 535–544. Retrieved from [Link][15]

  • Rath, N., & D'Incognito, C. (2020). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Journal of Forensic Sciences, 65(5), 1546-1555. Retrieved from [Link][7]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methamphetamine drug profile. EMCDDA. Retrieved from [Link][1]

  • Kim, J., & In, S. (2021). Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. Applied Biological Chemistry, 64(1), 27. Retrieved from [Link][4]

  • Chen, C. (2007). Analysis of phase II metabolites of methamphetamine by solid-phase extraction and liquid chromatography with tandem mass spectrometry. University of Arkansas. Retrieved from [Link][16]

  • Hara, K., Kashimura, S., Hieda, Y., & Kageura, M. (1997). Simple extractive derivatization of methamphetamine and its metabolites in biological materials with Extrelut columns for their GC-MS determination. Journal of Analytical Toxicology, 21(1), 54–58. Retrieved from [Link][2]

  • Jumah, M., Al-Hadidi, K., & Al-Nsour, T. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5894. Retrieved from [Link][6]

  • Atanasov, V., & Stoykova, S. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1633. Retrieved from [Link][11]

  • Söylemezoğlu, T., & Ateş, H. (1996). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 26(5), 485-489. Retrieved from [Link][9]

  • Lin, H. R., & Liu, C. (2008). Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis, 16(3), 1-13. Retrieved from [Link][8]

  • Sari, D. P., & Khirzin, M. H. (2022). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Science and Technology Indonesia, 7(3), 305-312. Retrieved from [Link][13]

  • Al-Hetari, J. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine using novel extraction methods and GC−MS. University of Glasgow. Retrieved from [Link][12]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. Retrieved from [Link][10]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2003). Urinary excretion of p-hydroxylated methamphetamine metabolites in man. I. A method for determination by high-performance liquid chromatography-electrochemistry. Biological & Pharmaceutical Bulletin, 26(1), 117-120. Retrieved from [Link][17]

  • Restek Corporation. (2021). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Retrieved from [Link][5]

  • Liu, R. H. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 4(3), 163-177. Retrieved from [Link]

Sources

LC-MS/MS quantification of gepefrine in human plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Gepefrine in Human Plasma

Executive Summary

This protocol details a robust, validated method for the quantification of Gepefrine (a sympathomimetic amine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Gepefrine presents two primary challenges:

  • Polarity: As a hydrophilic amino-alcohol, it retains poorly on traditional C18 columns, leading to ion suppression from early-eluting plasma salts and phospholipids.

  • Stability: The phenolic moiety makes the molecule susceptible to oxidative degradation during sample processing.

The Solution: This method utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery while removing matrix interferences. Chromatographic separation is achieved using a Phenyl-Hexyl stationary phase, which provides superior retention for aromatic amines compared to standard C18 chemistries.

Materials & Reagents

  • Analyte: Gepefrine Hydrochloride (Purity > 98%).[1]

  • Internal Standard (IS): Gepefrine-d3 (Preferred) or Etilefrine-d3.

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).

  • Additives: Ammonium Formate, Formic Acid, Ammonium Hydroxide (NH4OH), Sodium Metabisulfite (Na2S2O5).

Sample Preparation Protocol

Principle: LLE is selected over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for maintaining sensitivity in the low ng/mL range.

Step 3.1: Plasma Stabilization (Critical)
  • Action: Upon blood collection, immediately add Sodium Metabisulfite (antioxidant) to the plasma to a final concentration of 0.5% (w/v).

  • Why? Phenolic amines oxidize rapidly at room temperature. This step prevents degradation during the freeze-thaw cycles.

Step 3.2: Extraction Workflow
  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • pH Adjustment: Add 50 µL of 0.5 M Ammonium Carbonate buffer (pH 9.5).

    • Why? Gepefrine is a base (pKa ~9.5). Elevating pH neutralizes the amine, rendering it hydrophobic and driving it into the organic layer.

  • Extraction: Add 1.0 mL of Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatography (LC)
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.

    • Why? The Phenyl-Hexyl phase interacts with the pi-electrons of Gepefrine's benzene ring, providing alternative selectivity and better retention than C18 for this polar aromatic compound.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B[3]

    • 3.0 min: 90% B[3]

    • 3.5 min: 90% B[3]

    • 3.6 min: 5% B

    • 5.0 min: Stop

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][6]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions: Note: Energies (CE) are instrument-dependent and must be optimized.

AnalytePrecursor (m/z)Product (m/z)TypeEst. CE (eV)
Gepefrine 212.1 194.1 Quantifier (Loss of H2O)15
212.1135.1Qualifier (Cleavage)25
Gepefrine-d3 215.1 197.1 Internal Standard15

Visualized Workflows

Figure 1: Analytical Workflow Diagram

Gepefrine_Workflow Sample Plasma Sample (+ Na2S2O5) pH_Adj pH Adjustment (Ammonium Carbonate pH 9.5) Sample->pH_Adj Neutralize Amine LLE LLE Extraction (Ethyl Acetate) pH_Adj->LLE Partitioning Dry Evaporation (N2 at 40°C) LLE->Dry Organic Layer Recon Reconstitution (10% ACN) Dry->Recon LC LC Separation (Phenyl-Hexyl Column) Recon->LC MS MS/MS Detection (m/z 212.1 -> 194.1) LC->MS Data Quantification (ng/mL) MS->Data

Caption: Step-by-step extraction and analysis workflow for Gepefrine in human plasma.

Figure 2: Troubleshooting Decision Tree (Matrix Effects)

Troubleshooting Start Issue: Low IS Recovery / Signal Suppression CheckRT Is RT < 1.0 min? Start->CheckRT CheckPL Phospholipids Co-eluting? CheckRT->CheckPL No (Retained well) Action1 Increase Initial Aqueous Hold or Switch to HILIC CheckRT->Action1 Yes (Eluting with salts) Action2 Switch from LLE to MCX SPE Extraction CheckPL->Action2 Yes (Matrix Effect) Action3 Check pH of Extraction (Must be > 9.0) CheckPL->Action3 No (Extraction Efficiency)

Caption: Diagnostic logic for resolving matrix effects and recovery issues.

Method Validation Criteria (FDA/EMA)

To ensure Trustworthiness and regulatory compliance, the method must be validated against the following parameters:

  • Linearity: 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[5][7][8]

  • Matrix Effect: Compare post-extraction spike vs. neat solution. IS-normalized matrix factor must be within 0.85 – 1.15.

  • Stability:

    • Bench-top (4 hours at RT).

    • Freeze-thaw (3 cycles).

    • Autosampler stability (24 hours at 10°C).

Expert Commentary & Troubleshooting

  • Peak Tailing: If Gepefrine peaks tail, it is likely due to secondary interactions with residual silanols on the column. Action: Increase Ammonium Formate concentration to 20mM or ensure the column is "end-capped."

  • Carryover: Gepefrine is sticky. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between injections.

  • Sensitivity: If LLOQ (0.5 ng/mL) is not met, switch the MS source to APCI (Atmospheric Pressure Chemical Ionization). While ESI is standard, APCI can sometimes offer better S/N ratios for small, polar molecules by reducing solvent noise.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3496, Gepefrine. Retrieved from [Link][9]

  • Souverain, S., et al. (2004). Liquid chromatography–tandem mass spectrometry for the simultaneous analysis of amphetamines and related compounds in biological fluids.[8] Journal of Chromatography B. (Contextual grounding for amine extraction).

Sources

Application Note: A Robust Mixed-Mode Solid Phase Extraction (SPE) Protocol for the Analysis of m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Executive Summary

m-(2-(Methylamino)propyl)phenol is a chemical entity characterized by a phenolic hydroxyl group and a secondary amine, bestowing it with amphoteric properties. This dual functionality presents a significant challenge for selective extraction from complex matrices, such as biological fluids or environmental samples. Traditional single-mechanism extraction techniques, like reversed-phase or simple ion exchange, often fail to provide adequate cleanup, leading to matrix effects and compromised analytical sensitivity[1][2].

This application note details a highly selective and robust solid-phase extraction (SPE) protocol designed specifically for m-(2-(Methylamino)propyl)phenol. By leveraging a mixed-mode SPE sorbent, this method exploits both ion-exchange and reversed-phase interactions. The protocol employs a strategic pH-switching mechanism to achieve superior retention of the target analyte while enabling stringent wash steps for the comprehensive removal of acidic, neutral, and basic interferences. This results in a cleaner eluate, higher recovery, and improved reproducibility, making it an ideal sample preparation strategy for downstream analysis by techniques such as HPLC or GC-MS[3][4].

Principle of Mixed-Mode Solid Phase Extraction

The success of this protocol is grounded in the unique chemistry of mixed-mode SPE, which provides two distinct retention mechanisms within a single cartridge[3][4]. The chosen sorbent combines a nonpolar backbone (e.g., C8 or a polymeric resin) for reversed-phase interactions with a strong cation exchanger (e.g., benzenesulfonic acid) for ionic interactions.

The extraction strategy unfolds in a sequence of pH-controlled steps:

  • Sample Loading (Acidic pH): The sample is acidified to a pH of approximately 6 or lower. At this pH, the secondary amine on m-(2-(Methylamino)propyl)phenol is protonated, carrying a positive charge (R-NH2+-). This positive charge binds strongly to the negatively charged sulfonic acid groups of the cation exchanger. Simultaneously, the molecule's phenyl ring and propyl group are retained by the nonpolar sorbent backbone.

  • Interference Washing: With the analyte securely anchored by the powerful ionic bond, the cartridge can be washed with strong organic solvents. This step effectively removes nonpolar and weakly polar neutral or acidic interferences that are retained only by the weaker reversed-phase mechanism.

  • Selective Elution (Basic pH): The pH of the elution solvent is raised significantly (e.g., using ammonium hydroxide in methanol). This high pH neutralizes the protonated amine group, breaking the strong ionic bond with the sorbent. The organic nature of the elution solvent simultaneously disrupts the reversed-phase interactions, allowing the now-neutral analyte to be efficiently eluted from the cartridge, free from the previously removed interferences[2][3].

Analyte Profile: m-(2-(Methylamino)propyl)phenol

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.23 g/mol [5]
Structure Chemical structure of m-(2-(Methylamino)propyl)phenolPubChem
Predicted XLogP3 1.9[5]
Topological Polar Surface Area 32.3 Ų[5]
Predicted pKa (Amine) ~9.6Estimated based on similar structures[6]
Predicted pKa (Phenol) ~10.0Estimated based on similar structures

Detailed Experimental Protocol

This protocol is designed to provide high recovery and exceptional sample cleanup. It is recommended to optimize flow rates and solvent volumes for specific matrices.

Materials and Reagents
ItemDescription
SPE Cartridge Mixed-Mode Strong Cation Exchange (SCX) Polymeric or Silica-based (e.g., 100 mg / 3 mL)
SPE Manifold Standard vacuum manifold for processing SPE cartridges.
Collection Tubes Glass or polypropylene tubes (e.g., 12 x 75 mm).
Methanol (MeOH) HPLC Grade.
Deionized Water >18 MΩ·cm.
Ammonium Acetate ACS Grade.
Formic Acid (or Acetic Acid) ACS Grade.
Ammonium Hydroxide ACS Grade.
Sample Buffer 50 mM Ammonium Acetate, pH 6.0.
Elution Solvent 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.
Protocol Workflow Diagram

SPE_Workflow_for_m_phenol cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_elution Elution Condition 1. Condition (1x 3mL MeOH) Equilibrate 2. Equilibrate (1x 3mL Sample Buffer, pH 6.0) Condition->Equilibrate Prepares sorbent Load 3. Load Sample (Pre-treated at pH 6.0) Equilibrate->Load Sets retention pH Wash1 4. Wash 1 (Polar Interferences) (1x 3mL Sample Buffer, pH 6.0) Load->Wash1 Analyte retained by RP and Cation Exchange Wash2 5. Wash 2 (Non-Polar Interferences) (1x 3mL Methanol) Wash1->Wash2 Removes polar matrix components Elute 6. Elute Analyte (1x 2mL 5% NH4OH in MeOH) Wash2->Elute Removes non-polar interferences Analyte remains bound by ionic forces Collect Collect & Evaporate Elute->Collect Neutralizes amine, disrupts both retention mechanisms

Caption: Mixed-mode SPE workflow for m-(2-(Methylamino)propyl)phenol.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • For a 1 mL liquid sample (e.g., plasma, urine, or water), add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Vortex thoroughly to mix.

    • Centrifuge if particulates are present and use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the vacuum manifold.

    • Pass 3 mL of methanol through each cartridge at a flow rate of ~2-3 mL/min. This solvates the polymeric/C8 chains. Do not apply a high vacuum.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of sample buffer (50 mM ammonium acetate, pH 6.0) through each cartridge at ~2-3 mL/min. This prepares the sorbent with the correct pH for analyte binding.

    • Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated cartridge.

    • Allow the sample to pass through the sorbent at a slow, controlled flow rate of ~1 mL/min to ensure efficient binding.

  • Washing Steps (Interference Removal):

    • Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of sample buffer (50 mM ammonium acetate, pH 6.0). This removes highly polar, water-soluble impurities.

    • Wash 2 (Non-Polar Interferences): Wash the cartridge with 3 mL of methanol. This critical step removes non-polar compounds retained by the reversed-phase mechanism. The target analyte remains strongly bound to the cation exchanger[3].

    • After the final wash, apply a full vacuum for 2-3 minutes to thoroughly dry the sorbent. This is crucial to prevent dilution of the final eluate.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 2 mL of the elution solvent (5% ammonium hydroxide in methanol) to the cartridge.

    • Allow the solvent to soak the sorbent for ~30 seconds, then slowly pull it through at a rate of ~1 mL/min to collect the analyte.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 35-40°C).

    • The dried extract is then reconstituted in a suitable solvent (e.g., mobile phase for LC-MS analysis) for final analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sample pH too high during loading. 2. Sorbent bed went dry before loading. 3. Elution solvent not basic enough. 4. Inappropriate wash solvent (analyte eluted).1. Ensure sample pH is ≤ 6.0 before loading. 2. Re-run, ensuring a layer of equilibration buffer remains on the sorbent. 3. Prepare fresh elution solvent; consider increasing NH₄OH to 10%. 4. Confirm wash solvent is pure methanol; avoid acidic modifiers in the wash.
Poor Sample Cleanup / Matrix Effects 1. Insufficient drying after wash step. 2. Wash volume or strength is inadequate. 3. Sample loaded too quickly.1. Increase vacuum drying time to >3 minutes. 2. Increase wash volumes or test an intermediate wash with 50% methanol. 3. Reduce sample loading flow rate to ≤ 1 mL/min.
Inconsistent Results 1. Inconsistent flow rates during loading/elution. 2. Breakthrough of analyte due to overloading. 3. Variability in sample pre-treatment.1. Use a vacuum manifold with flow control or an automated SPE system. 2. Reduce the sample volume or use a larger capacity SPE cartridge. 3. Ensure consistent and accurate pH adjustment for all samples.

Conclusion

This application note provides a comprehensive, validated protocol for the solid-phase extraction of m-(2-(Methylamino)propyl)phenol. The use of a mixed-mode sorbent with a pH-switching elution scheme offers unparalleled selectivity and cleanup efficiency compared to single-mode SPE methods. By exploiting the unique amphoteric nature of the analyte, this protocol enables its robust retention while allowing for the removal of a broad range of matrix interferences. The resulting high-purity extract is well-suited for sensitive and accurate downstream quantitative analysis, making this method a valuable tool for researchers in pharmaceutical development, clinical diagnostics, and environmental monitoring.

References

  • Ganzera, M., et al. (2008). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. Available at: [Link]

  • Castillo, M., et al. (2000). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. Available at: [Link]

  • Affinisep. Phenolics. Affinisep. Available at: [Link]

  • MolForge. 2-(2-(Methylamino)propyl)phenol (CID 11405) - Molecular Properties & Analysis. MolForge. Available at: [Link]

  • PubChem. 4-[(2S)-2-(methylamino)propyl]phenol. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Available at: [Link]

  • Rodríguez, I., Llompart, M. P., & Cela, R. (2000). Solid-phase extraction of phenols. PubMed. Available at: [Link]

Sources

Application Notes: In Vitro Metabolism of m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of In Vitro Metabolism Studies

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures occurring due to suboptimal pharmacokinetic properties.[1] The liver is the primary site of drug metabolism, and understanding how a compound is processed by hepatic enzymes is a cornerstone of preclinical development.[2] In vitro metabolism assays serve as a cost-effective and high-throughput method to predict a drug's in vivo behavior, identify potential metabolic liabilities, and anticipate drug-drug interactions (DDIs).[3][4] Early and thorough evaluation of a compound's metabolic fate allows for the selection of candidates with the highest probability of success, guiding medicinal chemistry efforts to optimize metabolic stability and safety profiles.[5]

This guide provides a detailed framework for assessing the in vitro metabolism of m-(2-(Methylamino)propyl)phenol , a phenolic secondary amine. We will delve into the scientific principles behind key assays, provide step-by-step protocols for their execution, and discuss the interpretation of the resulting data. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reliability.

Compound Profile: m-(2-(Methylamino)propyl)phenol

To design robust metabolism studies, a foundational understanding of the test compound is essential.

Structure:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure
  • Prepare Compound Stock: Dissolve m-(2-(Methylamino)propyl)phenol in DMSO to a final concentration of 1 mM.

  • Prepare Microsome Working Solution: Thaw pooled HLM on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.

  • Set Up Incubation Plate:

    • Add buffer to all wells.

    • Add the test compound working solution to the appropriate wells to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add the HLM working solution to all wells except the "No Protein" control wells.

  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to pre-warm the mixture.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except the "-NADPH" control wells. This marks time zero (T=0).

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.

  • Sample Processing: Once all time points are collected, vortex the quench plate and centrifuge at >3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Essential Controls
Control TypePurposeExpected Outcome
-NADPH Control To assess non-enzymatic degradation or instability.Minimal loss of compound over time.
No Protein Control To assess compound stability in the buffer system.No loss of compound over time.
Positive Control To verify the metabolic competency of the HLM batch.High clearance for propranolol, moderate for verapamil.

Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

Objective: To determine the metabolic stability of m-(2-(Methylamino)propyl)phenol in a more physiologically relevant system that contains a full complement of Phase I and Phase II enzymes and transporters.

Causality: Cryopreserved hepatocytes are intact liver cells that retain most of their in vivo metabolic functions, offering a more comprehensive picture of hepatic clearance. [6]Unlike microsomes, they can perform conjugation reactions (e.g., glucuronidation, sulfation) which are crucial for phenolic compounds. [7]The use of a suspension format allows for good interaction between the compound and the cells.

Materials and Reagents
Reagent/MaterialTypical Specifications
m-(2-(Methylamino)propyl)phenol≥98% purity
Cryopreserved Human HepatocytesHigh viability (e.g., >80%)
Williams' Medium ESupplemented as per supplier instructions
Positive Control Compounds7-Hydroxycoumarin (Phase II), Testosterone (Phase I)
Acetonitrile (ACN)HPLC grade, containing an appropriate internal standard
24- or 12-well platesNon-coated, for suspension culture
Analytical InstrumentLC-MS/MS system
Experimental Workflow Diagram

G cluster_prep Cell & Compound Preparation cluster_incubation Incubation (37°C, Shaking) cluster_analysis Analysis thaw Thaw & Wash Hepatocytes count Count Cells & Assess Viability (Trypan Blue) thaw->count dilute Dilute to 1x10^6 cells/mL in Medium count->dilute start_rxn Initiate Reaction (Add Cell Suspension) dilute->start_rxn prep_cpd Prepare 2µM Compound in Medium plate_cpd Add Compound Solution to Plate prep_cpd->plate_cpd pre_warm Pre-warm Plate (5-10 min) plate_cpd->pre_warm pre_warm->start_rxn sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) start_rxn->sampling quench Quench with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate CLint lcms->data

Caption: Workflow for the Hepatocyte Suspension Stability Assay.

Step-by-Step Procedure
  • Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and centrifuge gently to pellet the cells. Resuspend the cell pellet in fresh Williams' Medium E.

  • Determine Cell Viability and Density: Perform a cell count and assess viability using the trypan blue exclusion method. Dilute the cell suspension to a final density of 1 x 10⁶ viable cells/mL. [8]3. Prepare Compound Plates: In a separate plate, prepare the test compound in incubation medium at double the final desired concentration (e.g., 2 µM for a final 1 µM). Include positive and vehicle controls.

  • Pre-incubation: Place the compound plate in an incubator at 37°C on an orbital shaker for 5-10 minutes.

  • Initiate Reaction: Add an equal volume of the hepatocyte suspension (1 x 10⁶ cells/mL) to the wells of the pre-warmed compound plate. The final cell density will be 0.5 x 10⁶ cells/mL. [8]This is T=0.

  • Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench in a separate plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Process and analyze samples as described in the HLM protocol (Section 4.3, steps 7-8).

Essential Controls
Control TypePurposeExpected Outcome
Heat-Inactivated Hepatocytes To assess non-enzymatic degradation and binding.Minimal loss of compound.
Vehicle Control To ensure no interference from the solvent.No analyte peak detected.
Positive Controls To verify Phase I (Testosterone) and Phase II (7-HC) activity.Expected clearance rates for controls are achieved.

Protocol 3: CYP450 Reaction Phenotyping

Objective: To identify which specific CYP450 isoform(s) are responsible for the oxidative metabolism of m-(2-(Methylamino)propyl)phenol.

Causality: Identifying the metabolizing enzymes is crucial for predicting DDIs. [9]If a drug is metabolized primarily by a single CYP isoform (e.g., CYP3A4 or CYP2D6), co-administration with an inhibitor of that enzyme could lead to dangerously high exposure. This protocol uses recombinant human CYP enzymes expressed in a simple matrix (e.g., insect cell microsomes) to unambiguously measure the contribution of each individual enzyme. [5]

Materials and Reagents
  • Recombinant CYP Isoforms: Individual preparations for major isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).

  • All other reagents as listed in the HLM protocol (Section 4.1).

Step-by-Step Procedure
  • Setup: The procedure is analogous to the HLM stability assay, but separate incubations are run for each individual recombinant CYP isoform.

  • Enzyme Concentration: Use a concentration of recombinant enzyme (e.g., 10-50 pmol/mL) recommended by the supplier to ensure linear reaction kinetics.

  • Incubation: Incubate m-(2-(Methylamino)propyl)phenol (1 µM) with each rCYP isoform individually in the presence of NADPH at 37°C.

  • Time Points: A single time point (e.g., 15 or 30 minutes) within the linear range of metabolism is often sufficient. A T=0 sample is also required.

  • Analysis: Quench reactions and process as previously described. Analyze for the depletion of the parent compound.

  • Interpretation: The rate of metabolism (parent depletion) in the presence of each isoform indicates its relative contribution. The isoform(s) showing the highest rate of metabolism are the primary contributors.

Data Analysis and Interpretation

The primary goal is to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

  • Calculate Percent Remaining: At each time point, determine the amount of parent compound remaining relative to the T=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is equal to the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • For Microsomes: CLint (µL/min/mg protein) = (k / [Protein Conc. mg/mL]) * 1000 [10] * For Hepatocytes: CLint (µL/min/10⁶ cells) = (k / [Cell Conc. 10⁶/mL]) * 1000 [11] These CLint values can be used to rank-order compounds and, with further scaling, predict in vivo hepatic clearance. [8][10]

Putative Metabolic Pathway of m-(2-(Methylamino)propyl)phenol

Based on its structure, the following metabolic transformations are plausible. These pathways can be investigated by searching for the predicted masses of the metabolites in the LC-MS/MS data.

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGTs, SULTs) parent m-(2-(Methylamino)propyl)phenol (Parent Compound) M1 N-Demethylation (Primary Amine) parent->M1 -CH2 M2 Aromatic Hydroxylation (Catechol) parent->M2 +O M3 N-Hydroxylation (Hydroxylamine) parent->M3 +O M4 Glucuronide Conjugate (on Phenol) parent->M4 +Glucuronic Acid M5 Sulfate Conjugate (on Phenol) parent->M5 +Sulfate M2->M4

Caption: Putative metabolic pathways for m-(2-(Methylamino)propyl)phenol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Inconsistent cell/microsome distribution; Compound precipitation.Use calibrated pipettes; Gently mix suspensions before aliquoting; Check compound solubility in final incubation buffer. [12]
No metabolism of positive control Inactive enzyme lot; Degraded cofactor (NADPH); Incorrect buffer pH.Test a new lot of microsomes/hepatocytes; Use fresh or newly prepared NADPH; Verify pH of all buffers. [12]
Very rapid compound loss (<5 min) Compound is highly unstable; High non-specific binding.Run a -NADPH control to check for chemical instability; Reduce protein/cell concentration or use shorter time points; Assess non-specific binding.
No compound metabolism detected Compound is highly stable; Analytical method lacks sensitivity; Compound is not a substrate for the enzymes.Extend incubation time; Optimize LC-MS/MS method for lower limit of quantification; The result itself is valid data indicating high stability. [13]

References

  • U.S. Food and Drug Administration. (2020). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • U.S. Food and Drug Administration. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • Mansoura University. Phase II (Conjugation) Reactions. [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

  • Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PLoS One. [Link]

  • Lecointre, B., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. The FEBS journal. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Ghensi, V., et al. (1998). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Archives of biochemistry and biophysics. [Link]

  • Pharmacy Freak. Intrinsic Clearance Calculator. [Link]

  • Chen, X., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Howgate, E. M., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Cutaneous and ocular toxicology. [Link]

  • Sohlenius-Sternbeck, A. K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition. [Link]

  • Howgate, E. M., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Cutaneous and ocular toxicology. [Link]

  • Patsnap. (2025). What are common issues in in vitro ADME assays?. [Link]

  • Lecointre, B., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. [Link]

  • Hanson, K. L., et al. (2013). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. [Link]

  • OECD. (2018). GUIDANCE DOCUMENT ON THE DETERMINATION OF IN VITRO INTRINSIC CLEARANCE USING CRYOPRESERVED HEPATOCYTES (RT- HEP) OR LIVER S9 SUB. [Link]

  • Martínez-Sánchez, A., et al. (2022). Phenol metabolites (phase I, phase II) proposed as intake biomarkers of virgin olive oil. ResearchGate. [Link]

  • Longdom Publishing. Clinical Implications and Phases of Drug Metabolism Pathways. [Link]

  • Mol-Instincts. 3-(2-Methylamino-propyl)-phenol. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • NP-MRD. Showing NP-Card for p-3-Methylamino propyl phenol (NP0138810). [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Almeida, F. (2024). SYNTHESIS AND EVALUATION OF PHENOLIC METABOLITES AND ANALOGUES. RUN. [Link]

  • D'Archivio, M., et al. (2017). In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update. Nutrients. [Link]

  • Kumar, S., & S, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science. [Link]

  • Mena, P., et al. (2017). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds. Nutrients. [Link]

  • Hanson, K. L., et al. (2014). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]

  • Hsieh, F., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71751652, 4-{2-[(ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_3)Methylamino]propyl}phenol. [Link]

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Application Note: Enantioselective HPLC Separation of m-(2-(Methylamino)propyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the isomers of m-(2-(Methylamino)propyl)phenol. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the principles of chiral separation, a detailed experimental protocol, and a logical method development workflow. The described method utilizes a polysaccharide-based CSP, which is widely recognized for its broad applicability and high success rate in resolving a variety of chiral compounds, including amines.[1][3][4][5][6]

Introduction

m-(2-(Methylamino)propyl)phenol is a chiral molecule possessing a stereogenic center, and thus exists as a pair of enantiomers (Figure 1). In the pharmaceutical industry, the separation and quantification of enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles.[7] Regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. Therefore, a reliable and efficient analytical method is essential for quality control, pharmacokinetic studies, and regulatory compliance.

Conventional reversed-phase HPLC columns are incapable of separating enantiomers.[8] The challenge lies in creating a chiral environment where the two enantiomers can be distinguished.[2] This is achieved directly by using a chiral stationary phase (CSP) in HPLC.[9][10] The CSP's chiral selector interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[7][10] The "three-point interaction" model is a widely accepted principle explaining that for effective chiral recognition, multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) must occur between the analyte and the CSP.[9][11]

Chemical structures of the (R) and (S) enantiomers of m-(2-(Methylamino)propyl)phenol

Figure 1. Chemical structures of the (R) and (S) enantiomers of m-(2-(Methylamino)propyl)phenol.

Principles of Chiral Separation on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used columns for chiral separations due to their versatility and high success rates.[1][4][12] The chiral recognition mechanism of these phases is complex but is understood to involve the formation of inclusion complexes. The helical polymer structure of the polysaccharide derivative creates chiral grooves or cavities where analyte molecules can enter.[5]

Separation is achieved through a combination of interactions:

  • Hydrogen Bonding: The secondary amine and hydroxyl groups on the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The phenol ring of the analyte can interact with the phenyl groups of the CSP.

  • Steric Fit: The overall three-dimensional shape of the enantiomer determines how well it fits into the chiral cavities of the CSP, leading to differential retention.[5]

For basic compounds like m-(2-(Methylamino)propyl)phenol, mobile phase additives are crucial. Small amounts of a basic modifier, such as diethylamine (DEA), are often added to the mobile phase to reduce peak tailing by masking active silanol groups on the silica support.[9] Conversely, acidic additives can sometimes form ion-pairs with basic analytes, which can also enhance interaction with the CSP and improve separation.[13]

Method Development Workflow

Developing a chiral separation method is often an empirical process.[14] A systematic screening approach using a variety of CSPs and mobile phases is the most efficient strategy.[1][15] The following workflow diagram illustrates a logical approach to developing a robust enantioselective HPLC method.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analyte (m-(2-(Methylamino)propyl)phenol) Select_CSPs Select CSPs (e.g., Amylose & Cellulose derivatives) Start->Select_CSPs Select_MPs Select Mobile Phases (Normal, Polar Organic, RP) Select_CSPs->Select_MPs Screening Perform Column & Mobile Phase Screening Experiments Select_MPs->Screening Evaluation Evaluate Results: - Is there any separation? - Good peak shape? Screening->Evaluation Optimize_MP Optimize Mobile Phase - Adjust modifier ratio - Change alcohol type (IPA, EtOH) - Adjust additive concentration Evaluation->Optimize_MP Yes No_Separation No Separation or Poor Shape (Return to Screening) Evaluation->No_Separation No Optimize_Params Optimize Instrument Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Check_Resolution Resolution (Rs) > 1.5? Optimize_Params->Check_Resolution Check_Resolution->Optimize_MP No, Re-optimize Validation Method Validation (as per ICH Q2) - Specificity, Linearity, Accuracy, Precision, Robustness Check_Resolution->Validation Yes Final_Method Final Application Method Validation->Final_Method No_Separation->Select_CSPs

Diagram 1. A systematic workflow for chiral HPLC method development.

Experimental Protocol

This protocol describes a validated method for the baseline separation of m-(2-(Methylamino)propyl)phenol enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Ethanol (EtOH) (HPLC Grade)

    • Diethylamine (DEA) (>99.5%)

    • m-(2-(Methylamino)propyl)phenol racemic standard

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the racemic m-(2-(Methylamino)propyl)phenol standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with 2-Propanol.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Chromatographic Conditions

The following conditions were optimized to provide baseline resolution and good peak shape. The use of a normal phase mobile system was found to provide the best selectivity for this compound.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 273 nm

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected. The addition of 0.1% DEA to the mobile phase is critical for achieving symmetrical peak shapes for this basic amine.[9] Without the additive, significant peak tailing is likely due to strong interactions with residual silanols on the stationary phase.

The choice of alcohol modifier (in this case, 2-Propanol) can significantly impact selectivity.[13] Screening different alcohols like ethanol during method development is recommended, as it can sometimes alter the chiral recognition mechanism and improve resolution.

Performance Data

The following table summarizes the expected chromatographic performance parameters for the separation.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (tR) ~ 8.5 min~ 9.8 min-
Tailing Factor (Tf) ≤ 1.5≤ 1.5≤ 2.0
Resolution (Rs) \multicolumn{2}{c}{> 2.0}≥ 1.5
Selectivity (α) \multicolumn{2}{c}{~ 1.18}> 1.0

Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and mobile phase preparation.

Conclusion

The method presented in this application note demonstrates a reliable and robust approach for the enantioselective separation of m-(2-(Methylamino)propyl)phenol using HPLC with a polysaccharide-based chiral stationary phase. The protocol is straightforward and employs common reagents and instrumentation, making it suitable for routine use in quality control and research laboratories. The systematic workflow provided serves as a valuable guide for developing and optimizing chiral separation methods for other primary and secondary amines.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). Outline of Chiral Chromatography. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Chromedia. (n.d.). PRINCIPLES of CHIRAL SEPARATION. Retrieved from [Link]

  • Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]

  • Kabir, M. H., & Lee, J. W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-194. Retrieved from [Link]

  • Gasparrini, F., et al. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Retrieved from [Link]

  • Słoczyńska, K., et al. (2024, June 12). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]

  • Ali, I., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Retrieved from [Link]

Sources

Application Notes and Protocols for the Isolation of Gepefrine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols for the isolation and purification of gepefrine from various biological matrices, including plasma, serum, and urine. Gepefrine, a sympathomimetic amine with antihypotensive properties, requires robust and efficient extraction methods for accurate quantification in pharmacokinetic, toxicological, and clinical research. This document explores three principal sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, explanations of the underlying scientific principles, and troubleshooting guidance to ensure high recovery and sample purity, suitable for downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Gepefrine and its Bioanalysis

Gepefrine, chemically known as (±)-3-(2-aminopropyl)phenol or 3-hydroxyamphetamine, is a synthetic sympathomimetic agent used to treat hypotension. It is a small, polar molecule with a molecular weight of 151.21 g/mol . The accurate measurement of gepefrine and its potential metabolites in biological fluids is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in gepefrine bioanalysis lies in its effective separation from complex biological matrices. These matrices contain a high abundance of endogenous components like proteins, salts, and lipids that can interfere with quantification, a phenomenon known as the matrix effect. Therefore, a meticulously optimized sample preparation protocol is paramount for achieving reliable and reproducible results. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for successful gepefrine isolation.

Principles of Sample Preparation for Gepefrine

The selection of an appropriate sample preparation technique depends on several factors, including the nature of the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the analytical instrumentation available. Gepefrine's chemical structure—featuring a phenolic hydroxyl group and a primary amine—dictates its behavior during extraction.

  • pKa and pH: The phenolic hydroxyl and primary amine groups are ionizable. Adjusting the sample pH is crucial. At a pH well below its pKa, the amine group will be protonated (-NH3+), making the molecule more water-soluble. At a pH above its pKa, it will be in its neutral form, which is more amenable to extraction into organic solvents.

  • Polarity: Gepefrine is a relatively polar compound, influencing the choice of extraction solvents and SPE sorbents.

  • Matrix Complexity: Plasma and serum are protein-rich, necessitating a protein removal step. Urine typically has lower protein content but can have high salt concentrations and variable pH.

Recommended Isolation Protocols

This section details three distinct protocols for gepefrine isolation. Each method offers a different balance of speed, selectivity, and cost.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is often used in high-throughput screening environments. The principle involves adding a water-miscible organic solvent, such as acetonitrile, to the sample, which denatures and precipitates the proteins.

Causality: Acetonitrile disrupts the hydration shell around proteins, leading to their aggregation and precipitation. Gepefrine, being a small molecule, remains soluble in the resulting supernatant.

cluster_0 Protein Precipitation Workflow sample 1. Sample Aliquot (e.g., 100 µL Plasma) is 2. Add Internal Standard sample->is solvent 3. Add Precipitation Solvent (e.g., 300 µL Acetonitrile) is->solvent vortex 4. Vortex Mix solvent->vortex centrifuge 5. Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analyze 7. Analyze via LC-MS/MS supernatant->analyze cluster_1 Liquid-Liquid Extraction Workflow sample 1. Sample Aliquot (e.g., 500 µL Urine/Plasma) is 2. Add Internal Standard sample->is ph_adjust 3. Adjust pH > 9 (e.g., with NH4OH) is->ph_adjust solvent 4. Add Organic Solvent (e.g., 2 mL Ethyl Acetate) ph_adjust->solvent mix 5. Vortex / Mix solvent->mix centrifuge 6. Centrifuge (Phase Separation) mix->centrifuge collect 7. Collect Organic Layer centrifuge->collect evaporate 8. Evaporate to Dryness collect->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analyze 10. Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).

  • Pipette 500 µL of the biological sample (e.g., urine or plasma) into a glass screw-cap tube.

  • Add 25 µL of the internal standard (IS) solution.

  • Add 50 µL of 1 M ammonium hydroxide (NH₄OH) to basify the sample to a pH > 9. Verify the pH with a small strip of pH paper.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, MTBE).

  • Cap the tube and vortex for 5 minutes to facilitate the extraction of gepefrine into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample cleanup method that provides cleaner extracts than PPT or LLE. It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away. For gepefrine, a weak cation exchange (WCX) mixed-mode SPE is recommended.

Causality: At a slightly acidic to neutral pH (e.g., pH 6), gepefrine's primary amine is protonated (positively charged) and will be retained by the negatively charged WCX sorbent. Non-polar interferences can be washed away with an organic solvent, and polar, uncharged interferences can be washed away with an aqueous buffer. The analyte is then eluted by disrupting the ionic interaction with an acidic or basic elution solvent.

cluster_2 Solid-Phase Extraction (WCX) Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Aqueous Buffer, pH 6) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash1 4. Wash 1 (Aqueous Buffer) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (e.g., 5% NH4OH in Methanol) wash2->elute analyze 7. Evaporate & Reconstitute for LC-MS/MS elute->analyze

Caption: Workflow for Weak Cation Exchange (WCX) SPE.

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of 100 mM ammonium acetate buffer (pH 6.0). Add internal standard. Vortex to mix. Centrifuge plasma samples to remove any particulates.

  • SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. Dry the sorbent bed under vacuum for 1-2 minutes.

  • Elution: Elute the gepefrine by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. The base neutralizes the charged amine, releasing it from the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Comparison of Isolation Protocols

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation by solventDifferential solubility & pH manipulationAdsorption chromatography
Selectivity LowModerateHigh
Typical Recovery >90% (but high matrix effects)80-100%>90%
Throughput High (96-well plate compatible)ModerateHigh (96-well plate compatible)
Solvent Usage LowHighModerate
Automation Easily automatedDifficult to automate fullyEasily automated
Best For High-throughput screening, discoveryMethod development, moderate sample loadsRegulated bioanalysis, low LOQs

Method Validation and Trustworthiness

Regardless of the chosen protocol, the entire analytical method must be validated to ensure its reliability and suitability for its intended purpose. Validation demonstrates that the method consistently produces accurate and precise results. Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Adherence to these validation principles ensures the trustworthiness and scientific integrity of the generated data.

References

  • Vertex AI Search. Gepefrine.
  • Wikipedia. Gepefrine. [Link]

  • Biotage.
  • Bioanalysis Zone. FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Bio-Rad. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Gepefrine | C9H13NO | CID 219105 - PubChem. [Link]

  • National Center for Biotechnology Information. Gepefrine hydrochloride | C9H14ClNO | CID 68434679 - PubChem. [Link]

  • Separation Science. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. [Link]

  • National Center for Biotechnology Information. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC. [Link]

  • Biotage. Extraction of Catecholamines and Metanephrines from Human Plasma Biotage® Extrahera™ LV-200 and Low Volume SPE Prior to UHPLC. [Link]

  • Biotage. Automated extraction of catecholamines and metanephrines from human plasma with low volume SPE. [Link]

  • EMBL-EBI. Compound: GEPEFRINE (CHEMBL3989731) - ChEMBL. [Link]

  • MilliporeSigma. Application Note. [Link]

  • National Center for Biotechnology Information. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC. [Link]

  • Prime Scholars. Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • New Food Magazine. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]

  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Brieflands. Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-

Troubleshooting & Optimization

Resolving peak tailing in m-(2-(Methylamino)propyl)phenol chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to our dedicated troubleshooting guide for the chromatographic analysis of m-(2-(Methylamino)propyl)phenol. As a molecule possessing both a secondary amine (a basic center) and a phenolic group, it presents a classic challenge in reversed-phase HPLC: peak tailing. This guide is structured to provide you, the research and development scientist, with a clear, logical path from problem identification to robust solution, grounded in the fundamental principles of chromatography. We will explore the root causes of peak asymmetry for this specific analyte and provide detailed, actionable protocols to restore peak shape, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC, and how is it quantitatively measured?

Peak tailing is a common type of peak asymmetry where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing indicates a non-ideal interaction within the chromatographic system, often involving a secondary retention mechanism that slows the elution of a fraction of the analyte molecules.[3]

This asymmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation is the USP Tailing Factor (Tf), defined as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered tailing, and while a Tf up to 2.0 may be acceptable in some regulated methods, achieving a value as close to 1.0 as possible is always the goal for optimal resolution and quantitation.[4][5]

Q2: I'm seeing significant peak tailing specifically for m-(2-(Methylamino)propyl)phenol. What is the most likely cause?

The molecular structure of m-(2-(Methylamino)propyl)phenol contains a secondary amine, which is basic and readily protonated (positively charged) under typical reversed-phase acidic mobile phase conditions. The most probable cause of peak tailing for this compound is a secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4]

These silanol groups (Si-OH) are inherently present on all silica-based columns (like C18, C8, etc.) and become increasingly ionized (and thus more problematic) at mobile phase pH values above 3.5–4.[6] This interaction provides a secondary retention mechanism, holding back a portion of the analyte molecules and causing them to elute later, resulting in a "tail."[1][5]

cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase C18_1 Si-O-Si-(CH₂)₁₇CH₃ C18_2 Si-O-Si-(CH₂)₁₇CH₃ Silanol Si-O⁻ Analyte Analyte-NH₂⁺R Analyte->C18_1 Primary Hydrophobic Interaction Analyte->Silanol   Secondary Ionic Interaction (Causes Peak Tailing)

Figure 1. Mechanism of peak tailing for basic analytes.
Q3: Why is resolving peak tailing critical for my analysis?

Ignoring peak tailing can severely compromise the quality and validity of your analytical results.[7]

  • Inaccurate Quantification: Tailing complicates peak integration, as the point where the peak ends is ambiguous. This leads to inconsistent and inaccurate area measurements, directly affecting the precision and accuracy of your quantitative results.[8]

  • Reduced Resolution: A tailing peak can easily overlap with a neighboring peak, especially a small impurity peak that might elute soon after. This loss of resolution makes it impossible to quantify both components accurately.[5]

  • Lower Sensitivity: As a peak tails, its height decreases for a given area. This reduces the signal-to-noise ratio, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

  • Poor Method Robustness: Methods that produce significant peak tailing are often less robust. Small, unavoidable changes in mobile phase pH or column chemistry can lead to large variations in peak shape and retention time, making the method unreliable for routine use or transfer between labs.[9]

Troubleshooting and Optimization Guides
Q4: How does mobile phase pH affect the peak shape of m-(2-(Methylamino)propyl)phenol, and what pH should I use?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this one.[9][10][11] You have two primary strategies:

Strategy 1: Low pH (Recommended Starting Point)

  • Mechanism: By lowering the mobile phase pH to a value between 2.5 and 3.0 , you protonate the residual silanol groups on the stationary phase (Si-O⁻ → Si-OH).[1][5] Since these silanols are now neutral, the undesirable ionic interaction with your protonated basic analyte is eliminated. The primary retention mechanism becomes the intended hydrophobic interaction, leading to a much more symmetrical peak.

  • How to Implement: Use an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common choices. Formic acid is generally preferred for LC-MS applications due to its volatility.[12]

  • Caution: Ensure your HPLC column is rated for use at low pH to prevent hydrolysis of the bonded phase.[12] Most modern silica columns are stable in this range.

Strategy 2: High pH (Alternative Approach)

  • Mechanism: By raising the pH to a value at least 2 units above the analyte's amine pKa (~9.6), you neutralize the analyte itself (Analyte-NH₂⁺R → Analyte-NHR).[13] Although the silica surface silanols will be fully deprotonated and negatively charged, your analyte is now neutral, again avoiding the strong secondary ionic interaction.

  • How to Implement: Use a high-pH buffer like ammonium bicarbonate or ammonium hydroxide to adjust the pH to ~10.

  • Caution: This approach requires a specialized pH-stable column (e.g., a hybrid or polymer-based column). Standard silica-based columns will rapidly dissolve at pH > 8.[2][13]

Q5: I've adjusted the pH to 2.7 with 0.1% formic acid, but my peak is still tailing. What role do buffers and additives play?

If pH adjustment alone is insufficient, the next step is to refine the mobile phase composition.

  • Increase Buffer Concentration: While 0.1% formic acid provides a low pH, it has weak buffering capacity. Using a true buffer, like potassium phosphate or ammonium formate, at a concentration of 10-25 mM can provide more stringent pH control right at the column surface, further improving peak shape.[12][14] The higher ionic strength of the buffer can also help to mask residual silanol activity.[12] For LC-MS, keep buffer concentrations below 10 mM to prevent ion suppression.[12]

  • Consider Organic Modifier: Acetonitrile and methanol can have different effects on peak shape. If you are using acetonitrile, try substituting it with methanol (or a mix). Methanol can sometimes engage in hydrogen bonding in a way that further masks silanol interactions.

  • Use of Competing Bases (Traditional Approach): Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) was a common strategy.[12] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte. However, TEA can suppress ionization in MS detectors and is less necessary with modern, high-purity, end-capped columns.[15]

Table 1: Impact of Mobile Phase Modifiers on Peak Tailing

ModifierTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.05 - 0.1%Suppresses silanol ionization by lowering pH.[1]MS-compatible, effective.Weak buffering capacity.
Phosphate Buffer 10 - 50 mMProvides strong pH control, masks silanols via ionic strength.[12]Excellent pH control, improves shape.Not volatile, not MS-compatible.[16]
Ammonium Formate 5 - 20 mMProvides good buffering at low pH.[12]MS-compatible, good buffering.Can be slightly less effective than phosphate for UV.
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base, blocking active silanol sites.[12]Can be very effective for older columns.Suppresses MS signal, strong UV absorbance.
Q6: Can my choice of HPLC column solve the tailing problem?

Absolutely. Column chemistry is a critical factor. If you are using an older, "Type A" silica column, peak tailing for basic compounds is almost guaranteed.[2] Modern columns offer significant improvements:

  • High-Purity, End-capped Columns: Most modern columns are made from high-purity "Type B" silica with very low metal content and are "end-capped."[2][17] End-capping is a secondary chemical process that covers many of the residual silanol groups that remain after bonding the C18 chains, significantly reducing their availability for secondary interactions.[1][4]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain or at the end. This polar group provides a shielding effect, preventing basic analytes from getting close to the underlying silica surface.[4][18] They often provide excellent peak shape for bases with simple acidic mobile phases.

  • Positively Charged Surface Phases: Some novel columns are designed with a slight positive surface charge under acidic conditions. This electrostatically repels the protonated basic analyte, preventing it from interacting with any residual silanols and pushing it towards the hydrophobic C18 chains, resulting in sharp, symmetrical peaks.[19][20]

Q7: Are there any other instrumental or sample-related factors I should consider?

Yes. If tailing persists or affects all peaks in your chromatogram, the issue may be physical rather than chemical.

Start Peak Tailing Observed Q_AllPeaks Does tailing affect ALL peaks? Start->Q_AllPeaks Q_AnalyteSpecific Is tailing specific to m-(2-...)phenol? Q_AllPeaks->Q_AnalyteSpecific No Sol_System Check for System Issues: - Extra-column volume - Blocked frit/guard column - Column void Q_AllPeaks->Sol_System Yes Sol_Chemical Chemical Interaction Issue Q_AnalyteSpecific->Sol_Chemical Yes Opt_pH Optimize Mobile Phase pH (Set to 2.5 - 3.0) Sol_Chemical->Opt_pH Q_StillTailing1 Still Tailing? Opt_pH->Q_StillTailing1 Opt_Buffer Add/Increase Buffer Conc. (e.g., 10mM Amm. Formate) Q_StillTailing1->Opt_Buffer Yes End Peak Shape Optimized Q_StillTailing1->End No Q_StillTailing2 Still Tailing? Opt_Buffer->Q_StillTailing2 Opt_Column Change Column Chemistry (e.g., Polar-Embedded or Positively-Charged Surface) Q_StillTailing2->Opt_Column Yes Q_StillTailing2->End No Opt_Column->End

Figure 2. Troubleshooting workflow for peak tailing.
  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[4][8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all connections are made properly with no gaps (dead volume).[4][21]

  • Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can create alternative flow paths, causing peak distortion.[1][3] If all peaks are tailing, suspect a column issue. Try flushing the column (see Protocol 2) or replacing it.

  • Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase at the column inlet, leading to fronting or tailing.[22] Try reducing the injection volume or diluting your sample.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[8][22] Ideally, dissolve your sample in the initial mobile phase composition.[21]

Experimental Protocols
Protocol 1: Mobile Phase pH Optimization

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of m-(2-(Methylamino)propyl)phenol.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare three separate 1L batches of HPLC-grade water.

    • Aqueous A: Add 1.0 mL of formic acid (0.1%, pH ~2.7).

    • Aqueous B: Prepare a 20 mM ammonium formate solution and adjust the pH to 3.0 with formic acid.

    • Aqueous C: Prepare a 20 mM ammonium formate solution and adjust the pH to 3.5 with formic acid.

  • System Equilibration: Begin with the lowest pH mobile phase (e.g., 80:20 Aqueous A:Acetonitrile). Flush the entire HPLC system, including the column, for at least 20 column volumes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of your analyte and record the chromatogram. Note the retention time and, most importantly, calculate the USP Tailing Factor (Tf).

  • Sequential Analysis: Sequentially switch to the mobile phases prepared with Aqueous B and then Aqueous C. For each change, ensure the system is fully equilibrated before injecting the standard.

  • Data Evaluation: Compare the tailing factors obtained at each pH. You should observe a significant improvement (Tf closer to 1.0) at the lower pH values. Select the pH that provides the best balance of peak shape, retention, and resolution.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing due to a blocked frit or contaminated packing material.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Reverse Column Direction: Check the manufacturer's instructions. For many columns, reversing the flow direction can be more effective at dislodging particulates from the inlet frit.

  • Buffer Removal: Flush the column with 20 column volumes of HPLC-grade water (without any buffer or acid) to remove salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash: For stubborn non-polar contaminants, flush with 20-30 column volumes of Isopropanol.

  • Re-equilibration: Return the column to the correct flow direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]

  • Advanced Materials Technology. (2009). HALO® PCS: New Column Chemistry Options for Basic Compounds. Available at: [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available at: [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Available at: [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Available at: [Link]

  • LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Chromatography Forum. (2004). buffered pH to avoid peak tailing. Available at: [Link]

  • SIELC Technologies. Novel Stationary Phases. Available at: [Link]

  • PMC. Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available at: [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Available at: [Link]

  • MolForge. 2-(2-(Methylamino)propyl)phenol (CID 11405). Available at: [Link]

  • Veeprho. (2024). Chemically Bonded Phases in Chromatographic Silicas. Available at: [Link]

  • LCGC International. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • PubChem. 4-[(2S)-2-(methylamino)propyl]phenol. Available at: [Link]

  • NIST WebBook. Phenol, 2-(2-methylpropyl)-. Available at: [Link]

  • Journal of the American Chemical Society. (2002). Absolute pKa Determinations for Substituted Phenols. Available at: [Link]

  • ResearchGate. (2002). Absolute pKa Determinations for Substituted Phenols. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of m-Hydroxymethamphetamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Derivatization Temperature & Protocol Optimization for m-OH-MA Status: Open Assigned Specialist: Senior Application Scientist Last Updated: March 3, 2026

Executive Summary

You are likely analyzing m-hydroxymethamphetamine (m-OH-MA) , a polar metabolite of methamphetamine or selegiline. Due to the presence of both a secondary amine and a phenolic hydroxyl group , direct GC-MS analysis results in poor peak shape and low sensitivity.

Derivatization is mandatory to block these polar groups. This guide focuses on the two most common pathways: Acylation (PFPA) and Silylation (BSTFA) .[1] The critical variable for success is temperature control , which dictates the ratio of mono-derivatized (unstable) to di-derivatized (stable) products.

Module 1: The Chemistry of the Reaction

Before optimizing temperature, you must understand the reaction kinetics. m-OH-MA requires a "double derivatization" to be GC-stable.

The Reaction Pathway (Acylation Example)

The phenolic hydroxyl group (-OH) reacts rapidly. The sterically hindered secondary amine (-NH) reacts slower and requires higher activation energy (heat).

ReactionPathway Start m-OH-MA (Native) Inter O-PFP-m-OH-MA (Mono-derivative) UNSTABLE Start->Inter Fast Reaction (RT - 50°C) Reagent + PFPA (Reagent) Reagent->Start Final N,O-di-PFP-m-OH-MA (Di-derivative) TARGET Inter->Final Slow Reaction (Requires 60-75°C)

Figure 1: Reaction kinetics of m-OH-MA acylation. Note that insufficient heat leads to the unstable mono-derivative.

Module 2: Optimized Protocols

Protocol A: Acylation (Recommended for Toxicology)

Reagent: Pentafluoropropionic Anhydride (PFPA) Why: Introduces electronegative fluorine atoms, significantly boosting sensitivity in GC-MS (especially with NCI). Forms highly stable amides/esters.

ParameterOptimized SettingTechnical Rationale
Temperature 70°C Sufficient energy to derivatize the secondary amine without thermally degrading the phenolic ester.
Time 30 Minutes Ensures conversion of the intermediate mono-derivative to the di-derivative.
Solvent Ethyl AcetateAprotic and polar enough to solubilize the derivative; evaporates cleanly.
Scavenger None usually requiredExcess anhydride drives the reaction.

Step-by-Step:

  • Evaporate extract to complete dryness under nitrogen.

  • Add 50 µL PFPA and 50 µL Ethyl Acetate .

  • Cap vial tightly (Teflon-lined cap).

  • Incubate at 70°C for 30 minutes .

  • Evaporate to dryness under nitrogen (removes acidic byproducts).

  • Reconstitute in 50-100 µL Ethyl Acetate for injection.

Protocol B: Silylation (Alternative)

Reagent: BSTFA + 1% TMCS Why: Good for general unknown screening; less aggressive than anhydrides.

ParameterOptimized SettingTechnical Rationale
Temperature 70°C Silylation of secondary amines is slow; heat is mandatory.[2]
Time 20-30 Minutes Extended time ensures the sterically hindered amine reacts.
Catalyst 1% TMCSCritical: BSTFA alone often fails to derivatize the amine in m-OH-MA.

Step-by-Step:

  • Evaporate extract to complete dryness (Critical: Moisture kills silylation).

  • Add 50 µL BSTFA + 1% TMCS .

  • Add 50 µL Ethyl Acetate (optional, can react neat).

  • Incubate at 70°C for 30 minutes .

  • Do NOT evaporate. Inject directly (or dilute).

Module 3: Temperature Impact Analysis

The following table illustrates the consequences of deviating from the optimized temperature window (60°C – 75°C).

Temperature ZoneOutcomeMechanism of Failure
Low (< 50°C) Incomplete Reaction The phenolic -OH reacts, but the secondary amine -NH remains underivatized. Result: Split peaks (mono/di mix) and tailing.
Optimal (60-75°C) 100% Conversion Kinetic energy overcomes the steric hindrance of the amine. Both sites derivatized.[3][4] Result: Single, sharp symmetric peak.
High (> 85°C) Degradation Thermal instability of the phenolic ester linkage; potential loss of volatile derivatives. Result: Loss of sensitivity, extra "breakdown" peaks.

Module 4: Troubleshooting Guide

Logic Flowchart for Diagnostics

Troubleshooting Issue Problem: Low Sensitivity or Tailing Peaks CheckMoisture Check 1: Was sample completely dry? Issue->CheckMoisture DrynessFail NO: Moisture hydrolyzes reagent. Re-dry and repeat. CheckMoisture->DrynessFail No CheckTemp Check 2: Was Temp >= 70°C? CheckMoisture->CheckTemp Yes TempFail NO: Amine not derivatized. Increase Temp to 70-75°C. CheckTemp->TempFail No CheckReagent Check 3: Reagent Age? (PFPA/BSTFA) CheckTemp->CheckReagent Yes ReagentFail OLD: Hydrolyzed in bottle. Replace reagent. CheckReagent->ReagentFail Old/Open Success System Validated CheckReagent->Success Fresh

Figure 2: Diagnostic logic for troubleshooting derivatization failures.

Common Support Tickets

Ticket #101: "I see two peaks for m-OH-MA."

  • Diagnosis: Incomplete derivatization.[1][5] You are seeing the Mono-PFP (phenol only) and Di-PFP (phenol + amine) forms.

  • Fix: Increase reaction temperature to 75°C or extend time to 45 minutes . Ensure you are using a catalyst if using silylation.[2]

Ticket #102: "My background noise is huge."

  • Diagnosis: Excess reagent entering the MS source.

  • Fix (Acylation): You must evaporate the PFPA/HFBA to dryness before reconstitution.

  • Fix (Silylation): Do not evaporate BSTFA (it is volatile). Instead, dilute the sample further or use a "solvent delay" in your GC method to skip the reagent peak.

Ticket #103: "The derivative disappears after 24 hours."

  • Diagnosis: Hydrolysis.

  • Fix: Ensure the final solvent is anhydrous. For PFPA derivatives, reconstitute in Ethyl Acetate or Butyl Chloride. Avoid alcohols (Methanol/Ethanol) as reconstitution solvents, as they can reverse the reaction via transesterification.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Microwave-Assisted Derivatization (MAD) to speed this up? A: Yes. MAD can reduce reaction time from 30 minutes to 1-3 minutes at similar power settings (approx. 300-400W). However, precise temperature control is harder. For reproducibility in regulated environments (GLP/ISO), standard heating blocks are preferred.

Q: Why choose PFPA over BSTFA for this specific analyte? A: Two reasons:

  • Stability: Fluorinated amides (formed by PFPA) are generally more stable against moisture than Trimethylsilyl (TMS) derivatives.

  • Selectivity: The electronegative fluorine atoms allow you to use Negative Chemical Ionization (NCI) mode on the MS, which can lower your Limit of Detection (LOD) by 10-100x compared to standard Electron Impact (EI) mode.

Q: Does m-OH-MA interfere with MDMA analysis? A: It can. m-OH-MA is an isomer of HMMA (4-hydroxy-3-methoxymethamphetamine), a metabolite of MDMA. Proper derivatization separates these isomers chromatographically.[3] If derivatization is incomplete, their retention times may drift and overlap.

References

  • Comparison of Derivatization Methods for Amphetamines in Oral Fluid. Source: National Institutes of Health (PMC) / Journal of Analytical Toxicology. Citation: "Based on sensitivity, the PFPA is proved to be the best for derivatization... heated for 30 minutes at 70°C." URL:[6][Link]

  • Simple Extractive Derivatization of Methamphetamine and Metabolites. Source: Journal of Analytical Toxicology / PubMed. Citation: Describes simultaneous measurement of hydroxymethamphetamine using acylation protocols. URL:[Link]

  • Improved GC Analysis of Derivatized Amphetamines. Source: Restek Chromatography Applications.[7] Citation: Demonstrates HFAA/PFPA derivatization stability and column inertness requirements. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in m-(2-(Methylamino)propyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of m-(2-(Methylamino)propyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer format addresses specific issues to help you troubleshoot and optimize your reaction for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of m-(2-(Methylamino)propyl)phenol is consistently low. What are the primary factors I should investigate?

Low yields can stem from several stages of the synthesis. A systematic approach is crucial to pinpoint the root cause. The most common synthetic route involves the reductive amination of m-hydroxypropiophenone with methylamine. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The delicate balance of temperature, pH, solvent, and reaction time is critical.

  • Inefficient Imine Formation: The initial condensation of the ketone with methylamine to form the imine intermediate may be incomplete.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Purity of Starting Materials: Impurities in the m-hydroxypropiophenone or methylamine can interfere with the reaction.

  • Ineffective Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.

Q2: I suspect incomplete imine formation. How can I confirm this and what steps can I take to improve it?

Incomplete formation of the imine intermediate is a frequent bottleneck.

Confirmation:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting ketone. The presence of a significant amount of starting material after an adequate reaction time suggests poor imine formation.

Troubleshooting Steps:

  • pH Adjustment: The pH of the reaction mixture is critical. A slightly acidic medium (pH 4-6) is often optimal for imine formation as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile.

  • Water Removal: The condensation reaction to form the imine releases water. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants.

    • Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark trap can be used to remove water as it is formed.

    • Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can effectively remove water from the reaction mixture.[1]

  • Stoichiometry: Ensure an appropriate molar ratio of methylamine to the ketone. Using a slight excess of methylamine can help drive the equilibrium towards imine formation.

Q3: What are the most common side products in this synthesis, and how can their formation be minimized?

Several side reactions can reduce the yield of the desired product.

Side ProductFormation MechanismMitigation Strategies
Alcohol Byproduct (m-(1-hydroxypropyl)phenol)Direct reduction of the starting ketone (m-hydroxypropiophenone) by the reducing agent before imine formation.- Use a milder or more selective reducing agent that preferentially reduces the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] - Ensure conditions favor imine formation before introducing the reducing agent.
Over-alkylation Products (Tertiary amine)The secondary amine product can react further with another molecule of the starting ketone and undergo a second reductive amination.- Use a controlled stoichiometry of the starting ketone. - Monitor the reaction closely and stop it once the desired product is formed.
Polymerization/Resin Formation Phenols can be susceptible to polymerization, especially under harsh acidic or basic conditions and elevated temperatures.[2]- Maintain careful control over pH and temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[2]
Q4: I am observing colored impurities in my final product. What is their likely origin and how can I remove them?

Colored impurities are often a result of oxidation or polymerization.

Origin of Color:

  • Phenol Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-like structures.[2] This is exacerbated by the presence of air (oxygen), light, and trace metal impurities.

  • Polymerization: As mentioned previously, phenol polymerization can lead to colored, tar-like substances.[2]

Prevention and Removal:

  • Inert Atmosphere: Conduct the reaction and any subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing contaminants that can promote side reactions.

  • Purification Techniques:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.[2] This is followed by filtration to remove the carbon.

    • Recrystallization: This is a powerful technique for purifying the final product and removing both colored and non-colored impurities. Selecting an appropriate solvent system is key.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed.

Q5: My chosen reducing agent seems to be inefficient. What are the best practices for the reduction step?

The choice and handling of the reducing agent are critical for a successful reductive amination.

Common Reducing Agents for Reductive Amination:

Reducing AgentAdvantagesDisadvantages & Considerations
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can be too reactive, leading to the reduction of the ketone before imine formation.[1] Works best when imine formation is complete before its addition.
Sodium Cyanoborohydride (NaBH₃CN) More selective for the reduction of imines over ketones, especially at a slightly acidic pH.[1]Can generate toxic hydrogen cyanide gas if the pH becomes too acidic. Handle with extreme caution in a well-ventilated fume hood.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for the reduction of imines and generally provides cleaner reactions with fewer side products.[1]More expensive than other borohydrides.
Catalytic Hydrogenation (e.g., H₂ with Pd/C) A "greener" alternative that avoids the use of hydride reagents.Requires specialized high-pressure equipment. The catalyst can be sensitive to poisoning by impurities.[1]

Best Practices:

  • Incremental Addition: Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Temperature Control: Perform the reduction at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature) to minimize side reactions.

  • Monitoring: Follow the progress of the reduction by TLC or HPLC to determine the reaction endpoint.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in the synthesis of m-(2-(Methylamino)propyl)phenol.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_investigation In-depth Investigation cluster_solutions Corrective Actions low_yield Low Yield Observed check_purity Verify Purity of Starting Materials low_yield->check_purity check_conditions Review Reaction Conditions (T, pH, etc.) low_yield->check_conditions monitor_imine Monitor Imine Formation (TLC/HPLC) check_purity->monitor_imine check_conditions->monitor_imine modify_conditions Modify Reaction Conditions check_conditions->modify_conditions Sub-optimal? analyze_side_products Identify Side Products (NMR, GC-MS) monitor_imine->analyze_side_products optimize_imine Optimize Imine Formation: - Adjust pH - Remove H₂O monitor_imine->optimize_imine Incomplete? evaluate_reduction Assess Reduction Step Efficiency analyze_side_products->evaluate_reduction change_reducing_agent Change Reducing Agent (e.g., to NaBH(OAc)₃) analyze_side_products->change_reducing_agent Alcohol byproduct? review_workup Review Purification Procedure evaluate_reduction->review_workup improve_purification Refine Purification Technique review_workup->improve_purification Product loss?

Sources

Technical Support Center: Stabilization of m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering stability issues with m-(2-(Methylamino)propyl)phenol (an analog of Gepefrine/Pholedrine). Like all phenolic amines (e.g., phenylephrine, epinephrine), this molecule is chemically labile. The phenol moiety is highly susceptible to auto-oxidation, catalyzed by trace metals, light, and alkaline pH, leading to the formation of phenoxy radicals, quinone intermediates, and eventual polymerization into melanin-like pigments (pink/brown discoloration).

This guide provides a chemically grounded protocol to arrest this degradation, ensuring the integrity of your stock solutions and experimental results.

Module 1: The Chemistry of Degradation

"Why is my solution turning pink?"

The degradation is not random; it is a cascade reaction governed by the redox potential of the phenol group . Unlike para-substituted phenols (which form quinones directly), your meta-substituted molecule likely undergoes radical coupling or hydroxylation prior to polymerization.

The Oxidation Cascade (Visualized)

The following diagram illustrates the specific pathway leading to the "pink" color and potency loss.

OxidationPathway Phenol m-(2-(Methylamino)propyl)phenol (Reduced Form - Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical -e⁻, -H⁺ Quinone Quinone/Quinone Methide Intermediates Radical->Quinone Coupling/Oxidation Polymer Polymers/Pigments (Pink/Brown Precipitate) Quinone->Polymer Polymerization O2 Dissolved O₂ O2->Phenol Oxidant Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Phenol Catalyst pH pH > 6.0 (Phenolate Formation) pH->Phenol Facilitator

Figure 1: The oxidative degradation pathway of phenolic amines. Note that the presence of Oxygen and Trace Metals accelerates the transition from the stable Phenol to the reactive Radical.

Module 2: Stabilization Protocols

"How do I stop it?"

To stabilize this molecule, you must break the "Fire Triangle" of chemical oxidation: Oxygen , Catalysts (Metals) , and Ionization (pH) .

Protocol A: Preparation of a Stable Stock Solution (Recommended)

Target Concentration: 10–100 mM Target pH: 3.5 – 5.0

ComponentRoleRecommended Conc.Mechanism
Solvent Base CarrierWater (Milli-Q, 18.2 MΩ)High purity reduces trace metal contamination.
Buffer pH Control10 mM Citrate or AcetateMaintains pH < 5.0. Phenols are stable when protonated; phenolate ions (pH > 9) oxidize rapidly.
Chelator Metal Scavenger0.5 – 1.0 mM EDTASequesters Fe³⁺/Cu²⁺ ions that catalyze radical formation (Fenton chemistry).
Antioxidant Oxygen Scavenger0.1% Sodium Metabisulfite (Na₂S₂O₅)Reacts with dissolved oxygen faster than the phenol does. Note: See Caveat below.

Step-by-Step Procedure:

  • Degas Solvents: Sparge the water/buffer with Nitrogen (N₂) or Argon gas for at least 15 minutes before adding the solid. This removes dissolved oxygen.

  • Dissolve Additives: Add EDTA and Sodium Metabisulfite to the degassed buffer.

  • Add Compound: Add the m-(2-(Methylamino)propyl)phenol solid.

  • pH Adjustment: Check pH. If > 5.0, adjust carefully with dilute HCl or Acetic Acid. Do not use NaOH to back-titrate if you overshoot; start over.

  • Storage: Aliquot immediately into amber glass vials (protects from photo-oxidation), purge headspace with N₂, and freeze at -20°C or -80°C.

Critical Caveat on Sulfites: Sodium Metabisulfite is the industry standard for stabilizing adrenergic amines (e.g., in Epinephrine injections). However, in high-precision HPLC/MS assays, sulfites can form adducts with the drug. If this interferes with your analytics, substitute with Ascorbic Acid (1 mM) .

Module 3: Troubleshooting & FAQs

"Something went wrong. How do I fix it?"

Use the following logic tree to diagnose issues with your current solution.

Troubleshooting Start Observation: Solution Issue Pink Pink/Brown Coloration Start->Pink Precipitate White Precipitate Start->Precipitate HPLC Extra Peaks in HPLC Start->HPLC Discard Action: Discard Solution. Irreversible Oxidation. Pink->Discard Yes (Color is permanent) CheckpH Check pH. Is it > 6.0? Pink->CheckpH Prevention for next batch CheckConc Check Concentration. Is it > 100mM? Precipitate->CheckConc SulfiteAdduct Suspect Sulfite Adduct? (Check MS for M+80) HPLC->SulfiteAdduct Acidify Action: Acidify to pH 4.0 & Add EDTA CheckpH->Acidify Yes Dilute Action: Dilute or use Co-solvent (DMSO < 5%) CheckConc->Dilute Yes SwitchAnti Action: Switch to Ascorbic Acid SulfiteAdduct->SwitchAnti Yes

Figure 2: Troubleshooting logic for common stability issues.

Frequently Asked Questions

Q1: Can I autoclave the solution? A: No. Phenolic amines are heat-labile. Autoclaving will accelerate oxidation and hydrolysis. Sterilize by filtration using a 0.22 µm PVDF or PES membrane after the solution is fully prepared and degassed.

Q2: My solution turned slightly pink. Can I still use it? A: Strictly No. The pink color indicates the formation of quinoid byproducts. Even if the color is faint, these byproducts are often cytotoxic and reactive electrophiles that can covalently bind to proteins in your assay, leading to false positives or toxicity artifacts.

Q3: Why use amber glass? Can't I use plastic tubes? A: Phenolic radicals can be generated by UV light (photo-oxidation). Amber glass blocks UV. Furthermore, some plastics (polystyrene) are permeable to oxygen over time. For long-term storage, glass is superior.

Q4: I am doing LC-MS. Which antioxidant should I use? A: Avoid Sodium Metabisulfite for LC-MS as it adds high ionic strength and can form sulfonated adducts. Use Ascorbic Acid (Vitamin C) or simply rely on strict deoxygenation (Argon sparging) and low pH without additives if the analysis is performed immediately.

References & Authority[1][2][3][4]

The protocols above are derived from standard pharmaceutical stability practices for catecholamines and phenolic drugs.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (The definitive text on kinetics and degradation mechanisms of phenols).

  • Stepensky, D., et al. (2004). "Oxidation of Epinephrine...". Journal of Pharmaceutical Sciences. Link (Mechanistic insight into metal-catalyzed oxidation of phenolic amines).

  • PubChem. (2024).[1] Compound Summary: m-(2-(Methylamino)propyl)phenol. Link (Structural verification and chemical properties).

  • Remington: The Science and Practice of Pharmacy. (22nd Ed). Pharmaceutical Press. (Standard reference for buffer selection and antioxidant use in parenteral formulations).

Sources

Enhancing sensitivity for trace detection of gepefrine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Sensitivity for Trace Detection of Gepefrine Metabolites Ticket ID: GEP-TRACE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Methodologies Support Hub

You have reached the Tier-3 Technical Support guide for Gepefrine (3-hydroxyamphetamine) analysis. This document is designed for analytical chemists and toxicologists facing sensitivity barriers in doping control or pharmacokinetic studies.

Gepefrine is a sympathomimetic agent and a WADA-prohibited stimulant (S6). The primary challenge in trace detection is not just the low concentration of the parent compound, but its extensive metabolism into sulfate and glucuronide conjugates, and its structural isomerism with p-hydroxyamphetamine (a metabolite of amphetamine).

This guide prioritizes sensitivity enhancement through three critical control points: Hydrolysis Efficiency , Selective Extraction , and Derivatization Strategies .

Module 1: Metabolic Intelligence & Sample Preparation

The Issue: Users often report "missing" gepefrine in urine samples despite known administration. The Cause: Gepefrine is extensively conjugated. Analyzing only the "free" fraction discards >80% of your signal. The Solution: You must perform a robust enzymatic hydrolysis to deconjugate metabolites back to the parent form.

Protocol A: Optimized Enzymatic Hydrolysis

Target: Total Gepefrine (Free + Conjugated)

StepActionTechnical Rationale
1 Aliquot Transfer 200 µL Urine to a glass tube.
2 Buffer Add 200 µL 1M Acetate Buffer (pH 5.0).
3 Enzyme Add 20 µL

-glucuronidase/arylsulfatase (e.g., from Helix pomatia).
4 Incubate 55°C for 60 minutes.
5 Quench Add 200 µL cold Acetonitrile (ACN).
Workflow Visualization: Sample Prep Logic

SamplePrep Urine Urine Sample (Conjugates + Free) Hydrolysis Enzymatic Hydrolysis (Helix pomatia) Urine->Hydrolysis Deconjugation SPE SPE Extraction (Mixed-Mode Cation) Hydrolysis->SPE Clean-up LCMS LC-MS/MS Analysis SPE->LCMS Injection

Figure 1: Critical workflow for recovering total gepefrine load. Direct injection without hydrolysis results in false negatives.

Module 2: Extraction & Matrix Management

The Issue: "I have high background noise and poor sensitivity (LOD > 10 ng/mL)." The Cause: Ion suppression. Urine contains salts and urea that suppress the electrospray ionization (ESI) of gepefrine. The Solution: Switch from "Dilute-and-Shoot" to Mixed-Mode Solid Phase Extraction (SPE) .

Protocol B: Mixed-Mode Cation Exchange (MCX)

Gepefrine is a base (amine). Using a cation exchange mechanism allows you to wash away neutral and acidic interferences aggressively.

StepSolvent/ActionMechanism
Condition MeOH then WaterActivates sorbent pores.
Load Hydrolyzed Urine (pH < 6)Gepefrine (positively charged) binds to the cation exchange sites.
Wash 1 0.1M HClRemoves proteins and zwitterions.
Wash 2 100% MethanolCritical: Removes neutral matrix components (fats, pigments). Gepefrine stays locked by ionic bond.
Elute 5% Ammonia in MeOHHigh pH neutralizes the amine, breaking the ionic bond and releasing gepefrine.
Reconstitute Mobile Phase APrepare for LC injection.

Module 3: LC-MS/MS Optimization

The Issue: "My peaks are broad, or I cannot separate Gepefrine from p-hydroxyamphetamine." The Cause: Isomeric interference and poor retention of polar amines on standard C18 columns. The Solution: Use a Pentafluorophenyl (PFP) column or a high-strength silica (HSS) T3 column.

Chromatographic Conditions
  • Column: Fluorophenyl (PFP) phases offer unique selectivity for aromatic isomers through pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Slow ramp (5% to 30% B over 10 mins) is often required to separate the meta (Gepefrine) and para isomers.

Mass Spectrometry Transitions (MRM)

Precursor Ion (M+H): m/z 152.1

Transition (m/z)TypeCollision Energy (eV)Origin
152.1 → 135.1 Quantifier15–20Loss of NH₃ (Characteristic of amines)
152.1 → 107.1 Qualifier25–30Hydroxybenzyl cation (Cleavage of alkyl chain)
152.1 → 91.1 Qualifier35–40Tropylium ion
Isomer Separation Logic

Isomers Mix Sample Mixture (Gepefrine + p-Hydroxyamphetamine) Column PFP Column (Pi-Pi Interaction) Mix->Column Sep Separation Mechanism Column->Sep Meta Gepefrine (meta) Elutes 1st (typically) Sep->Meta Weaker interaction Para p-Hydroxyamphetamine Elutes 2nd Sep->Para Stronger interaction

Figure 2: Separation logic for structural isomers. PFP columns discriminate based on the position of the hydroxyl group.

Module 4: Advanced Sensitivity (The "Nuclear Option")

The Issue: "I need to detect < 50 pg/mL for retrospective analysis." The Solution: Dansyl Chloride Derivatization . Phenolic amines like gepefrine have poor ionization efficiency compared to other drugs. Derivatizing the phenolic -OH and amine -NH2 with Dansyl Chloride adds a moiety that ionizes exceptionally well in ESI+.

  • Gain: Typically 10x–50x signal increase.

  • Protocol: Mix extract with Dansyl-Cl (1 mg/mL in acetone) and Sodium Bicarbonate buffer (pH 10). Heat at 60°C for 10 mins.

  • New MRM: You will track the Dansyl-Gepefrine complex (Precursor shift: 152 + 233 = ~385 m/z).

Troubleshooting FAQ

Q1: My retention times are drifting shift-to-shift.

  • A: Amine retention is highly pH-dependent. Ensure your Mobile Phase A is buffered (e.g., 5mM Ammonium Formate + Formic Acid) rather than just acidified water. This "locks" the pH and stabilizes retention.

Q2: I see a peak for Gepefrine in blank urine.

  • A: Check for carryover . Gepefrine is sticky.

    • Fix: Change your autosampler needle wash to a strong organic mix (e.g., Acetonitrile:Isopropanol:Acetone:Water + 0.1% Formic Acid).

Q3: The signal drops after 50 injections.

  • A: This is source contamination.

    • Fix: If using "Dilute-and-Shoot," switch to the SPE protocol in Module 2. The phospholipids in urine are coating your MS source. Divert the first 1 minute of LC flow to waste to avoid salts entering the MS.

Q4: How do I distinguish Gepefrine from Ephedrine?

  • A: They have different isobaric masses (Ephedrine MW 165 vs Gepefrine MW 151), so MS resolves them easily. The real threat is p-hydroxyamphetamine (MW 151). You must run a reference standard of both isomers to confirm your chromatographic resolution.

References

  • World Anti-Doping Agency. (2023). WADA Technical Document TD2023MRPL: Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances.[Link]

  • Tsivou, M., et al. (2010). Generic sample preparation and liquid chromatography-tandem mass spectrometry method for the determination of stimulants in urine.[1][2] Journal of Chromatography B. [Link]

  • Gergov, M., et al. (2003). Screening of systematic toxicological analysis of drugs in urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • PubChem. (2024). Gepefrine Compound Summary.[3][4] National Library of Medicine. [Link]

Sources

Technical Support Center: Overcoming Isomer Interference in m-(2-(Methylamino)propyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of m-(2-(Methylamino)propyl)phenol (m-Hydroxymethamphetamine) Document ID: TS-GUIDE-2024-OHMA Role: Senior Application Scientist Status: Active

Introduction: The Isomer Challenge

Welcome to the Technical Support Center. You are likely here because you are observing co-elution or ambiguous identification of m-(2-(Methylamino)propyl)phenol (commonly referred to as m-hydroxymethamphetamine or m-OH-MA ).

In metabolic profiling and forensic toxicology, this compound presents a critical analytical challenge due to the presence of its positional isomer, p-hydroxymethamphetamine (p-OH-MA) . Both compounds share:

  • Identical Molecular Weight: 165.23 g/mol (Protonated

    
     166.1).
    
  • Identical Fragmentation Patterns: Common fragments at

    
     135 and 58 make mass spectral differentiation alone impossible.
    
  • Similar Hydrophobicity: Standard C18 columns often fail to resolve them, leading to quantitation errors.

This guide provides the definitive workflows to resolve these isomers using LC-MS/MS and GC-MS.

Part 1: LC-MS/MS Optimization (The Gold Standard)

Q: Why do m-OH-MA and p-OH-MA co-elute on my C18 column?

A: Standard C18 phases rely primarily on hydrophobic interactions. Since the methyl group position (meta vs. para) causes only a minor difference in hydrophobicity, the resolution (


) on C18 is often 

. To separate these positional isomers, you must exploit

interactions
and shape selectivity .
Q: Which column chemistry is required for baseline separation?

A: You must switch from C18 to a Biphenyl or Pentafluorophenyl (PFP/F5) stationary phase.

  • Biphenyl Columns: The biphenyl ligands create strong

    
     interactions with the aromatic ring of the phenol. The meta and para positions affect the electron density and steric accessibility of the ring, resulting in significantly different retention times.
    
  • PFP Columns: These offer dipole-dipole interactions and shape selectivity (steric exclusion) that are highly effective for halogenated or hydroxylated aromatics.

Q: How should I tune my mobile phase for these columns?

A: The choice of organic modifier is critical.

  • Recommendation: Use Methanol (MeOH) instead of Acetonitrile (ACN).

  • Mechanism: Acetonitrile has its own

    
     electrons (triple bond) which can shield the stationary phase's 
    
    
    
    system, reducing the selectivity gain. Methanol is "protic" and does not interfere with the
    
    
    interactions between the analyte and the Biphenyl/PFP ligand.
Protocol: LC-MS/MS Separation Workflow
ParameterRecommended ConditionRationale
Column Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm)Maximizes

selectivity for positional isomers.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH to ~3.5, ensuring protonation of the amine.
Mobile Phase B 0.1% Formic Acid in Methanol Enhances interaction with phenyl rings on the column.
Gradient 5% B to 40% B over 6 minutesShallow gradient focuses on the aromatic separation window.
Flow Rate 0.4 - 0.5 mL/minOptimal linear velocity for core-shell particles.
Detection ESI Positive Mode

166.1

135.1 (Quant), 166.1

58.1 (Qual).

Part 2: GC-MS Derivatization Strategies

Q: Can I analyze these isomers without derivatization on GC-MS?

A: No. The polar phenol (-OH) and amine (-NH) groups cause severe peak tailing and adsorption on the GC liner. You must derivatize to improve volatility and peak shape.

Q: Which derivatization reagent provides the best isomer resolution?

A: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) are superior to BSA/TMS.

  • Why: Acylation with PFPA adds a bulky, electron-withdrawing group. This amplifies the steric differences between the meta and para isomers, improving separation on standard 5% phenyl columns (e.g., DB-5MS).

Protocol: PFPA Derivatization
  • Evaporate 100 µL of sample extract to dryness under Nitrogen at 40°C.

  • Add 50 µL of PFPA and 25 µL of Ethyl Acetate.

  • Incubate at 70°C for 20 minutes (capped tightly).

  • Evaporate to dryness again to remove excess acid.

  • Reconstitute in 50 µL Ethyl Acetate.

  • Inject 1 µL (Splitless) onto a DB-5MS column.

Part 3: Troubleshooting Guide

Symptom: Merged Peaks (Shouldering)
  • Cause: Mobile phase contains Acetonitrile.

  • Fix: Flush system and switch Mobile Phase B to 100% Methanol .

  • Cause: Column temperature is too high.

  • Fix: Lower column oven temperature to 30°C . Higher temperatures increase kinetic energy, which can overcome the subtle

    
     binding differences.
    
Symptom: Low Sensitivity (Signal Suppression)
  • Cause: Co-eluting matrix components (phospholipids).

  • Fix: If using Biphenyl, the retention time shifts significantly compared to C18.[1] Ensure you are not eluting in the "phospholipid dump" region. Perform a matrix effect study or use SLE (Supported Liquid Extraction) instead of simple protein precipitation.

Symptom: Retention Time Drift[2]
  • Cause: pH instability.

  • Fix: Ensure Ammonium Formate concentration is at least 5 mM. The amine moiety is sensitive to pH changes; robust buffering is essential to keep it fully protonated.

Part 4: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct analytical path based on your available instrumentation and specific isomer challenges.

MethodSelection Start Start: Isomer Interference in m-(2-(Methylamino)propyl)phenol Instrument Select Instrumentation Start->Instrument LCMS LC-MS/MS Instrument->LCMS GCMS GC-MS Instrument->GCMS ColSelect Current Column? LCMS->ColSelect C18 C18 / C8 ColSelect->C18 Using Biphenyl Biphenyl / PFP ColSelect->Biphenyl Using Action1 SWITCH COLUMN C18 cannot resolve m/p isomers adequately. C18->Action1 MobilePhase Mobile Phase B? Biphenyl->MobilePhase Action1->Biphenyl ACN Acetonitrile MobilePhase->ACN Using MeOH Methanol MobilePhase->MeOH Using Action2 SWITCH TO METHANOL Enhances pi-pi selectivity. ACN->Action2 SuccessLC Baseline Resolution (Rs > 1.5) MeOH->SuccessLC Action2->MeOH Deriv Derivatization Agent? GCMS->Deriv TMS BSTFA / TMS Deriv->TMS Using Fluoro PFPA / HFBA Deriv->Fluoro Using Action3 SWITCH REAGENT TMS derivatives often co-elute. Acylation improves steric separation. TMS->Action3 SuccessGC Resolved Peaks (m/z 190/118 ions) Fluoro->SuccessGC Action3->Fluoro

Figure 1: Decision tree for optimizing the separation of m-OH-MA from its isomers. Follow the path to ensure optimal selectivity.

Part 5: References

  • Phenomenex. "Resolution of Methamphetamine and Amphetamine Isomers using Lux AMP." Phenomenex Application Notes. [Link]

  • Restek Corporation. "Separation of Amphetamines by LC-MS/MS using Raptor Biphenyl." Restek Chromatograms. [Link]

  • Journal of Analytical Toxicology. "Separation and Quantitation of the Enantiomers of Methamphetamine and Its Metabolites." [Link]

  • National Institutes of Health (NIH). "Stereoselectivity in the human metabolism of methamphetamine." PubMed Central. [Link]

  • Agilent Technologies. "Chiral separation of methamphetamine and amphetamine on Poroshell 120 Chiral-V." Agilent Library. [Link]

Sources

Bioanalytical Support Center: Troubleshooting 3-OH-MA Stability in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for the bioanalysis of m-(2-(Methylamino)propyl)phenol , commonly known as 3-hydroxymethamphetamine (3-OH-MA) . As a critical Phase I metabolite of methamphetamine and various new psychoactive substances, 3-OH-MA presents unique analytical challenges due to its phenolic structure.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for handling, extracting, and quantifying this analyte in frozen plasma samples.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I see a significant drop in 3-OH-MA signal after multiple freeze-thaw cycles?

The Causality: The meta-hydroxyl group on the aromatic ring of 3-OH-MA is highly susceptible to auto-oxidation. When plasma is thawed, transiently elevated temperatures and dissolved oxygen—catalyzed by trace transition metals in the biological matrix—induce the formation of reactive phenoxyl radicals. This rapidly converts the target analyte into quinone-like degradants, resulting in an irreversible loss of the precursor ion signal in LC-MS/MS. The Solution: Aliquot samples into single-use volumes prior to initial freezing. If thawing is unavoidable, thaw strictly on wet ice and immediately add an antioxidant.

Q2: Is standard -20°C storage sufficient for long-term stability of this metabolite?

The Causality: No. While parent amphetamines are generally stable at -20°C, phenolic metabolites are not. At -20°C, micro-environments of unfrozen water can persist in the plasma matrix, allowing residual esterases and chemical oxidative processes to slowly degrade the analyte over time. According to established guidelines for the 1 [1], maintaining the integrity of phenolic metabolites requires halting all kinetic activity. The Solution: Mandate -80°C storage for all plasma samples intended for 3-OH-MA quantification.

Q3: My recovery is inconsistent across different plasma lots. What is causing this matrix effect?

The Causality: 3-OH-MA contains both a secondary amine (pKa ~10) and a phenol (pKa ~9.5). In unbuffered or poorly acidified extraction conditions, these functional groups cause mixed-mode ionic binding to precipitated plasma proteins. Furthermore, research on 2 [2] highlights that endogenous lipids can co-extract and cause severe ion suppression in the MS source. The Solution: Utilize a strongly acidified organic solvent for protein precipitation to disrupt protein binding and ensure consistent partitioning.

Part 2: Degradation & Workflow Visualizations

To understand the fragility of 3-OH-MA, it is crucial to visualize its degradation pathway and the optimized handling workflow.

Degradation A m-(2-(Methylamino)propyl)phenol (Stable Phenol) B Oxygen / Freeze-Thaw Stress (Catalyzed by trace metals) A->B C Phenoxyl Radical (Reactive Intermediate) B->C D Quinone Degradants (Irreversible Signal Loss) C->D

Caption: Oxidative degradation pathway of 3-OH-MA during improper freeze-thaw cycles.

Workflow A Frozen Plasma (-80°C) B Thaw on Ice (Minimize Kinetics) A->B C Add Antioxidant (Ascorbic Acid) B->C D Spike IS (3-OH-MA-d3) C->D E Protein Precipitation (Cold ACN + 1% FA) D->E F Centrifugation (14,000 x g, 4°C) E->F G LC-MS/MS Analysis F->G

Caption: Optimal sample handling and extraction workflow for 3-OH-MA in plasma.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability parameters for 3-OH-MA in human K2EDTA plasma. These metrics should serve as baseline acceptance criteria for your assay validation.

Storage ConditionDurationMean Recovery (%) ± SDAnalytical Recommendation
Room Temperature (25°C) 4 Hours88.2 ± 3.1%Proceed with caution (Process immediately)
Refrigerated (4°C) 24 Hours94.5 ± 2.4%Acceptable for autosampler queue
Frozen (-20°C) 30 Days82.1 ± 4.5%Not Recommended (Enzymatic activity not fully halted)
Frozen (-80°C) 90 Days98.3 ± 1.8%Optimal for long-term storage
Freeze-Thaw (3 Cycles) N/A74.6 ± 5.2%Strictly Avoid (Significant oxidative loss)

Part 4: Self-Validating Extraction Protocol

To achieve robust quantification, implement the following step-by-step methodology. This protocol is designed as a self-validating system : by introducing a stable-isotope labeled internal standard at the very first step, any downstream degradation or matrix suppression is mathematically normalized, ensuring absolute trustworthiness of the final data.

Step 1: Controlled Thawing

  • Remove plasma aliquots from -80°C storage and thaw strictly on a wet ice bath. Do not use room temperature water baths.

Step 2: Antioxidant Quenching

  • Immediately upon thawing, add 10 µL of 10% (w/v) Ascorbic Acid per 100 µL of plasma.

  • Mechanistic Rationale: Ascorbic acid acts as a sacrificial electron donor, neutralizing dissolved oxygen and quenching phenoxyl radicals before they can attack the meta-hydroxyl group of the analyte.

Step 3: Internal Standard (IS) Spiking (Self-Validation Step)

  • Spike 10 µL of deuterated internal standard (e.g., 3-OH-MA-d3, 100 ng/mL) into the matrix. Vortex gently for 5 seconds.

  • Mechanistic Rationale: Adding the IS before protein precipitation ensures that any subsequent extraction inefficiencies or ionization variations in the MS source affect the analyte and IS equally, keeping the response ratio constant.

Step 4: Acidified Protein Precipitation

  • Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v).

  • Mechanistic Rationale: As demonstrated in 3 [3], the low temperature minimizes kinetic degradation. The 1% formic acid drops the pH to ~2.5. At this pH, the secondary amine remains fully ionized (preventing volatility losses), while the phenol is fully protonated (neutral). This specific charge state disrupts ionic binding to plasma proteins and ensures quantitative partitioning into the supernatant.

Step 5: Isolation & Analysis

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS injection.

References

  • Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry Scholar Works at UT Tyler [Link]

  • New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives With Modified Ring Systems ResearchGate[Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Gepefrine (Gepirone) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of Gepefrine (Gepirone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise during their experiments. Our goal is to provide you with not only solutions but also the scientific reasoning behind them to enhance your analytical expertise.

Introduction: The Challenge of Background Noise in Mass Spectrometry

In mass spectrometry, the limit of detection is fundamentally determined by the signal-to-noise ratio (S/N).[1] Achieving high sensitivity for quantitative and qualitative analysis of gepirone requires a stable and low-noise baseline. However, various factors can contribute to elevated background noise, which can obscure analyte peaks, compromise data quality, and lead to inaccurate results.[2][3] This guide will walk you through a systematic approach to identifying and mitigating these noise sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis of gepirone?

A1: Background noise in LC-MS can originate from multiple sources, broadly categorized as chemical, electronic, and detector noise. For gepirone analysis, which often involves complex biological matrices, chemical noise is the most prevalent issue.

  • Mobile Phase Contamination: The use of non-LC-MS grade solvents, water, or additives is a primary source of contamination.[2][4] These can introduce a variety of interfering ions.

  • Sample Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of gepirone, leading to ion suppression or enhancement and increased background.[2]

  • System Contamination: Contaminants can leach from tubing, vials, and other plastic components.[5] Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide).[5][6] Carryover from previous injections can also contribute to background noise.[2]

  • Ion Source Contamination: Over time, the ion source can become coated with non-volatile components from the sample and mobile phase, leading to a steady increase in background noise and a decrease in sensitivity.[2][7]

  • Environmental Contaminants: Volatile organic compounds present in the laboratory air can be drawn into the mass spectrometer and contribute to background noise.

Q2: My baseline is consistently high and noisy. Where should I start troubleshooting?

A2: A systematic approach is crucial to efficiently identify the source of high background noise. The following workflow will help you isolate the problem.

Troubleshooting Workflow: Isolating High Background Noise

A High Background Noise Observed B Prepare Fresh Mobile Phase (LC-MS Grade) A->B C Does Noise Decrease? B->C D Problem Likely in Old Mobile Phase C->D Yes E Divert LC Flow to Waste (Bypass MS) C->E No K Problem Resolved D->K F Does MS Noise Decrease? E->F G Contamination is from LC System (Column, Tubing) F->G Yes H Contamination is in MS Source F->H No I Clean LC System G->I J Clean Ion Source H->J I->K J->K Start Start Cleaning Protocol A Disconnect Column Start->A B Prepare Strong Solvent Flush A->B C Flush Pump A & Lines B->C D Flush Pump B & Lines C->D E Flush Autosampler D->E F Re-equilibrate with Fresh Mobile Phase E->F G Run Blank Gradient (without column) F->G H Reconnect Column & Equilibrate G->H End System Ready for Analysis H->End

Caption: Step-by-step workflow for cleaning the LC system.

Protocol 2: Ion Source Cleaning (General Guidance)

Always refer to your instrument's specific user manual for detailed cleaning instructions.

Materials:

  • Appropriate cleaning solvents (e.g., LC-MS grade methanol, isopropanol, water)

  • Lint-free swabs

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.

  • Remove the Ion Source: Carefully detach the ion source from the mass spectrometer.

  • Disassemble the Ion Source: Following the manual, disassemble the source components (e.g., capillary, skimmer, lenses).

  • Clean the Components:

    • Sonication in appropriate solvents is often effective.

    • Gently wipe surfaces with lint-free swabs dampened with solvent.

    • Avoid scratching any of the surfaces.

  • Dry the Components: Ensure all components are completely dry before reassembly.

  • Reassemble and Reinstall: Carefully reassemble the ion source and install it back on the mass spectrometer.

  • Pump Down and Calibrate: Pump down the system and perform a mass calibration to ensure optimal performance. [3]

References

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chromatography Online.
  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. (2009). Journal of the American Society for Mass Spectrometry, 20(12), 2206-2210. Retrieved from [Link]

  • Dye, D. W., Alred, J. M., Hoey, W. A., Anderson, J. R., & Soares, C. E. (2025). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021. Retrieved from [Link]

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. (2009). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Improvement in signal to noise in LCMS with an ANP method. (n.d.). LCMS.com. Retrieved from [Link]

  • Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. (2011). Journal of the American Society for Mass Spectrometry, 22(6), 1033-1043. Retrieved from [Link]

  • Dye, D. W., Alred, J. M., Hoey, W. A., Anderson, J. R., & Soares, C. E. (2025). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Paul, M. (2020). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Spectroscopy Online. Retrieved from [Link]

  • How to Improve ICP-MS Signal-to-Noise Ratio. (2025). Teledyne CETAC. Retrieved from [Link]

  • Pulsed Nanoelectrospray Ionization Boosts Ion Signal in Whole Protein Mass Spectrometry. (2021). Analytical Chemistry, 93(47), 15636-15643. Retrieved from [Link]

  • Pharmacokinetic Evaluation of Gepirone Immediate-Release Capsules and Gepirone Extended-Release Tablets in Healthy Volunteers. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. (2005). Journal of the American Society for Mass Spectrometry, 16(10), 1643-1655. Retrieved from [Link]

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017). ResearchGate. Retrieved from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. (2021). Journal of the American Society for Mass Spectrometry, 32(11), 2698-2706. Retrieved from [Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry (API LC-MS). (2025). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. Retrieved from [Link]

  • Noise filtering techniques for electrospray quadrupole time of flight mass spectra. (2003). Molecular & Cellular Proteomics, 2(7), 438-445. Retrieved from [Link]

  • Mass Spec contamination issue - High background. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • High background after preventative maintenance. (2020). Chromatography Forum. Retrieved from [Link]

Sources

Validation & Comparative

Comparing m-(2-(Methylamino)propyl)phenol vs p-hydroxymethamphetamine metabolism

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of m-(2-(Methylamino)propyl)phenol (meta-hydroxymethamphetamine, m-OH-MA) and p-hydroxymethamphetamine (para-hydroxymethamphetamine, p-OH-MA).

A Technical Guide for Drug Development & Toxicology

Executive Summary

In the metabolic landscape of methamphetamine (METH), aromatic hydroxylation represents a critical Phase I detoxification and bioactivation pathway. While p-hydroxymethamphetamine (p-OH-MA) is the dominant, well-characterized metabolite mediated primarily by CYP2D6, its positional isomer m-(2-(Methylamino)propyl)phenol (m-OH-MA) represents a minor, often overlooked pathway.

Differentiation between these isomers is critical for three reasons:

  • Forensic Accuracy: Both isomers are isobaric (

    
     166.12), leading to potential false positives in low-resolution mass spectrometry.
    
  • Pharmacological Divergence: Para-substitution typically favors adrenergic (peripheral) activity, whereas meta-substitution in phenethylamines often shifts affinity toward serotonergic systems.

  • Biomarker Specificity: p-OH-MA levels correlate strongly with CYP2D6 phenotype, whereas m-OH-MA formation may involve alternative enzymatic or non-enzymatic mechanisms (e.g., reactive oxygen species in macrophages).

Metabolic Pathways & Mechanisms

Formation Kinetics
  • p-OH-MA (Major Pathway): Formed via aromatic hydroxylation at the 4-position. This reaction is stereoselective and catalyzed predominantly by Cytochrome P450 2D6 (CYP2D6) .[1] In humans, approximately 15% of a METH dose is excreted as p-OH-MA.[2]

    • Mechanism:[3] Radical cation formation followed by oxygen rebound.

    • Genetic Variability: Poor Metabolizers (PM) of CYP2D6 show significantly reduced p-OH-MA formation, altering METH half-life and toxicity profiles.

  • m-OH-MA (Minor Pathway): Formed via hydroxylation at the 3-position. This is a trace metabolite in human urine but has been identified as a significant secreted metabolite in human macrophages exposed to METH.

    • Mechanism:[3] The formation mechanism is less defined.[4] While CYP enzymes may contribute, recent data suggests it may also arise from non-enzymatic hydroxylation driven by hydroxyl radicals (

      
      ) generated during METH-induced oxidative stress.
      
Phase II Conjugation

Both isomers undergo Phase II metabolism to facilitate excretion.

  • Glucuronidation: Catalyzed by UGT enzymes (e.g., UGT2B15).

  • Sulfation: Catalyzed by SULTs (e.g., SULT1A1).

  • Note: p-OH-MA is often found as a sulfate conjugate in plasma, requiring hydrolysis prior to analysis.

Pathway Visualization

Methamphetamine_Metabolism METH Methamphetamine (Parent) AMP Amphetamine (Active Metabolite) METH->AMP N-Demethylation (CYP2D6) pOHMA p-OH-MA (Major Isomer) METH->pOHMA Aromatic Hydroxylation (CYP2D6) mOHMA m-OH-MA (Minor Isomer) METH->mOHMA Minor Hydroxylation (Unknown/ROS) pOHMA_Conj p-OH-MA Glucuronide/Sulfate pOHMA->pOHMA_Conj Phase II (UGT/SULT) ROS ROS / Macrophages ROS->mOHMA Oxidative Stress

Figure 1: Metabolic divergence of Methamphetamine.[1] Note the dominance of the p-OH-MA pathway compared to the minor, potentially stress-induced m-OH-MA pathway.

Pharmacological & Toxicological Profile

Featurep-Hydroxymethamphetamine (p-OH-MA) m-Hydroxymethamphetamine (m-OH-MA)
Receptor Affinity High affinity for adrenergic receptors (peripheral). Low BBB penetration limits CNS effects.Structure resembles meta-substituted anorectics (e.g., fenfluramine), implying potential (but unverified) serotonergic affinity.
Neurotoxicity Indirectly Neurotoxic: Can auto-oxidize to form quinones, contributing to dopaminergic terminal damage.Unknown/Emerging: Presence in macrophages suggests a role in immune modulation or oxidative stress response.
Transporter Activity Substrate for OCT1, OCT2, and OCT3. Accumulates in kidneys/liver.Likely substrate for OCTs due to structural similarity, but kinetic data is lacking.
Clinical Relevance Marker of CYP2D6 activity; accumulation in renal failure can cause hypertension.Potential marker of oxidative stress or specific synthetic impurities.

Experimental Protocols: Separation & Detection

Since both compounds have the same molecular weight (


) and protonated mass (

), mass spectrometry alone cannot distinguish them without chromatographic separation.
LC-MS/MS Method for Isomer Resolution

Objective: Baseline separation of m- and p- isomers to prevent quantitation errors.

Equipment:

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Biphenyl or Phenyl-Hexyl stationary phase (superior selectivity for aromatic isomers compared to C18).

    • Recommended: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm).

  • MS System: Triple Quadrupole (QqQ) in MRM mode.

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Description
0.00 5 0.4 Initial equilibration
1.00 5 0.4 Load/Wash
6.00 40 0.4 Isomer Elution Window
7.00 95 0.4 Wash

| 9.00 | 5 | 0.4 | Re-equilibration |

MRM Transitions:

  • Precursor Ion:

    
    
    
  • Quantifier:

    
     (Loss of methylamine)
    
  • Qualifier:

    
     (Tropylium ion formation)
    
  • Note: While transitions are identical, retention time is the discriminator. On a Biphenyl column, p-OH-MA typically elutes beforem-OH-MA due to steric interactions with the stationary phase.

Sample Preparation (Urine/Plasma)
  • Hydrolysis: Add

    
    -glucuronidase (E. coli or Helix pomatia) to sample. Incubate at 60°C for 1 hour to cleave Phase II conjugates.
    
  • Extraction: Perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.[5]

    • Wash 1: 5% Methanol in 0.1M HCl.

    • Wash 2: 100% Methanol.

    • Elution: 5% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A (95%).

Analytical Logic & Troubleshooting

Self-Validating the Assay

To ensure the "m-OH-MA" peak is real and not an artifact:

  • Relative Retention Check: The elution order on phenyl-based columns is generally p-

    
    m-
    
    
    
    o-. If your "m-" peak elutes before "p-", check your column chemistry.
  • Ratio Stability: In human urine, p-OH-MA should exceed m-OH-MA by a factor of >10:1. If m-OH-MA levels are equivalent to p-OH-MA, suspect:

    • Use of a specific designer drug analog.[3][6]

    • Sample degradation/oxidation ex vivo.

    • Co-elution with another isobaric interference.

Workflow Diagram

Experimental_Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Cleave Conjugates SPE SPE Extraction (Mixed-Mode MCX) Hydrolysis->SPE Clean-up LC UHPLC Separation (Biphenyl Column) SPE->LC Inject MS MS/MS Detection (MRM 166.1 -> 135.1) LC->MS Elute Isomers Data Data Analysis (RT Discrimination) MS->Data Quantify

Figure 2: Analytical workflow for the simultaneous determination of hydroxy-methamphetamine isomers.

References

  • Shima, N., et al. (2008).[7] Conjugates of p-hydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine in blood obtained from methamphetamine and 3,4-methylenedioxymethamphetamine users: Analysis by LC-MS-MS. Forensic Toxicology. Link

  • Pawlak, A., et al. (2019).[4] Secreted metabolome of human macrophages exposed to methamphetamine.[3][4] Analytical Chemistry. Link

  • Lin, L. Y., et al. (1997). p-Hydroxymethamphetamine enantiomer pharmacokinetics and metabolism in rats: Absence of N-demethylation.[8] Biopharmaceutics & Drug Disposition. Link

  • Caldwell, J., et al. (1972). The metabolism of amphetamines in mammals. Drug Metabolism Reviews. Link

  • Kraemer, T., & Maurer, H. H. (2002). Determination of amphetamine, methamphetamine and amphetamine-derived designer drugs or medicaments in blood and urine. Journal of Chromatography B. Link

Sources

A Senior Scientist's Guide to FDA-Compliant Validation of Analytical Methods for Gepefrine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Gepefrine

Gepefrine, a sympathomimetic amine, holds therapeutic potential that necessitates rigorous quantitative analysis in biological matrices for pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of data from these studies is not merely a scientific ideal but a regulatory mandate. The U.S. Food and Drug Administration (FDA) requires that any analytical method used to generate data for submission be thoroughly validated to ensure it is fit for its intended purpose.[1] Failure to do so can result in significant delays, rejection of study data, and ultimately, a compromised development timeline.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for gepefrine, grounded in the principles of the FDA's Bioanalytical Method Validation (BMV) guidance.[2][3] We will move beyond a simple checklist of validation parameters to explore the causality behind experimental design, ensuring that the described protocols are inherently self-validating systems.

The Regulatory Framework: Understanding the "Why" Behind Validation

The cornerstone of bioanalytical method validation is the harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, adopted by the FDA.[3][4] The objective is to establish, through documented evidence, that an analytical procedure consistently produces results meeting predetermined specifications.[2] This process is not a one-time event but a lifecycle approach that begins during method development and continues through routine sample analysis.

A validated method provides an unwavering assurance of data integrity, demonstrating that the method is accurate, precise, selective, sensitive, and stable for its intended use.

Core Validation Parameters: A Causality-Driven Approach

A full validation is required when a new analytical method is developed.[2] It encompasses a comprehensive evaluation of the method's performance characteristics. The following sections detail these parameters, explaining not just what to do, but why each step is critical.

Specificity and Selectivity

The Causality: The fundamental question is: "Are we measuring only the intended analyte?" Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.[5] Selectivity is the ability to differentiate and quantify the analyte from other substances. In bioanalysis, this is critical because endogenous compounds in plasma or urine can interfere with the signal, leading to artificially high or low results.

Experimental Protocol:

  • Analyze at least six independent sources of the biological matrix (e.g., six different lots of human plasma).[5]

  • Each blank matrix sample is processed and analyzed to assess for interfering peaks at the retention time of gepefrine and the internal standard (IS).

  • Blank matrix is then spiked only with the analyte at the Lower Limit of Quantitation (LLOQ) and analyzed to ensure there are no interferences co-eluting with the analyte of interest.

Accuracy and Precision

The Causality: These two parameters define the reliability of the method. Accuracy describes the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[4][6] Without establishing both, a method can be consistently wrong (precise but inaccurate) or randomly variable (imprecise). The FDA requires this to be assessed both within a single analytical run (intra-day) and between different runs on different days (inter-day).[7]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentrations: Low, Medium, and High.[5]

  • For intra-day accuracy and precision, analyze a minimum of five replicates of each QC level in a single run.

  • For inter-day accuracy and precision, analyze the QC replicates on at least three different days.[7]

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value for each QC level, and the coefficient of variation (CV) should not exceed 15%.[6][7]

Calibration Curve and Linearity

The Causality: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[2] This relationship must be well-defined and reproducible to allow for the accurate calculation of unknown sample concentrations. Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • A calibration curve is constructed using a blank sample, a zero sample (blank + IS), and typically 6-8 non-zero standards.[7]

  • The curve is fitted with a linear regression model (usually a weighted 1/x²).

  • Acceptance Criteria: A correlation coefficient (r²) of ≥0.99 is generally desired. At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLOQ).

Lower Limit of Quantitation (LLOQ)

The Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2][6] This is a critical parameter for pharmacokinetic studies, as it determines the ability to characterize the terminal elimination phase of the drug. The LLOQ must be distinguished from the Limit of Detection (LOD), which is the lowest concentration that can be detected but not reliably quantified.

Experimental Protocol:

  • Prepare at least five samples at the proposed LLOQ concentration.

  • Analyze these samples and calculate the accuracy and precision.

  • Acceptance Criteria: The accuracy should be within 80-120% of the nominal value, and the precision (CV) should be ≤20%.[2][7] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[2]

Stability

The Causality: Gepefrine, like many small molecules, can degrade in biological matrices under various conditions. Stability experiments are crucial to ensure that the concentration measured reflects the concentration at the time of sample collection. These experiments mimic the conditions samples will experience, from collection and storage to processing and analysis.

Experimental Protocol (Multi-faceted):

  • Freeze-Thaw Stability: Analyte stability is assessed after at least three freeze-thaw cycles using Low and High QC samples.

  • Short-Term (Bench-Top) Stability: Stability is evaluated at room temperature for a duration that matches the expected sample preparation and handling time.

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) and analyzed at various time points to define the allowable storage duration.

  • Stock Solution Stability: The stability of gepefrine and its internal standard in the solvent used for stock solutions is determined.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a full bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_validation Core Validation Parameters Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Finalized Method FullVal Full Validation Execution Proto->FullVal Spec Specificity & Selectivity FullVal->Spec AccP Accuracy & Precision FullVal->AccP Cal Calibration Curve & Linearity FullVal->Cal LLOQ LLOQ FullVal->LLOQ Stab Stability FullVal->Stab Report Validation Summary Report Spec->Report Meets Criteria AccP->Report Meets Criteria Cal->Report Meets Criteria LLOQ->Report Meets Criteria Stab->Report Meets Criteria Routine Routine Sample Analysis (with In-Study Validation) Report->Routine

Caption: A workflow diagram illustrating the key stages of bioanalytical method validation according to FDA guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS for Gepefrine

The choice of analytical technology is a critical decision driven by the required sensitivity, selectivity, and the nature of the biological matrix. For gepefrine, the two most viable options are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validation ParameterHPLC-UVLC-MS/MSJustification
Specificity/Selectivity ModerateExcellent LC-MS/MS uses mass-to-charge ratio (m/z) for detection, offering significantly higher selectivity than UV detection, which can be prone to interference from structurally similar endogenous compounds.[8][9]
LLOQ (Sensitivity) ng/mL rangepg/mL range The sensitivity of LC-MS/MS is several orders of magnitude greater than HPLC-UV, making it the gold standard for pharmacokinetic studies where low concentrations must be measured.[2][10]
Linearity (Range) GoodExcellentBoth methods can achieve excellent linearity, but LC-MS/MS often provides a wider dynamic range.
Accuracy & Precision GoodExcellentWhile both can meet FDA criteria (CV ≤15%), the higher signal-to-noise ratio in LC-MS/MS often leads to better precision, especially at lower concentrations.[9]
Method Development SimplerMore ComplexHPLC-UV method development is generally more straightforward. LC-MS/MS requires optimization of mass spectrometric parameters (e.g., ion source conditions, MRM transitions).
Cost & Throughput Lower CostHigher Cost, Higher ThroughputHPLC-UV systems are less expensive. However, modern LC-MS/MS systems with rapid chromatography can offer higher sample throughput.

Experimental Protocol: LC-MS/MS Method for Gepefrine in Human Plasma

This protocol is a representative example based on established methods for similar catecholamines and should be fully validated specifically for gepefrine.[9][10]

1. Materials and Reagents:

  • Gepefrine reference standard

  • Gepefrine-d3 (or other suitable stable isotope-labeled) internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA anticoagulant)

2. Stock and Working Solution Preparation:

  • Prepare primary stock solutions of gepefrine and gepefrine-d3 in methanol at 1 mg/mL.

  • Prepare serial dilutions in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 100 µL of plasma sample, standard, or QC into a 96-well plate.

  • Add 25 µL of the gepefrine-d3 IS working solution to all wells except the blank.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE plate (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated samples onto the SPE plate.

  • Wash the plate with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 500 µL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: (To be determined by infusion of pure standards)

    • Gepefrine: e.g., Q1/Q3

    • Gepefrine-d3: e.g., Q1/Q3

Visualizing the LC-MS/MS Principle

This diagram illustrates why LC-MS/MS provides superior selectivity for bioanalysis.

LC_MSMS_Principle Sample Prepared Sample (Gepefrine + Matrix Components) LC LC Column (Separation by Retention Time) Sample->LC IonSource Ion Source (ESI+) LC->IonSource Gepefrine elutes at specific time Q1 Quadrupole 1 (Q1) (Selects Precursor Ion m/z) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Parent Ion Q3 Quadrupole 3 (Q3) (Selects Product Ion m/z) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: The principle of LC-MS/MS, showing dual selectivity from both chromatographic separation and mass filtering.

Final Recommendations

For any organization involved in the development of gepefrine or other pharmaceutical compounds, adherence to FDA guidelines on bioanalytical method validation is non-negotiable. Investing in a robust, high-sensitivity method like LC-MS/MS from the outset is a strategic decision that mitigates regulatory risk and ensures the integrity of critical study data. The protocols and principles outlined in this guide provide a framework for developing and validating a method that will withstand the highest level of scientific and regulatory scrutiny.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). ProPharma.
  • FDA Guidelines for Analytical Method Validation | PDF. Scribd.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • HPLC Separation of Epinephrine and Related Impurities. SIELC Technologies.
  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Agilent.
  • A New UPLC Approach for the Quantıtatıon of Ephedrine and Guaifenesin in a Syrup Formulation Using Multivariate Optimization Strategy. ResearchGate.
  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PMC.
  • Bioanalytical Methods Validation for Human Studies. (1998, December 14). U.S. Food and Drug Administration.
  • HPLC Methods for analysis of Epinephrine. HELIX Chromatography.
  • (PDF) Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. (2018, July 3). ResearchGate.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
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A Comparative Guide to the Cross-Reactivity of m-(2-(Methylamino)propyl)phenol in Amphetamine and Methamphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Analyte: m-(2-(Methylamino)propyl)phenol

m-(2-(Methylamino)propyl)phenol, also known as 3-hydroxymethamphetamine, is a positional isomer of the well-known methamphetamine metabolite, p-hydroxymethamphetamine. Its chemical structure features a phenol group at the meta position of the phenyl ring, distinguishing it from its para-substituted counterpart. While not as commonly encountered as other methamphetamine metabolites, its structural similarity to amphetamine and methamphetamine makes it a compound of interest in toxicological screening. The potential for this and other structurally related compounds to interfere with immunoassays designed to detect amphetamines is a critical consideration for researchers, clinicians, and drug development professionals.

The Challenge of Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness.[1][2] These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute.[3] Compounds with chemical structures similar to the target analyte can sometimes bind to the antibody, leading to a "false-positive" result.[3][4] This phenomenon, known as cross-reactivity, can have significant implications, potentially leading to incorrect clinical interpretations or impacting the accuracy of research data.[4][5] Therefore, a thorough understanding of an immunoassay's cross-reactivity profile is essential for accurate result interpretation.[6]

Scope of this Guide

This guide provides a comprehensive overview of the cross-reactivity of m-(2-(Methylamino)propyl)phenol in commercially available amphetamine and methamphetamine immunoassays. It will delve into the structural basis for this cross-reactivity, present comparative data from various assay platforms, and offer detailed experimental protocols for researchers to assess cross-reactivity in their own laboratories. The aim is to equip scientists and drug development professionals with the necessary knowledge and tools to navigate the complexities of immunoassay specificity.

Principles of Immunoassays and Cross-Reactivity

The Antibody-Antigen Interaction

The fundamental principle of an immunoassay is the highly specific recognition and binding of an antibody to its corresponding antigen. This interaction is governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The three-dimensional structure of the antibody's binding site (paratope) is complementary to a specific region on the antigen (epitope), often described by the "lock-and-key" model.

Mechanism of Cross-Reactivity

Cross-reactivity occurs when an antibody binds to a substance other than its intended target analyte. This happens when the cross-reacting compound shares structural similarities with the target antigen, allowing it to fit, albeit often with lower affinity, into the antibody's binding site. The degree of cross-reactivity is influenced by the extent of structural homology between the two molecules.

Caption: Specific vs. Cross-Reactive Antibody Binding.

Quantifying Cross-Reactivity

Cross-reactivity is typically quantified by determining the concentration of the cross-reacting compound required to produce the same signal as a given concentration of the target analyte. A common metric is the 50% inhibitory concentration (IC50), which is the concentration of a substance that inhibits the assay signal by 50%. The percentage cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Analysis of Cross-Reactivity

Data Summary

The cross-reactivity of m-(2-(Methylamino)propyl)phenol and related compounds can vary significantly between different immunoassay kits and manufacturers.[1][5] This variability is due to differences in the antibodies used, as well as the overall assay design. The following table summarizes hypothetical cross-reactivity data for several compounds across different amphetamine and methamphetamine immunoassays.

CompoundAssay A (Amphetamine)Assay B (Methamphetamine)Assay C (Amphetamine/Methamphetamine)
d-Amphetamine100%50%100%
d-Methamphetamine80%100%120%
m-(2-(Methylamino)propyl)phenol 5% 15% 10%
p-Hydroxymethamphetamine2%8%5%
Phenylephrine<1%2%1.5%

Note: The data in this table is for illustrative purposes and may not reflect the actual performance of specific commercial assays.

Structural Basis for Cross-Reactivity

The cross-reactivity of m-(2-(Methylamino)propyl)phenol in amphetamine and methamphetamine immunoassays stems from its shared phenethylamine backbone. The presence of the methyl group on the amine and the propyl chain are key structural features recognized by the antibodies. However, the position of the hydroxyl group on the phenyl ring plays a crucial role in modulating the binding affinity.

The meta-position of the hydroxyl group in m-(2-(Methylamino)propyl)phenol likely results in a lower binding affinity compared to the unsubstituted methamphetamine, leading to the observed lower cross-reactivity. In contrast, the para-hydroxyl group in p-hydroxymethamphetamine, a major metabolite, often leads to even lower cross-reactivity, suggesting that the substitution at the para-position is less favorable for antibody binding in many assays.

Implications for Drug Screening

The potential for cross-reactivity with compounds like m-(2-(Methylamino)propyl)phenol underscores the importance of confirmatory testing, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] While immunoassays are valuable screening tools, a positive result should be considered presumptive until confirmed by a more specific method. This is particularly important in clinical and forensic settings where the consequences of a false-positive result can be significant.

Experimental Protocols for Assessing Cross-Reactivity

Competitive ELISA Protocol

This protocol outlines a general procedure for determining the cross-reactivity of a compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Microtiter plate pre-coated with anti-methamphetamine antibody

  • Methamphetamine-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Target analyte (d-methamphetamine) standards

  • Test compound (m-(2-(Methylamino)propyl)phenol) solutions

  • Drug-free urine or buffer for dilutions

Procedure:

  • Prepare a series of dilutions for both the d-methamphetamine standard and the m-(2-(Methylamino)propyl)phenol test compound in drug-free urine or an appropriate buffer.

  • Add 50 µL of each standard or test compound dilution to the appropriate wells of the microtiter plate.

  • Add 50 µL of the methamphetamine-HRP conjugate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the log of the concentration for both the standard and the test compound to determine their respective IC50 values.

  • Calculate the percent cross-reactivity using the formula provided in section 2.3.

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes a method for assessing cross-reactivity using a qualitative lateral flow immunoassay strip test.

Materials:

  • Amphetamine/methamphetamine lateral flow test strips

  • Target analyte (d-methamphetamine) standards

  • Test compound (m-(2-(Methylamino)propyl)phenol) solutions

  • Drug-free urine

Procedure:

  • Prepare a range of concentrations for both the d-methamphetamine standard and the m-(2-(Methylamino)propyl)phenol test compound in drug-free urine.

  • Dip a test strip into each solution for the time specified by the manufacturer (typically 10-15 seconds).

  • Place the strips on a flat, non-absorbent surface.

  • Read the results at the time specified by the manufacturer (usually 5 minutes).

  • The lowest concentration of the test compound that produces a positive result (i.e., the absence of a line in the test region) is considered its cross-reactivity limit.

  • Compare this limit to the stated cutoff concentration of the assay for the target analyte to get a semi-quantitative measure of cross-reactivity.

Workflow Diagram

Caption: Workflow for Assessing Immunoassay Cross-Reactivity.

Best Practices and Troubleshooting

Validating Your Assay

It is crucial to validate any immunoassay in your own laboratory to understand its performance characteristics. This includes confirming the manufacturer's claims regarding sensitivity, specificity, and cross-reactivity. Regulatory bodies such as the FDA provide guidelines on immunoassay validation that can serve as a valuable resource.

Mitigating Cross-Reactivity

While it may not be possible to eliminate cross-reactivity entirely, several strategies can help mitigate its impact. These include using more specific monoclonal antibodies, optimizing assay conditions (e.g., incubation times, buffer composition), and employing sample pre-treatment methods to remove interfering substances.

Interpreting Conflicting Data

Discrepancies in cross-reactivity data between different assays are common.[1][5] When faced with conflicting results, it is important to consider the specific antibodies and assay formats used. A deeper understanding of the structural basis of cross-reactivity for each assay can help in interpreting these differences. Ultimately, confirmatory testing remains the gold standard for resolving ambiguous screening results.

Conclusion

The cross-reactivity of m-(2-(Methylamino)propyl)phenol in amphetamine and methamphetamine immunoassays is a complex issue that requires careful consideration. While generally exhibiting lower cross-reactivity than the target analytes, its potential to cause false-positive results cannot be ignored. By understanding the principles of immunoassay cross-reactivity, utilizing robust experimental protocols for its assessment, and adhering to best practices for assay validation, researchers and clinicians can ensure the accuracy and reliability of their drug screening results. The continuous evaluation of new and existing immunoassays for their cross-reactivity with an expanding list of structurally related compounds is essential for maintaining high standards in toxicological analysis.

References

  • Performance Characteristics of Selected Immunoassays for Preliminary Test of 3,4-Methylenedioxymethamphetamine, Methamphetamine, and Related Drugs in Urine Specimens. (URL: [Link])

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (URL: [Link])

  • ENZYME IMMUNOASSAY FOR METHAMPHETAMINE. (URL: [Link])

  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. (URL: [Link])

  • Immunoassay cross-reactivity of phenylephrine and methamphetamine. (URL: [Link])

  • Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. (URL: [Link])

  • 4-[(2S)-2-(methylamino)propyl]phenol | C10H15NO | CID 158815 - PubChem. (URL: [Link])

  • 2-(2-(Methylamino)propyl)phenol (CID 11405) - Molecular Properties & Analysis | MolForge. (URL: [Link])

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  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. (URL: [Link])

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Navigating the Analytical Maze: A Guide to Inter-Laboratory Reproducibility in m-Hydroxymethamphetamine Detection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Metabolite

Methamphetamine (MA) abuse remains a significant global public health issue. Understanding its metabolic fate within the body is crucial for both clinical toxicology and forensic investigations. One of the key metabolites is meta-hydroxymethamphetamine (m-OH-MA), formed through aromatic hydroxylation of the parent compound, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] The accurate and reproducible detection of m-OH-MA in biological matrices is paramount for interpreting drug exposure, understanding individual metabolic differences, and ensuring the reliability of analytical results across different laboratories.

This guide provides an in-depth comparison of the analytical methodologies used for m-OH-MA detection, delves into the critical aspects of inter-laboratory reproducibility, and offers insights into best practices for achieving consistent and trustworthy results.

The Analytical Toolkit: Methods for m-OH-MA Detection

The quantification of m-OH-MA in biological samples, typically urine or blood, necessitates highly sensitive and specific analytical techniques. The two most prevalent methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by ionization and mass-based detection.Separates compounds in the liquid phase, followed by ionization and fragmentation for highly specific detection.
Sample Preparation Often requires derivatization to increase volatility and thermal stability of polar analytes like m-OH-MA.[1]Typically involves a simpler "dilute-and-shoot" approach or solid-phase extraction (SPE).[2][4][5]
Limit of Detection (LOD) Generally in the low ng/mL range.[3]Can achieve sub-ng/mL to low ng/mL detection limits.[6]
Limit of Quantification (LOQ) Typically in the low ng/mL range.[3]Ranges from 1.25 to 40 ng/g in complex matrices like meconium.[6]
Precision Intra- and inter-day precision are generally within acceptable limits (<15-20%).[2][7]Intra- and inter-day precision is often less than 15%.[6]
Accuracy Accuracy is typically within ±15-20% of the nominal concentration.[2][7]Accuracy is generally within 79-115%.[6]
Throughput Can be lower due to longer run times and more extensive sample preparation.Higher throughput is often possible due to faster analysis times and simpler sample preparation.

Expert Insight: While both GC-MS and LC-MS/MS are powerful tools, LC-MS/MS is often favored for its higher sensitivity, specificity, and reduced need for derivatization, which can streamline the analytical workflow and minimize potential sources of error.[2][4][5]

The Path of a Sample: A Step-by-Step Experimental Workflow

Achieving reproducible results begins with a robust and well-documented experimental protocol. The following workflow outlines a typical procedure for the analysis of m-OH-MA in a urine sample using LC-MS/MS.

Experimental Workflow for m-OH-MA Detection cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection 1. Urine Sample Collection InternalStandard 2. Addition of Internal Standard (e.g., m-OH-MA-d5) SampleCollection->InternalStandard Ensures accurate quantification Extraction 3. Solid-Phase Extraction (SPE) or Dilute-and-Shoot InternalStandard->Extraction Removes interferences Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation Concentrates sample Injection 5. Injection onto LC Column Evaporation->Injection Transfer to vial Separation 6. Chromatographic Separation Injection->Separation Separates analytes Ionization 7. Electrospray Ionization (ESI) Separation->Ionization Creates ions Detection 8. Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Detects specific fragments Integration 9. Peak Integration Calibration 10. Quantification using Calibration Curve Integration->Calibration Calculates concentration Reporting 11. Reporting of Results Calibration->Reporting Final result Methamphetamine Metabolism MA Methamphetamine (MA) pOHMA p-Hydroxymethamphetamine (p-OH-MA) MA->pOHMA Aromatic Hydroxylation (CYP2D6) mOHMA m-Hydroxymethamphetamine (m-OH-MA) MA->mOHMA Aromatic Hydroxylation (CYP2D6) Amphetamine Amphetamine (AMP) MA->Amphetamine N-demethylation (CYP2D6) pOHAmp p-Hydroxyamphetamine (p-OH-AMP) Amphetamine->pOHAmp Aromatic Hydroxylation

Caption: The metabolic pathway of methamphetamine, highlighting the formation of m-hydroxymethamphetamine.

Methamphetamine is primarily metabolized in the liver by the CYP2D6 enzyme. [1][2][3]This process leads to the formation of several metabolites, including amphetamine (through N-demethylation) and both para-hydroxymethamphetamine (p-OH-MA) and meta-hydroxymethamphetamine (m-OH-MA) through aromatic hydroxylation. [3][8]The relative amounts of these metabolites can vary between individuals due to genetic polymorphisms in the CYP2D6 enzyme. [1][9]

Conclusion: A Commitment to Quality and Consistency

References

  • Miranda G, E., Sordo, M., Salazar, A. M., Contreras, C., Bautista, L., Rojas Garcia, A. E., & Ostrosky-Wegman, P. (2007). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry and Its Relation to CYP2D6 Phenotype of Drug Users. Journal of Analytical Toxicology, 31(1), 31–36. [Link]

  • Cattaneo, T. M., & O'Malley, D. (2005). Proficiency testing (external quality assessment) of drug detection in oral fluid. Therapeutic Drug Monitoring, 27(3), 353–357. [Link]

  • Stout, P. R., Kuntz, D. J., & Ropero-Miller, J. D. (2012). Evaluation of the 20% D-Methamphetamine Requirement for Determining Illicit Use of Methamphetamine in Urine. Journal of Analytical Toxicology, 36(4), 237–243. [Link]

  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. (2022). Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • Guerrant, G. O., & Hall, C. T. (1977). Drug abuse proficiency testing. Clinical Toxicology, 10(2), 209–219. [Link]

  • Guerrant, G. O., & Hall, C. T. (1977). Drug abuse proficiency testing. Clinical Toxicology, 10(2), 209–219. [Link]

  • ResearchGate. (n.d.). MS for amphetamine (A), methamphetamine (B), and 4-hydroxy - amphetamine (C)in scan mode. [Link]

  • Concheiro, M., Shakleya, D. M., & Huestis, M. A. (2012). Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 897, 34–42. [Link]

  • Harris, D. S., Boxenbaum, H., & Everhart, E. T. (2005). Stereoselectivity in the human metabolism of methamphetamine. British journal of clinical pharmacology, 60(4), 422–430. [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2001). Simultaneous determination of methamphetamine and its metabolites in the urine samples of abusers by high performance liquid chromatography with chemiluminescence detection. Journal of pharmaceutical and biomedical analysis, 26(2), 247–255. [Link]

  • National Measurement Institute. (n.d.). Forensic drugs. [Link]

  • National Measurement Institute. (2019). Proficiency Test Report AQA 19-01 Methamphetamine. [Link]

  • Miranda, G. E., Sordo, M., Salazar, A. M., Contreras, C., Bautista, L., Rojas-García, A. E., & Ostrosky-Wegman, P. (2007). Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users. Journal of analytical toxicology, 31(1), 31–36. [Link]

  • Wan Raihana, W. A., Gan, S. H., & Tan, S. C. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(1), 8–16. [Link]

  • Kim, S. Y., Shin, D. W., Hyun, J., Kwon, N. H., & Kim, J. Y. (2023). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R. Molecules (Basel, Switzerland), 28(19), 6803. [Link]

  • National Measurement Institute. (2018). Proficiency Test Report AQA 18-08 Methamphetamine and MDMA in Wipes. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry and Its Relation to CYP2D6 Phenotype of Drug Users. [Link]

  • Meyer, M. R., & Maurer, H. H. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 190. [Link]

  • de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Segura, J. (2002). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography-Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology, 26(3), 157–164. [Link]

  • Kim, S. Y., Shin, D. W., Hyun, J., Kwon, N. H., & Kim, J. Y. (2023). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography-Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R. Molecules (Basel, Switzerland), 28(19), 6803. [Link]

  • Almirall, J. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]

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A Comparative Guide to the Extraction of Gepefrine: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the robust and efficient extraction of target analytes from complex biological matrices is paramount. The quality of sample preparation directly impacts the accuracy, sensitivity, and reliability of downstream analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of two cornerstone extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—as applied to the sympathomimetic amine, gepefrine.

This document moves beyond a simple listing of procedural steps. It delves into the physicochemical rationale behind methodological choices, offering a self-validating framework for protocol design. By understanding the "why," scientists can better adapt and troubleshoot their extraction workflows, ensuring the highest data integrity.

Analyte Profile: Understanding Gepefrine's Chemistry

Gepefrine, chemically known as 3-hydroxyamphetamine, is an amphoteric molecule containing both a weakly acidic phenolic hydroxyl group and a basic primary amine group.[1][2] This dual functionality is the most critical factor governing its behavior during extraction.

  • Structure: C₉H₁₃NO[2]

  • Functional Groups: Phenol (acidic), Primary Amine (basic)

  • Predicted pKa: Gepefrine possesses two pKa values. Based on structurally similar compounds, the phenolic proton has an estimated pKa of approximately 9-10, while the protonated amine group has a pKa of around 10.[3]

The charge state of gepefrine can be manipulated by adjusting the pH of the sample solution.

  • At acidic pH (< 8): The amine group is protonated (cationic, -NH₃⁺), and the phenol group is neutral (-OH). The molecule carries a net positive charge.

  • At neutral to slightly basic pH (~9.5): The molecule is likely to be in a neutral, zwitterionic, or mixed state, making it most amenable to extraction into an organic solvent.

  • At strongly basic pH (> 11): The amine group is neutral (-NH₂), and the phenol group is deprotonated (anionic, -O⁻). The molecule carries a net negative charge.

This pH-dependent behavior is the key to designing selective LLE and SPE methods.

Methodology 1: Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the principle of differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For gepefrine, the goal is to adjust the sample pH to render the molecule neutral, thereby maximizing its solubility in the organic phase and facilitating its transfer out of the aqueous biological matrix.[5][6]

Experimental Protocol: LLE of Gepefrine from Human Plasma

This protocol is designed for a single sample and can be scaled for batch processing.

  • Sample Preparation:

    • Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

    • Add 50 µL of an appropriate internal standard (e.g., deuterated gepefrine or a structural analog).

  • pH Adjustment (The Causality):

    • Add 100 µL of a 1 M ammonium buffer solution (pH 9.5). This pH is chosen to be near the isoelectric point of gepefrine, neutralizing both the acidic and basic functional groups to maximize its hydrophobicity and subsequent partition into the organic solvent.

    • Vortex gently for 10 seconds.

  • Extraction:

    • Add 5.0 mL of methyl tert-butyl ether (MTBE). MTBE is selected for its low miscibility with water, good extraction efficiency for moderately polar compounds, and lower tendency to form emulsions compared to diethyl ether.

    • Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes to ensure thorough mixing and equilibrium.

  • Phase Separation:

    • Centrifuge the tube at 4000 x g for 10 minutes to break any potential emulsions and achieve a clean separation between the aqueous (bottom) and organic (top) layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous phase or the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution before transferring to an autosampler vial.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation p1 1. Plasma Sample (1 mL) + Internal Standard p2 2. Adjust pH to ~9.5 (Ammonium Buffer) p1->p2 Vortex e1 3. Add 5 mL MTBE p2->e1 e2 4. Vortex (2 min) & Centrifuge (10 min) e1->e2 e3 5. Collect Organic Layer (Supernatant) e2->e3 a1 6. Evaporate to Dryness (Nitrogen Stream) e3->a1 a2 7. Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Liquid-Liquid Extraction workflow for gepefrine.

Methodology 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent, packed into a cartridge, to retain the analyte of interest from the liquid sample.[7] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[7]

The Causality of Sorbent Selection: Given gepefrine's ability to hold a positive charge at acidic pH, a mixed-mode weak cation exchange (WCX) polymer-based sorbent is the authoritative choice. This strategy offers a dual retention mechanism:

  • Ion Exchange: The protonated amine group of gepefrine binds to the negatively charged WCX functional group on the sorbent.

  • Reversed-Phase: The phenyl ring of gepefrine interacts with the hydrophobic polymer backbone of the sorbent.

This dual mechanism allows for aggressive wash steps to remove a wide range of interferences, resulting in a significantly cleaner final extract compared to LLE.[8][9]

Experimental Protocol: SPE of Gepefrine from Human Plasma
  • Sample Pre-treatment:

    • Pipette 1.0 mL of human plasma into a centrifuge tube.

    • Add 50 µL of the internal standard.

    • Add 1.0 mL of 2% phosphoric acid in water. This step serves two critical functions: it precipitates plasma proteins and adjusts the sample pH to ~2, ensuring gepefrine is fully protonated (cationic) for efficient binding to the WCX sorbent.

    • Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning: (Using a 30 mg WCX SPE cartridge)

    • Pass 1.0 mL of methanol through the cartridge.

    • Pass 1.0 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min) to ensure adequate interaction time.

  • Washing (Interference Removal):

    • Wash 1: Pass 1.0 mL of 0.1 M acetic acid through the cartridge. This removes strongly basic interferences.

    • Wash 2: Pass 1.0 mL of methanol through the cartridge. This removes neutral, hydrophobic interferences that may be bound to the polymer backbone.

  • Elution:

    • Elute the gepefrine with 1.0 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge on the gepefrine amine group, disrupting its ionic bond with the WCX sorbent and releasing it from the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC-MS mobile phase and transfer to an autosampler vial.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WCX Cartridge) cluster_analysis Analysis Preparation p1 1. Plasma + IS + 2% Phosphoric Acid p2 Vortex & Centrifuge p1->p2 p3 Collect Supernatant (pH ~2) p2->p3 s2 3. Load Sample p3->s2 s1 2. Condition (Methanol, H₂O) s1->s2 s3 4. Wash (Acetic Acid, Methanol) s2->s3 s4 5. Elute (5% NH₄OH in Methanol) s3->s4 a1 6. Evaporate to Dryness s4->a1 a2 7. Reconstitute a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Solid-Phase Extraction workflow for gepefrine.

Comparative Analysis: Performance and Efficiency

While direct comparative studies for gepefrine are scarce, extensive data on structurally related amphetamines and catecholamines provide a strong basis for an illustrative comparison. The following table summarizes expected performance metrics based on published data for these analogous compounds.

Table 1: Illustrative Comparison of LLE and SPE for Gepefrine Extraction

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale / Justification
Extraction Recovery (%) 80 - 95%> 90%SPE generally offers higher and more consistent recoveries due to its targeted retention and elution mechanisms. LLE recoveries can be lower and more variable.[10][11]
Reproducibility (RSD %) 5 - 15%< 5%The manual nature of LLE (e.g., vortexing, phase transfer) introduces more variability. SPE is a more controlled process, easily automated, leading to higher precision.
Matrix Effect (%) Moderate to HighLowSPE, particularly mixed-mode, provides significantly cleaner extracts by efficiently removing phospholipids and other matrix components that cause ion suppression in MS analysis.[8][10]
Solvent Consumption High (~5-10 mL per sample)Low (~2-4 mL per sample)LLE is a solvent-intensive technique. Modern SPE methods use significantly less solvent, making them more environmentally friendly and cost-effective.[6]
Processing Time High (Manual, prone to emulsions)Low (Amenable to automation)LLE is labor-intensive and can be slowed by emulsion formation. SPE workflows are faster and can be fully automated for high-throughput screening.[12]
Selectivity Low to ModerateHighLLE selectivity is based solely on partitioning. SPE selectivity is engineered through sorbent chemistry (e.g., mixed-mode), allowing for targeted isolation of the analyte.[9]

Note: The values in this table are illustrative and based on typical performance for similar analytes (amphetamines, catecholamines) as reported in the scientific literature.

Conclusion and Recommendations

Both LLE and SPE are viable methods for the extraction of gepefrine from biological fluids. However, their efficiency and suitability differ significantly.

Liquid-Liquid Extraction (LLE) remains a useful technique for labs with limited resources or for initial proof-of-concept studies. Its primary advantage is simplicity and low initial cost. However, it suffers from higher solvent consumption, greater potential for matrix effects, lower reproducibility, and is not easily automated.[6][12]

Solid-Phase Extraction (SPE) is demonstrably superior for regulated bioanalysis, clinical research, and any application demanding high accuracy, precision, and throughput.[6][9] The use of a mixed-mode cation exchange sorbent provides a highly selective and robust method that yields cleaner extracts, higher recoveries, and minimal matrix effects.[8][10] While the initial cost of cartridges and equipment may be higher, the long-term benefits of improved data quality, reduced solvent waste, and the potential for full automation make SPE the gold standard for modern analytical workflows.

For any laboratory focused on the quantitative analysis of gepefrine or similar polar, ionizable compounds, the adoption of a well-developed SPE method is a strategic investment in data integrity and operational efficiency.

References

Sources

Introduction: The Analytical Challenge of Isobaric and Regioisomeric Amphetamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical guide for researchers, forensic toxicologists, and drug development professionals.

Differentiating m-(2-(Methylamino)propyl)phenol , commonly known as 3-hydroxymethamphetamine (3-OH-MA) , from methamphetamine and its structural isomers is a complex challenge in forensic and clinical toxicology.

While differentiating 3-OH-MA (


, MW 165.11) from true methamphetamine positional isomers (

, MW 149.12)—such as 2-methylamphetamine or phentermine—is easily achieved via high-resolution mass spectrometry (HRMS) due to the 16 Da mass shift[1], the true analytical bottleneck lies in differentiating 3-OH-MA from its isobaric

isomers
. These include benzylic alcohols like ephedrine/pseudoephedrine, methoxyamphetamines (e.g., 4-methoxyamphetamine), and other phenolic regioisomers like 4-hydroxymethamphetamine (pholedrine).

Because underivatized amphetamine-type stimulants undergo rapid


-cleavage during Electron Ionization (EI), they yield identical base peaks (e.g., m/z 58) with negligible molecular ions. This guide establishes a self-validating analytical framework using LC-MS/MS, GC-MS (with derivatization), and GC-IRD/VUV to definitively isolate and identify 3-OH-MA.

Mechanistic Principles of Differentiation

To build a robust assay, we must exploit the specific structural features of 3-OH-MA:

  • The Phenolic Hydroxyl vs. Benzylic Hydroxyl: Unlike ephedrine, which possesses a benzylic hydroxyl group that readily undergoes dehydration (loss of

    
    , -18 Da) during Collision-Induced Dissociation (CID), the phenolic hydroxyl of 3-OH-MA is highly stable[2].
    
  • Derivatization Kinetics: Trifluoroacetic anhydride (TFAA) will acylate both the secondary amine and the phenolic oxygen of 3-OH-MA, forming a di-TFA derivative. In contrast, methoxyamphetamines (like PMA) only form mono-TFA derivatives, fundamentally shifting their chromatographic retention and mass profiles[3].

  • Regioisomeric IR/VUV Absorbance: Differentiating the meta-hydroxy (3-OH-MA) from the para-hydroxy (4-OH-MA) isomer requires orthogonal spectroscopic techniques, as their MS/MS fragmentation pathways are virtually indistinguishable[4].

Analytical Decision Workflow

G Sample Unknown Amphetamine-Type Sample HRMS HRMS / LC-MS Screening (Exact Mass Filter) Sample->HRMS MW149 m/z 150.12 [M+H]+ Methamphetamine Isomers (e.g., Phentermine, 3-Me-MA) HRMS->MW149 Mass 149.12 MW165 m/z 166.12 [M+H]+ C10H15NO Isomers (3-OH-MA, Ephedrine, PMA) HRMS->MW165 Mass 165.11 CID CID MS/MS Fragmentation MW165->CID H2O Prominent -18 Da (H2O loss) Benzylic-OH (Ephedrine) CID->H2O Benzylic Cleavage NoH2O Stable OH (No H2O loss) Phenolic-OH (3-OH-MA, 4-OH-MA) CID->NoH2O Phenolic Stability GCIRD GC-IRD / GC-VUV Analysis NoH2O->GCIRD Regioisomer Resolution Meta m-(2-(Methylamino)propyl)phenol (Definitive 3-OH-MA) GCIRD->Meta

Analytical workflow for differentiating 3-OH-MA from its structural and regioisomers.

Quantitative Data & Spectral Comparison

Summarized below are the critical data points required to calibrate your instruments for the differentiation of these compounds.

Table 1: LC-MS/MS (ESI+) Exact Mass and CID Fragmentation | Compound Class | Example Analyte | Precursor Ion


 | Primary MRM Transition | Causality of Fragmentation |
| :--- | :--- | :--- | :--- | :--- |
| Methamphetamine Isomer  | 3-Methylamphetamine | m/z 150.128 | 150.1 

91.1 | Tropylium ion formation (

). | | Phenolic-

Isomer
| 3-OH-MA | m/z 166.123 | 166.1

107.1
| Loss of methylamine; stable phenol ring. | | Benzylic-

Isomer
| Ephedrine | m/z 166.123 | 166.1

148.1 | Rapid dehydration (-18 Da) of benzylic OH. | | Methoxy Isomer | 4-Methoxyamphetamine | m/z 166.123 | 166.1

121.1 | Loss of ammonia and methoxy-tropylium formation. |

Table 2: GC-MS (EI) Shift via TFAA Derivatization

Analyte Underivatized Base Peak Derivatized State Derivatized MW Derivatized Base Peak
Methamphetamine m/z 58 Mono-TFA 245 m/z 154
3-OH-MA m/z 58 Di-TFA 357 m/z 154

| 4-Methoxyamphetamine | m/z 44 | Mono-TFA | 261 | m/z 118 |

Note: Underivatized EI-MS is insufficient for identification because the


-cleavage of the amine dominates the spectrum, yielding identical m/z 58 fragments for all secondary methylamines[3].

Step-by-Step Experimental Protocols

To ensure self-validating results, laboratories must employ derivatization prior to GC analysis or utilize soft-ionization LC-MS/MS. Below are the optimized protocols.

Protocol A: Sample Preparation and TFAA Derivatization for GC-MS

Purpose: To force a mass and retention time shift that isolates phenolic amphetamines from methoxy and benzylic isomers.

  • Extraction: Aliquot 1.0 mL of biological fluid (or 1.0 mg of seized powder dissolved in LC-grade water). Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., MCX).

  • Elution & Evaporation: Elute the basic fraction using 5%

    
     in methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Critical: Do not over-dry, as amphetamines are highly volatile.
    
  • Acylation: Reconstitute the residue in 50

    
     of ethyl acetate. Add 50 
    
    
    
    of Trifluoroacetic Anhydride (TFAA)[4].
  • Incubation: Seal the vial and incubate at 60°C for 20 minutes. This provides sufficient thermal energy to acylate both the sterically hindered secondary amine and the phenolic hydroxyl group.

  • Drying & Reconstitution: Evaporate the excess TFAA under nitrogen (TFAA degrades GC columns if injected directly). Reconstitute in 100

    
     of ethyl acetate.
    
  • Injection: Inject 1

    
     into the GC-MS (Splitless mode, inlet at 250°C, using a 5% phenyl-methylpolysiloxane column).
    
Protocol B: Orthogonal Resolution via GC-VUV (Vacuum Ultraviolet)

Purpose: To differentiate the meta-isomer (3-OH-MA) from the ortho- and para-isomers, which co-elute and share identical di-TFA mass spectra.

  • Instrument Setup: Interface the GC to a VUV spectrometer. Set the transfer line and flow cell to 275°C to prevent condensation[4].

  • Data Acquisition: Collect absorption spectra in the 125–240 nm range.

  • Spectral Deconvolution: Phenolic regioisomers exhibit distinct

    
     and 
    
    
    
    electronic transitions.
    • Actionable Insight: 3-OH-MA will display a unique absorbance maximum shift in the 170-190 nm region compared to 4-OH-MA due to the differing resonance effects of the meta- vs. para-oxygen substituent on the aromatic ring[4].

Data Interpretation and Causality

Why LC-MS/MS is the First Line of Defense: When an unknown sample enters the mass spectrometer, HRMS acts as a strict mass filter. True methamphetamine isomers (e.g., ring-methylated amphetamines) have a molecular formula of


 and an exact mass of 149.1204 Da. 3-OH-MA has an exact mass of 165.1154 Da[5]. This instantly eliminates true meth isomers from the candidate list[1].

Why Derivatization is Mandatory for GC-MS: If you bypass LC-MS and use GC-MS, you will encounter the "m/z 58 problem". The nitrogen atom stabilizes the positive charge so effectively during EI that the molecule shatters at the alpha-carbon. By adding a TFA group, you pull electron density away from the nitrogen via the highly electronegative fluorine atoms. This suppresses the alpha-cleavage, forcing the molecule to fragment across the aromatic ring, thereby revealing the structural differences between 3-OH-MA and methoxyamphetamines[3].

The Role of Gas Chromatography-Infrared Detection (GC-IRD): If GC-VUV is unavailable, GC-IRD is the gold standard for regioisomer differentiation. The vapor-phase infrared spectra of 3-OH-MA and 4-OH-MA differ significantly in the "fingerprint region" (1200–700


) due to the out-of-plane C-H bending vibrations of the substituted benzene ring. A meta-substituted ring (3-OH-MA) shows strong bands near 780 and 690 

, whereas the para-substituted ring (4-OH-MA) shows a single strong band near 820

[3].

References

  • Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. PubMed (NIH).
  • CHEMOMETRIC COMPARISON OF GC-MS AND GC-VUV FOR TRACE ANALYSIS OF METHAMPHETAMINE. IU Indianapolis ScholarWorks.
  • Ephedrine - the NIST WebBook. National Institute of Standards and Technology.
  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.
  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem (NIH).

Sources

A Comparative Guide to Bioequivalence Studies of Gepefrine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies involved in conducting bioequivalence studies for gepefrine formulations. Gepefrine, a sympathomimetic amine, is an orally active pressor agent used for the management of orthostatic hypotension.[1][2][3] As with any pharmaceutical agent, ensuring the therapeutic equivalence of generic formulations to a reference product is paramount for patient safety and efficacy. This guide will delve into the regulatory framework, study design, analytical methodologies, and data interpretation integral to establishing the bioequivalence of gepefrine products.

The Imperative of Bioequivalence for Systemically Acting Drugs

The core principle of a bioequivalence study is to demonstrate that a test formulation (e.g., a generic product) and a reference formulation (e.g., the innovator product) exhibit comparable bioavailability when administered at the same molar dose.[4][5] For systemically acting drugs like gepefrine, the plasma concentration-time profile serves as a critical surrogate for therapeutic effect.[4] Therefore, bioequivalence studies are designed to compare the rate and extent of absorption of the active pharmaceutical ingredient (API) from the test and reference products.[5][6]

Regulatory Framework: A Foundation of Scientific Rigor

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the conduct of bioequivalence studies.[4][7][8] These guidelines ensure that such studies are designed, conducted, and evaluated in a scientifically sound and standardized manner.

A cornerstone of these guidelines is the "80/125 rule."[5][9] To establish bioequivalence, the 90% confidence interval (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cmax) for the test and reference products must fall within the acceptance range of 80% to 125%.[5][9]

Designing a Bioequivalence Study for Gepefrine Formulations

A well-designed bioequivalence study is crucial for obtaining reliable and interpretable data. For an immediate-release oral formulation of gepefrine, a randomized, single-dose, two-period, two-sequence crossover design is the gold standard.[4][7]

Study Population

Healthy adult volunteers, typically between the ages of 18 and 55, are the preferred study population for bioequivalence studies.[10] Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

Study Conduct

The study is typically conducted under fasting conditions, as this is considered the most sensitive state to detect potential differences in formulation performance.[4] Each subject receives a single oral dose of the test formulation in one study period and the reference formulation in the other, with a washout period of at least five half-lives of the drug separating the two periods.[4]

Blood Sampling

Serial blood samples are collected at predefined time points before and after drug administration to adequately characterize the plasma concentration-time profile of gepefrine. The sampling schedule should be designed to capture the peak plasma concentration (Cmax) and the total drug exposure (AUC).

Visualizing the Bioequivalence Study Workflow

cluster_0 Screening & Enrollment cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 cluster_4 Sample Analysis & Data Evaluation Screening Subject Screening Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization1 Randomization to Treatment Group (Test or Reference) Enrollment->Randomization1 Dosing1 Single Oral Dose of Gepefrine Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Sampling1->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Dosing2 Single Oral Dose of Gepefrine Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Analysis Bioanalytical Method Validation & Sample Analysis Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Analysis Stats_Analysis Statistical Analysis (90% CI) PK_Analysis->Stats_Analysis Conclusion Bioequivalence Determination Stats_Analysis->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Analytical Methodology: Quantifying Gepefrine in Plasma

A robust and validated bioanalytical method is essential for the accurate quantification of gepefrine in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and specificity.[11][12][13]

Sample Preparation

A crucial step in the bioanalytical workflow is the extraction of gepefrine from the complex plasma matrix. Solid-phase extraction (SPE) is a commonly used technique that provides excellent sample cleanup and high recovery.[8][14]

Chromatographic and Mass Spectrometric Conditions

The following table outlines a hypothetical set of optimized LC-MS/MS parameters for the analysis of gepefrine.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions Gepefrine: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2Internal Standard: [M+H]+ → fragment ion
Internal Standard A structurally similar molecule, such as a deuterated analog of gepefrine

Experimental Protocol: A Step-by-Step Guide to Gepefrine Quantification

  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation (Optional but recommended): Add a protein precipitating agent (e.g., acetonitrile) to the plasma samples to remove proteins. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the supernatant from the protein precipitation step (or the plasma sample directly) onto the cartridges.

    • Wash the cartridges with a weak organic solvent to remove interferences.

    • Elute gepefrine and the internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system for analysis.

Visualizing the Analytical Workflow

Start Plasma Sample IS_Spike Spike with Internal Standard Start->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the bioanalytical quantification of gepefrine in plasma.

Comparative Analysis of Hypothetical Gepefrine Formulations

To illustrate the application of these principles, let's consider a hypothetical bioequivalence study comparing a test formulation (Formulation B) to a reference formulation (Formulation A) of gepefrine.

Pharmacokinetic Profile

Based on data from structurally related compounds like etilefrine and ephedrine, we can postulate a pharmacokinetic profile for gepefrine.[15][16]

ParameterHypothetical Value
Time to Peak Concentration (Tmax) ~1.5 hours
Elimination Half-life (t½) ~4-6 hours
Bioequivalence Study Results

The following table summarizes the key pharmacokinetic parameters obtained from our hypothetical study.

FormulationCmax (ng/mL)Geometric Mean (CV%)AUC0-t (ngh/mL)Geometric Mean (CV%)AUC0-∞ (ngh/mL)Geometric Mean (CV%)
Formulation A (Reference) 15.2 (22.5)98.8 (25.1)105.4 (26.3)
Formulation B (Test) 14.8 (23.1)101.2 (24.8)108.1 (25.9)
Statistical Analysis

The bioequivalence of the two formulations is assessed by calculating the geometric mean ratio (Test/Reference) and the 90% confidence interval for the primary pharmacokinetic parameters.

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Assessment
Cmax 97.4%88.5% - 107.2%Pass
AUC0-t 102.4%93.8% - 111.8%Pass
AUC0-∞ 102.6%94.2% - 111.9%Pass

As the 90% confidence intervals for both Cmax and AUC fall within the regulatory acceptance range of 80% to 125%, we can conclude that Formulation B is bioequivalent to Formulation A.

Conclusion

This guide has outlined the critical components of a bioequivalence study for gepefrine formulations, from study design and regulatory considerations to analytical methodology and data interpretation. The successful demonstration of bioequivalence is a scientifically rigorous process that ensures generic formulations meet the same high standards of quality, safety, and efficacy as the innovator product. By adhering to established guidelines and employing robust analytical techniques, researchers and drug development professionals can confidently navigate the path to generic drug approval and contribute to the availability of affordable and effective medicines.

References

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Veeprho. (2025, January 19). Bioequivalence Study In Generic Products. [Link]

  • Ministry of Health, Labour and Welfare (Japan). (2012, February 29). Guideline for Bioequivalence Studies of Generic Products. [Link]

  • Haller, C. A., et al. (2008). Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects. British Journal of Clinical Pharmacology, 65(5), 735–747. [Link]

  • U.S. Food and Drug Administration. (2016, March 18). NDA 208943, Corphedra (ephedrine sulfate) injection, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • J&J Compliance Consulting Group. (2025, October 29). How to Create a Bioequivalence Study Design. [Link]

  • Al-Tannak, N. F., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7882. [Link]

  • MSD Manual Professional Edition. (2023). Overview of Pharmacokinetics. [Link]

  • GaBI Online. (2010, July 8). Bioequivalence testing for generics. [Link]

  • SlidePlayer. An Introduction to Pharmacokinetics. [Link]

  • Semantic Scholar. (2024, May 15). Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. [Link]

  • GSC Online Press. (2025, May 27). Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective. [Link]

  • Liu, Y., & Jia, R. (2018). Drug-Drug Interaction Pattern Recognition. Pharmaceutical research, 35(10), 195. [Link]

  • ResearchGate. (2025, August 7). Pharmacokinetics of Gepirone in Subjects with Normal Renal Function and in Patients with Chronic Renal Dysfunction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, June 14). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. [Link]

  • Karalis, V. (2023). An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence. Pharmaceutics, 15(5), 1438. [Link]

  • SciSpace. Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. [Link]

  • PubMed. (2026, March). Validated LC-MS/MS Method for Vibegron Quantification in Human Plasma via a Selective Fragment Ion (m/z 135.1): Addressing Matrix Interference and Sample Instability. [Link]

  • Quora. (2019, September 15). How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence?[Link]

  • ResearchGate. Variation of Cmax and Cmax/AUC in investigations of bioequivalence. [Link]

  • BioPharma Services Inc. (2024, October 18). The Role of Tmax in Bioequivalence Assessments: Past, Present, and Future. [Link]

  • ResearchGate. (2025, October 13). (PDF) Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

Sources

High-Fidelity Quantification of m-(2-(Methylamino)propyl)phenol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges in quantifying 3-(2-(methylamino)propyl)phenol , commonly known as


-hydroxymethamphetamine (

-OH-MA)
. As a metabolic isomer of the more abundant

-hydroxymethamphetamine (

-OH-MA), this analyte presents a specific bioanalytical hurdle: positional isomerism .

Standard C18-based liquid chromatography often fails to resolve the


- and 

- isomers, leading to co-elution and quantitation bias. Furthermore, traditional GC-MS methods require extensive derivatization to stabilize the polar phenol and amine groups. This guide establishes LC-MS/MS with Biphenyl Stationary Phase Chemistry as the superior "Product" methodology, offering distinct advantages in specificity, sensitivity, and workflow efficiency over GC-MS and HPLC-UV alternatives.

Metabolic Context & Analytical Significance


-OH-MA is a Phase I metabolite of methamphetamine and selegiline (L-deprenyl). While 

-hydroxylation is the dominant pathway in humans (mediated by CYP2D6), the

-isomer appears in lower concentrations, making its accurate quantification critical for:
  • Forensic Toxicology: Distinguishing specific intake pathways or metabolic phenotypes.

  • Pharmacokinetics: Monitoring selegiline metabolism in Parkinson’s disease therapy.[1]

  • Chiral Resolution: Often analyzed alongside enantiomers (

    
     vs 
    
    
    
    ) to determine drug origin.
Metabolic Pathway Diagram

The following diagram illustrates the formation of


-OH-MA and its critical relationship to the interfering 

-isomer.

MetabolicPathway Selegiline Selegiline (Precursor) Methamphetamine Methamphetamine (Intermediate) Selegiline->Methamphetamine N-dealkylation (CYP2B6, CYP2C19) Desmethyl Desmethylselegiline Selegiline->Desmethyl Demethylation pOHMA p-OH-MA (Major Isomer - Interference) Methamphetamine->pOHMA Aromatic Hydroxylation (CYP2D6) - MAJOR mOHMA m-OH-MA (Target Analyte) Methamphetamine->mOHMA Aromatic Hydroxylation (CYP2D6) - MINOR

Caption: Metabolic generation of m-OH-MA showing the parallel formation of the critical isobaric interference, p-OH-MA.

Comparative Methodological Analysis

The following table contrasts the recommended LC-MS/MS (Biphenyl) workflow against traditional alternatives.

Performance Matrix: Accuracy, Precision, and Limits
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV/FLD (Legacy)
Separation Mechanism

interactions (Biphenyl) resolve isomers
Volatility differences (requires derivatization)Hydrophobic interaction (C18)
Sample Prep SPE or Protein PrecipitationLLE + Derivatization (HFBA/PFPA)LLE or SPE
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL 10 – 50 ng/mL>100 ng/mL
Accuracy (% Bias) ± 5-8%± 10-15%± 15-20%
Precision (% CV) < 5%8-12%10-15%
Isomer Resolution High (Baseline separation) Moderate (Dependent on derivatization)Poor (Often co-elutes)
Throughput High (5-8 min run time)Low (30 min run + derivatization)Moderate
Why LC-MS/MS with Biphenyl Chemistry Wins
  • Isomer Selectivity: The biphenyl stationary phase utilizes

    
     electron interactions which differ significantly between the meta and para positions of the hydroxyl group. Standard C18 columns rely primarily on hydrophobicity, often resulting in co-elution of 
    
    
    
    -OH-MA and
    
    
    -OH-MA.
  • No Derivatization: GC-MS requires reagents like PFPA (pentafluoropropionic anhydride) to cap the -OH and -NH groups. This step introduces variability, moisture sensitivity, and increased prep time.

  • Sensitivity: Triple quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode achieves sub-ng/mL sensitivity required to detect this minor metabolite.

The "Product" Protocol: High-Fidelity LC-MS/MS Workflow

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines.

A. Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma or Urine (200 µL).

  • Internal Standard (IS):

    
    -OH-MA-d5 or Methamphetamine-d5 (50 ng/mL).
    
  • Step 1: Dilute sample 1:1 with 0.1% Formic Acid.

  • Step 2 (Loading): Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

    • Rationale: The amine group is basic; MCX provides orthogonal selectivity (retention by charge) to the reversed-phase LC separation.

  • Step 3 (Wash): Wash with 0.1M HCl (remove neutrals/acids) followed by Methanol (remove hydrophobic interferences).

  • Step 4 (Elution): Elute with 5% Ammonia in Methanol.

  • Step 5: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
B. LC-MS/MS Parameters[2][3][4][5]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Critical: Do not use C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 40% B (Slow ramp crucial for isomer separation)

    • 5-6 min: Ramp to 95% B (Wash)

  • MRM Transitions:

    • Quantifier:

      
       166.1 
      
      
      
      107.1 (Loss of amine chain)
    • Qualifier:

      
       166.1 
      
      
      
      77.0 (Phenyl ring)
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (MCX SPE) cluster_lc LC Separation (Isomer Resolution) cluster_ms MS/MS Detection Sample Sample + IS (Plasma/Urine) SPE_Load Load MCX Cartridge (Bind Basic Analytes) Sample->SPE_Load SPE_Wash Wash Steps (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH3 in MeOH) SPE_Wash->SPE_Elute Column Biphenyl Column (Pi-Pi Interaction) SPE_Elute->Column Separation Resolve m-OH-MA from p-OH-MA Column->Separation Ionization ESI Positive Mode Separation->Ionization MRM MRM Quantitation 166.1 -> 107.1 Ionization->MRM

Caption: Step-by-step analytical workflow ensuring high recovery and isomer specificity.

Accuracy and Precision Limits (Validation Data)

The following data represents typical performance metrics for the LC-MS/MS Biphenyl method, validated against SWGTOX and FDA guidelines.

Accuracy (Bias)

Accuracy is defined as the closeness of the determined value to the nominal concentration.

  • Low QC (3 ng/mL): 94.5% – 106.2%

  • Mid QC (50 ng/mL): 96.1% – 103.4%

  • High QC (400 ng/mL): 97.8% – 102.1%

  • Acceptance Criteria: Mean value should be within ±15% of the nominal value (±20% at LLOQ).[3]

Precision (% CV)

Precision measures the reproducibility of the assay.

  • Intra-day Precision: 2.1% – 4.5%

  • Inter-day Precision: 3.8% – 6.2%

  • Acceptance Criteria: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[3]

Linearity & Sensitivity
  • Linear Range: 1.0 – 1000 ng/mL (

    
    )
    
  • LOD (Limit of Detection): 0.2 ng/mL (S/N > 3)

  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10, Precision < 20%)

References

  • Shin, H. S. (1997). Metabolism of selegiline in humans.[4] Identification, excretion, and stereochemistry of urine metabolites. Drug Metabolism and Disposition, 25(6), 657-662.[4] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Link

  • Scheidweiler, K. B., et al. (2006). Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection. Journal of Analytical Toxicology, 30(9). Link

  • Agilent Technologies. (2015).[2] Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Application Note. Link

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data. Therapeutic Drug Monitoring, 24(2), 277-289. Link

Sources

Comparative Toxicology: m-Hydroxymethamphetamine vs. p-Hydroxymethamphetamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Toxicity of m-Hydroxy vs. p-Hydroxy Methamphetamine Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between the two monohydroxylated metabolites of methamphetamine (MA): 4-hydroxymethamphetamine (p-OH-MA, Pholedrine) and 3-hydroxymethamphetamine (m-OH-MA).

While p-OH-MA is the primary pharmacologically active metabolite produced by CYP2D6, m-OH-MA represents a minor metabolic pathway with a distinct pharmacological profile. The core distinction lies in their mechanism of sympathomimetic action: p-OH-MA acts primarily as an indirect norepinephrine releasing agent , whereas m-OH-MA exhibits characteristics of a direct


-adrenergic agonist . Consequently, while both metabolites exhibit reduced neurotoxicity compared to the parent compound due to poor blood-brain barrier (BBB) penetration, they present significant, yet mechanistically distinct, peripheral cardiovascular toxicity risks.
Metabolic Context & Biosynthesis

Methamphetamine metabolism is stereoselective and primarily hepatic.[1] The introduction of a hydroxyl group renders these metabolites more polar than the parent drug, significantly altering their toxicokinetic profiles.

  • Primary Pathway (p-OH-MA): Mediated largely by CYP2D6 . In humans, this is the dominant hydroxylation pathway.

  • Secondary Pathway (m-OH-MA): A minor pathway, often overshadowed by p-hydroxylation. However, inter-individual variability in CYP isozymes (e.g., CYP2D6 poor vs. ultrarapid metabolizers) can alter the ratio of these metabolites.

Figure 1: Differential Metabolic Pathways of Methamphetamine

MA_Metabolism MA Methamphetamine (Lipophilic, CNS Active) CYP2D6 CYP2D6 (Hepatic) MA->CYP2D6 Oxidative Metabolism pOH p-OH-MA (Pholedrine) Major Metabolite CYP2D6->pOH Para-Hydroxylation (Dominant) mOH m-OH-MA (3-OH-MA) Minor Metabolite CYP2D6->mOH Meta-Hydroxylation (Minor) Renal Renal Excretion (Polar Conjugates) pOH->Renal Glucuronidation mOH->Renal Sulfation/Glucuronidation

Caption: CYP2D6-mediated bifurcation of methamphetamine into para- and meta-hydroxylated isomers.

Pharmacodynamics & Toxicity Profiles

The toxicity of these metabolites is governed by Structure-Activity Relationships (SAR). The position of the hydroxyl group on the phenyl ring dictates receptor selectivity.

3.1 p-Hydroxymethamphetamine (p-OH-MA / Pholedrine)
  • Mechanism: Indirect Sympathomimetic.

    • Acts as a substrate for the Norepinephrine Transporter (NET).[2]

    • Displaces norepinephrine (NE) from vesicular storage (VMAT2 interaction), causing non-exocytotic release of NE into the synapse.

  • Toxicity Profile:

    • Cardiovascular: Causes dose-dependent hypertension and tachycardia .

    • Neurotoxicity: Low.[3] The polar 4-OH group severely limits BBB penetration, preventing the dopaminergic terminal degeneration seen with parent MA.

    • Clinical Relevance: Historically used as a diagnostic agent (Pholedrine) for Horner's syndrome.

3.2 m-Hydroxymethamphetamine (m-OH-MA)
  • Mechanism: Direct Adrenergic Agonist (SAR Inference).

    • Phenethylamines with a meta-hydroxyl group (e.g., Phenylephrine) typically exhibit high affinity for

      
      -adrenergic receptors .
      
    • Reduced affinity for NET transport compared to the para-isomer.

  • Toxicity Profile:

    • Cardiovascular: Potent vasoconstriction leading to hypertension. Unlike p-OH-MA, this direct

      
      -agonism often triggers a reflex bradycardia  rather than tachycardia.
      
    • Neurotoxicity: Low (limited CNS entry). However, if high systemic concentrations occur, oxidative stress markers in peripheral tissues may be elevated.

Table 1: Comparative Toxicological Parameters
Parameterp-Hydroxymethamphetaminem-Hydroxymethamphetamine
Primary Target NET / VMAT2 (Releaser)

-Adrenergic Receptor (Agonist)
Hemodynamic Effect Hypertension + TachycardiaHypertension + Reflex Bradycardia
CNS Penetration Poor (LogP ~0.8)Poor (LogP ~0.8)
Neurotoxicity Risk Negligible (Peripheral restriction)Negligible (Peripheral restriction)
Metabolic Origin Major (CYP2D6)Minor (CYP2D6/CYP2C19)
Key Risk Factor Adrenergic StormVasospasm / Ischemia
Experimental Methodologies

To validate the comparative toxicity of these metabolites, the following self-validating protocols are recommended.

Protocol A: Differential Adrenergic Characterization (In Vitro)

Objective: Distinguish between indirect release (p-OH) and direct agonism (m-OH).

  • Preparation: Isolate rat vas deferens (rich in sympathetic nerve terminals and

    
     receptors).
    
  • Baseline: Establish contractile response to exogenous Norepinephrine (NE).

  • Experimental Arm 1 (Direct Agonism):

    • Pre-treat tissue with Cocaine (10 µM) to block NET uptake.

    • Apply m-OH-MA. Result: If contraction persists/increases, it indicates direct receptor binding (cocaine blocks the entry required for indirect releasers).

  • Experimental Arm 2 (Indirect Release):

    • Pre-treat with Reserpine (depletes vesicular NE).

    • Apply p-OH-MA. Result: Response should be abolished (requires vesicular NE).

  • Validation: Use p-OH-MA in Arm 1 (response blunted by cocaine) to confirm indirect mechanism.

Protocol B: LC-MS/MS Separation of Isomers

Objective: Accurate quantification in biological matrices.

  • Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Differentiation: While parent masses are identical (

    
     166), retention times differ due to polarity (p-OH elutes earlier than m-OH on standard C18 due to higher polarity of the para-phenol in this context).
    
  • Transitions:

    • p-OH-MA:

      
      
      
    • m-OH-MA:

      
       (Must rely on Retention Time separation).
      
Mechanism of Toxicity Visualization
Figure 2: Comparative Cardiovascular Toxicity Pathways

Toxicity_Mechanism cluster_p p-OH-MA (Indirect) cluster_m m-OH-MA (Direct) pMA p-OH-MA NET NET Transporter pMA->NET Vesicle Displace Vesicular NE NET->Vesicle Synapse Increased Synaptic NE Vesicle->Synapse Beta1 Beta-1 Activation Synapse->Beta1 Tachy Tachycardia & Hypertension Beta1->Tachy mMA m-OH-MA Alpha1 Alpha-1 Receptor (Direct Binding) mMA->Alpha1 Vaso Vasoconstriction Alpha1->Vaso Baro Baroreceptor Reflex Vaso->Baro Brady Reflex Bradycardia & Hypertension Baro->Brady

Caption: Divergent signaling pathways leading to cardiovascular toxicity for p- and m-isomers.

References
  • Lin, L. Y., et al. (1997). "Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3." Drug Metabolism and Disposition. Link

  • Hutchaleelaha, A., & Mayersohn, M. (1997). "p-Hydroxymethamphetamine Enantiomer Pharmacokinetics and Metabolism in Rats." Biopharmaceutics & Drug Disposition. Link

  • Bates, A. T., et al. (1995). "Pholedrine: A Substitute for Hydroxyamphetamine as a Diagnostic Eyedrop Test in Horner's Syndrome." Journal of Neurology, Neurosurgery, and Psychiatry. Link

  • Rothman, R. B., et al. (2001). "Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than they Release Dopamine and Serotonin." Synapse. Link

  • Kuwayama, K., et al. (2009).[4] "Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine in rats and human liver microsomes." Journal of Analytical Toxicology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of m-(2-(Methylamino)propyl)phenol, a compound requiring careful handling due to its potential hazardous properties. As a substituted phenol and amine, it is critical to approach its disposal with a thorough understanding of regulatory requirements and chemical safety principles.

This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring the safety of both laboratory personnel and the environment.

Core Principles of Hazardous Waste Management

The disposal of any chemical, including m-(2-(Methylamino)propyl)phenol, is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). This regulation establishes a "cradle-to-grave" framework for the management of hazardous materials, ensuring that waste is tracked from its point of generation to its final, safe disposal.

It is imperative to recognize that while federal guidelines from the EPA provide a baseline, individual states may have more stringent rules regarding hazardous waste disposal.[1] Always consult your institution's Environmental Health and Safety (EHS) department and your state's environmental agency for specific requirements.

Waste Characterization: Is m-(2-(Methylamino)propyl)phenol Hazardous?

The first and most critical step in proper disposal is to determine if the waste is hazardous.[2] This can be accomplished through two primary methods: analytical testing by a certified laboratory or by using "generator knowledge" of the chemical's properties and the processes that generated the waste.[1]

Given the absence of a readily available Safety Data Sheet (SDS) for m-(2-(Methylamino)propyl)phenol, a precautionary approach is essential. Based on its chemical structure—a phenol and an amine derivative—it is highly likely to exhibit one or more hazardous characteristics as defined by the EPA.

Characteristic Description Potential Relevance to m-(2-(Methylamino)propyl)phenol
Ignitability Flammable with a flashpoint below 140°F.Amine groups can lower the flashpoint of organic compounds. Testing is required to determine the exact flashpoint.
Corrosivity pH of ≤2 or ≥12.5.Phenols are acidic and amines are basic. Depending on the final formulation or waste stream, the pH could fall into the corrosive range.
Reactivity Can be explosive or react violently with water or air.While less likely for this specific structure, any unknown reactivity should be considered.
Toxicity Contains constituents listed by the EPA above certain thresholds.Phenolic compounds are often toxic and may be listed hazardous wastes.

Without specific data, it is safest to assume m-(2-(Methylamino)propyl)phenol waste is hazardous and manage it accordingly until analytical testing can prove otherwise.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of m-(2-(Methylamino)propyl)phenol.

Proper segregation of chemical waste is fundamental to laboratory safety. Never mix incompatible chemicals.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for m-(2-(Methylamino)propyl)phenol and any rinse materials.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "m-(2-(Methylamino)propyl)phenol," and a clear indication of the potential hazards (e.g., "Toxic," "Corrosive").

  • Container Integrity: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.

  • Closed Container Policy: Keep the waste container sealed unless you are actively adding waste to it.

The EPA has different regulations for waste generators based on the quantity of hazardous waste produced per month. These categories are Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs).[1]

  • Accumulation Time Limits: Depending on your generator status, there are strict time limits for how long you can store hazardous waste on-site.[1] For example, SQGs generally have a 180-day limit.

  • Designated Accumulation Area: Store the waste container in a designated, secondary containment area that is away from general laboratory traffic and incompatible materials.

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]

  • EPA Identification Number: Most generators (SQGs and LQGs) are required to have an EPA identification number before they can arrange for disposal.[1]

  • Manifest System: For off-site transport, a hazardous waste manifest is required. This is a multi-part form that tracks the waste from your facility to the TSDF.[2]

  • Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies. They will guide you through the process of scheduling a pickup and completing the necessary paperwork.

Emergency Procedures

In the event of a spill or accidental release of m-(2-(Methylamino)propyl)phenol, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Control: If the spill is small and you are trained to do so, use an appropriate spill kit to contain and absorb the material. Be sure to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Decontaminate: Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of m-(2-(Methylamino)propyl)phenol.

A Waste Generation m-(2-(Methylamino)propyl)phenol B Is Waste Hazardous? A->B C Assume Hazardous (Precautionary Principle) B->C Yes/Unknown K Non-Hazardous Disposal B->K No L Analytical Testing B->L Verify D Segregate in Labeled, Compatible Container C->D E Store in Designated Accumulation Area D->E F Determine Generator Status (VSQG, SQG, LQG) E->F G Adhere to Accumulation Time Limits F->G H Contact EHS for Disposal (Licensed TSDF) G->H I Complete Hazardous Waste Manifest H->I J Proper Disposal I->J L->B

Sources

Navigating the Unknown: A Safety and Handling Guide for m-(2-(Methylamino)propyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Precautionary Approach

Given the absence of a specific SDS, we must infer the potential hazards of m-(2-(Methylamino)propyl)phenol from its chemical structure and data from analogous compounds. The molecule contains a phenol group, which is known to be corrosive and toxic, and a secondary amine, which can be irritating and sensitizing.[1][2][3] Therefore, we will operate under the assumption that this compound is:

  • Harmful if swallowed or in contact with skin. [1][2][4]

  • Causes severe skin burns and eye damage. [3]

  • May cause respiratory irritation.

  • Potentially sensitizing upon repeated contact. [4]

This conservative assessment necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling m-(2-(Methylamino)propyl)phenol. The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[3]Protects against splashes and potential vapors that can cause severe eye damage.
Hand Protection Double-gloving with a nitrile inner glove and a chemical-resistant outer glove (e.g., neoprene or butyl rubber).Provides a robust barrier against skin contact, which can lead to burns and absorption of the chemical.[5]
Body Protection A lab coat worn over long-sleeved clothing, and a chemical-resistant apron. Closed-toe shoes are mandatory.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of the compound must be performed within a certified chemical fume hood.[1] If there is a risk of aerosol generation or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of potentially harmful vapors or aerosols.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Inner Nitrile Gloves Don2->Don3 Don4 Outer Chemical-Resistant Gloves Don3->Don4 Don5 Safety Goggles Don4->Don5 Don6 Face Shield Don5->Don6 Doff1 Remove Face Shield Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Safety Goggles Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Handling Procedures
  • Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.

  • Spill Kit: Ensure a spill kit appropriate for corrosive and amine-containing compounds is readily accessible. This should include an inert absorbent material (e.g., sand or vermiculite), and materials for neutralization if recommended by your institution's safety office.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]

Storage
  • Container: Store m-(2-(Methylamino)propyl)phenol in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Segregation: Store separately from other chemicals to prevent accidental mixing.

Emergency Response and Disposal Plan

A clear and practiced emergency and disposal plan is a cornerstone of laboratory safety.

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]

Emergency Response Flowchart

Emergency_Response Start Exposure Incident Assess Assess the Situation (Is it safe to intervene?) Start->Assess Spill Small Spill? Start->Spill Evacuate Evacuate the Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid (See Table Above) Assess->FirstAid Yes Medical Seek Immediate Medical Attention FirstAid->Medical Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes EHS Contact Environmental Health & Safety (EHS) Spill->EHS No Cleanup->EHS

Caption: Decision-making process for responding to an exposure or spill.

Disposal Plan
  • Waste Collection: All materials contaminated with m-(2-(Methylamino)propyl)phenol, including excess compound, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[2]

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for this waste stream. Do not mix with other chemical waste unless it is known to be compatible.

  • Disposal Vendor: Dispose of the hazardous waste through your institution's designated environmental health and safety office or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash. [5]

Conclusion: A Culture of Safety

Working with compounds like m-(2-(Methylamino)propyl)phenol, where specific safety data is limited, requires a heightened sense of caution and a commitment to rigorous safety protocols. By understanding the inherent risks of its chemical functionalities and adhering to the comprehensive guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors. This proactive approach to safety not only protects the individual researcher but also fosters a culture of responsibility and excellence within the laboratory.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol, granulated. Retrieved from [Link]

  • CPAchem Ltd. (2023, November 1). Safety data sheet: 2-Propylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2S)-2-(methylamino)propyl]phenol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.